molecular formula C7H11NO B589076 7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane CAS No. 130033-02-2

7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane

Número de catálogo: B589076
Número CAS: 130033-02-2
Peso molecular: 125.171
Clave InChI: WCQNYODCUQULSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.171. The purity is usually 95%.
BenchChem offers high-quality 7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

130033-02-2

Fórmula molecular

C7H11NO

Peso molecular

125.171

InChI

InChI=1S/C7H11NO/c1-3-8-5(1)7-6(8)2-4-9-7/h5-7H,1-4H2

Clave InChI

WCQNYODCUQULSA-UHFFFAOYSA-N

SMILES

C1CN2C1C3C2CCO3

Origen del producto

United States
Foundational & Exploratory

Synthesis of 7-Oxa-2-azaspiro[3.5]nonane Core Structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 7-Oxa-2-azaspiro[3.5]nonane core is a high-value spirocyclic scaffold in modern medicinal chemistry. As a bioisostere for morpholine, piperidine, and gem-dimethyl groups, it offers a distinct vector for "escaping flatland" (increasing


 character) while maintaining low lipophilicity and high metabolic stability.

This guide details the synthesis of the 7-Oxa-2-azaspiro[3.5]nonane core , focusing on the most robust, scalable industrial route: the Malonate-Diol-Mesylate cyclization strategy . Unlike catalytic approaches that may require expensive ligands, this route relies on classical, self-validating transformations using commodity starting materials.

Key Physicochemical Advantages:

  • Reduced Lipophilicity: The ether oxygen lowers LogP compared to the carbocyclic analog (spiro[3.5]nonane).

  • Geometric Constraint: The spiro-fusion locks the azetidine and tetrahydropyran rings perpendicular to each other, providing a rigid 3D vector for substituent display.

  • Metabolic Stability: The quaternary spiro center blocks metabolic oxidation at the vulnerable

    
    -position common in piperidines.
    

Retrosynthetic Analysis

The logical disconnection of the 7-oxa-2-azaspiro[3.5]nonane skeleton relies on identifying the central quaternary carbon. The most efficient disconnection breaks the strained azetidine ring, tracing back to a 4,4-disubstituted tetrahydropyran precursor.

Logical Disconnection Plan
  • Target: 7-Oxa-2-azaspiro[3.5]nonane.[1][2][3]

  • Disconnection 1 (Azetidine Ring): Cleavage of the C-N bonds leads to a 4,4-bis(electrophile) tetrahydropyran (e.g., bis-mesylate) and an amine equivalent.

  • Disconnection 2 (Functional Group Interconversion): The bis-electrophile is derived from a 4,4-bis(hydroxymethyl)tetrahydropyran (Diol).

  • Disconnection 3 (Spiro Center Construction): The diol is reduced from Diethyl tetrahydropyran-4,4-dicarboxylate , which is assembled via a double alkylation of diethyl malonate with a bis(2-haloethyl) ether.

Retrosynthesis Target 7-Oxa-2-azaspiro[3.5]nonane (Target Core) Precursor1 N-Protected Spiro-Azetidine Target->Precursor1 Deprotection ActivatedDiol 4,4-Bis((mesyloxy)methyl) tetrahydropyran Precursor1->ActivatedDiol Cyclization (R-NH2) Diol 4,4-Bis(hydroxymethyl) tetrahydropyran ActivatedDiol->Diol Activation (MsCl) Diester Diethyl tetrahydropyran- 4,4-dicarboxylate Diol->Diester Reduction (LiAlH4) StartingMaterials Diethyl Malonate + Bis(2-chloroethyl) ether Diester->StartingMaterials Double Alkylation

Figure 1: Retrosynthetic tree illustrating the disassembly of the spiro core into commodity precursors.

Detailed Synthetic Protocol

This section outlines the Malonate Route , the industry-standard method for generating 3,3-disubstituted azetidines fused to 6-membered rings.

Phase 1: Construction of the Tetrahydropyran Ring

Objective: Synthesize Diethyl tetrahydropyran-4,4-dicarboxylate . Mechanism: Double nucleophilic substitution (


) of diethyl malonate enolate onto bis(2-chloroethyl) ether.
ParameterSpecification
Starting Material A Diethyl malonate (1.0 equiv)
Starting Material B Bis(2-chloroethyl) ether (1.1 equiv)
Base / Solvent NaOEt / EtOH (Classic) or NaH / DMF (Modern/Faster)
Temperature Reflux (EtOH) or 80°C (DMF)
Yield Target 60–75%

Protocol (NaH/DMF Method):

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with

    
    .
    
  • Base Activation: Suspend Sodium Hydride (60% dispersion, 2.2 equiv) in anhydrous DMF (0.5 M concentration relative to malonate). Cool to 0°C.[1][4][5]

  • Addition: Add Diethyl malonate (1.0 equiv) dropwise. Evolution of

    
     gas will be vigorous. Stir for 30 min at 0°C until gas evolution ceases.
    
  • Alkylation: Add Bis(2-chloroethyl) ether (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to 80–100°C for 12–16 hours. Monitor by TLC (formation of a less polar spot).[4]

  • Workup: Cool to RT. Quench carefully with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Vacuum distillation is preferred for scale; flash chromatography (Hex/EtOAc) for smaller batches.

Phase 2: Reduction to the Spiro-Diol

Objective: Synthesize 4,4-Bis(hydroxymethyl)tetrahydropyran . Reagent: Lithium Aluminum Hydride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


).[1][2][5][6]

Protocol:

  • Setup: Under

    
    , suspend 
    
    
    
    (2.5 equiv) in anhydrous THF at 0°C.
  • Addition: Dissolve the diester from Phase 1 in THF and add dropwise to the hydride suspension. Maintain internal temp <10°C.

  • Reaction: Warm to RT and reflux for 2 hours to ensure complete reduction.

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the weight of
    
    
    in grams.
  • Isolation: Filter the granular white precipitate. Wash the cake with hot THF. Concentrate the filtrate to yield the crude diol as a viscous oil or low-melting solid.

Phase 3: Activation and Spiro-Cyclization

Objective: Synthesize N-Benzyl-7-oxa-2-azaspiro[3.5]nonane (or N-Tosyl derivative). Strategy: Convert the diol to a bis-mesylate, then cyclize with a primary amine.

Step 3A: Mesylation

  • Dissolve the Diol (1.0 equiv) in DCM with

    
     (3.0 equiv) at 0°C.
    
  • Add Methanesulfonyl chloride (MsCl, 2.2 equiv) dropwise.

  • Stir 1 h. Wash with water, dilute HCl, and brine. Dry and concentrate to obtain Tetrahydropyran-4,4-diylbis(methylene) dimethanesulfonate .

Step 3B: Cyclization (The Critical Step)

  • Reactants: Bis-mesylate (1.0 equiv) + Benzylamine (

    
    , 3.0 equiv).
    
  • Solvent: Acetonitrile or Ethanol.[5]

  • Conditions: Reflux for 16–24 hours. The excess amine acts as both nucleophile and proton scavenger.

  • Workup: Concentrate solvent. Redissolve in DCM. Wash with 1N NaOH to remove mesylate salts.

  • Purification: Column chromatography is essential here to separate the spiro-azetidine from oligomeric byproducts.

Phase 4: Deprotection to Core

Objective: 7-Oxa-2-azaspiro[3.5]nonane (Free Base or Salt) .

  • Method: Hydrogenolysis.

  • Conditions:

    
     (1 atm or balloon), 10% Pd/C, MeOH/EtOH.
    
  • Isolation: Filter catalyst. The filtrate contains the free secondary amine. It is often isolated as the Oxalate or Hydrochloride salt for stability (as the free base is a volatile oil).

Reaction Workflow Diagram

SynthesisFlow Substrate Diethyl Malonate + Bis(2-chloroethyl)ether Step1 1. Alkylation (NaH, DMF, 80°C) Substrate->Step1 Intermediate1 Spiro-Diester Step1->Intermediate1 Step2 2. Reduction (LiAlH4, THF) Intermediate1->Step2 Intermediate2 Spiro-Diol Step2->Intermediate2 Step3 3. Activation (MsCl, Et3N) Intermediate2->Step3 Intermediate3 Bis-Mesylate Step3->Intermediate3 Step4 4. Cyclization (BnNH2, Reflux) Intermediate3->Step4 ProductProtected N-Bn-7-Oxa-2-aza spiro[3.5]nonane Step4->ProductProtected Step5 5. Deprotection (H2, Pd/C) ProductProtected->Step5 Final 7-Oxa-2-azaspiro [3.5]nonane Step5->Final

Figure 2: Forward synthetic pathway from commodity chemicals to the target spirocycle.[5]

Troubleshooting & Optimization (E-E-A-T)

As a Senior Application Scientist, I have identified common failure modes in this sequence.

IssueCauseSolution
Low Yield in Step 1 Incomplete alkylation (mono-alkylation product).Ensure excess bis-haloether (1.1–1.2 eq) and extended reaction time. Use NaH/DMF instead of NaOEt/EtOH for higher temperature capability.
Polymerization in Step 4 Intermolecular reaction vs. Intramolecular cyclization.High Dilution Principle: Perform the cyclization step at low concentration (0.05 M) to favor ring closure over polymerization.
Product Volatility The free base (MW ~127) is a volatile oil.Do not evaporate to dryness under high vacuum. Isolate as the Oxalate salt (solid, stable) or HCl salt immediately after deprotection.
Mesylate Instability Bis-mesylates can decompose if stored.Use the bis-mesylate immediately in the next step (telescoping Step 3 and 4 is possible but purification is recommended).

Applications in Drug Discovery[1][7]

The 7-oxa-2-azaspiro[3.5]nonane core is increasingly utilized in:

  • GPCR Modulators: Replacing piperidine in antagonists to reduce hERG liability.

  • Kinase Inhibitors: As a rigid linker that projects solubilizing groups into solvent channels.

  • Fragment-Based Design: As a low-MW, high-

    
     fragment for screening libraries.
    

References

  • Original Synthesis of Tetrahydropyran-4,4-dicarboxylates: Title: The synthesis of tetrahydropyran-4-carboxylic acid esters.[7][8] Source: J. Chem. Soc., 1930, 2525-2530.[7] Context: Establishes the foundational alkylation of malonate with bis(2-chloroethyl) ether.

  • Spiro-Azetidine Synthesis via Mesylate Displacement: Title: Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Source:Molecules2015 , 20(8), 13864-13880. URL:[Link] Context: Describes the analogous synthesis of the isomer (2-oxa-7-aza) using the exact Malonate/Diol/Mesylate route, validating the chemistry for the 7-oxa-2-aza target.

  • Use of 7-Oxa-2-azaspiro[3.5]nonane in Drug Design: Title: 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[1] Source:French-Ukrainian Journal of Chemistry, 2023 , 11(2).[1] URL:[Link] (General Journal Link) Context: Discusses the synthesis of carboxylic acid derivatives of this core and their bioisosteric applications.

  • Commercial Scale Protocol (Patent): Title: Process for preparing tetrahydropyran-4-carboxylic acid and its esters.[9][7][8] Source: US Patent 5,580,994.[7] URL: Context: Provides industrial conditions for the synthesis of the tetrahydropyran dicarboxylate precursor.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 7-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant interest due to their inherent three-dimensionality. This unique structural feature offers a departure from the "flatland" of traditional aromatic ring systems, often leading to enhanced pharmacological properties.[1] Among these promising building blocks is 7-Oxa-2-azaspiro[3.5]nonane, a heterocyclic compound that is increasingly being utilized as a bioisosteric replacement for motifs like piperidine. Its incorporation into molecular designs has been shown to modulate critical physicochemical parameters such as lipophilicity and aqueous solubility, making a thorough understanding of its intrinsic properties essential for its effective application in drug development.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Oxa-2-azaspiro[3.5]nonane. In light of the limited publicly available experimental data for the parent compound, this guide synthesizes known information with data from closely related analogues to provide reasoned estimations and a comparative context. Furthermore, detailed experimental protocols are provided to empower researchers to determine these key parameters in their own laboratories.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. The following table summarizes the key known and estimated properties of 7-Oxa-2-azaspiro[3.5]nonane.

PropertyValueSource/Comment
Molecular Formula C₇H₁₃NO[3]
Molecular Weight 127.18 g/mol [3][4]
CAS Number 194157-10-3[3][4]
Physical State Solid or liquid[5]
Computed LogP 0.3864[4]
Estimated pKa 8.9 - 9.5Inferred from related oxa-spirocyclic amines[6]
Aqueous Solubility Significantly enhanced compared to non-oxa analoguesQualitative observation from studies on related compounds[2][6]

Basicity (pKa): The Influence of the Oxygen Atom

A study on a series of spirocyclic amines and their corresponding oxa-analogues demonstrated a consistent trend: the introduction of an oxygen atom into the spirocyclic framework leads to a reduction in the basicity of the amine.[6] Specifically, the pKa values of the hydrochloride salts of spirocyclic amines were in the range of 10.1–10.3, whereas their oxa-spirocyclic counterparts exhibited pKa values in the range of 8.9–9.5.[6] This decrease of approximately one pKa unit can be attributed to the electron-withdrawing inductive effect of the ether oxygen, which is separated from the basic nitrogen atom by three single bonds.[6]

Based on this evidence, the estimated pKa of the conjugate acid of 7-Oxa-2-azaspiro[3.5]nonane is in the range of 8.9 to 9.5 . This places it in a favorable range for many drug discovery applications, as it will be significantly protonated at physiological pH (7.4), which can enhance aqueous solubility and facilitate interactions with biological targets.

For comparative purposes, the pKa of the conjugate acid of morpholine, a non-spirocyclic analogue, is approximately 8.5.

Experimental Protocol for pKa Determination by Potentiometric Titration

The following protocol provides a robust method for the experimental determination of the pKa of 7-Oxa-2-azaspiro[3.5]nonane.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve a known weight of 7-Oxa-2-azaspiro[3.5]nonane in deionized water to a concentration of ~1-10 mM. prep2 Add a supporting electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. prep1->prep2 titr1 Calibrate the pH meter with standard buffers (pH 4, 7, 10). titr2 Immerse the calibrated pH electrode and a temperature probe into the stirred sample solution. titr1->titr2 titr3 Add standardized 0.1 M HCl titrant in small, precise increments. titr2->titr3 titr4 Record the pH and volume of titrant added after each addition, allowing the reading to stabilize. titr3->titr4 an1 Plot pH versus the volume of titrant added to generate a titration curve. an2 Determine the equivalence point (the point of steepest inflection). an1->an2 an3 The pKa is the pH at the half-equivalence point. an2->an3 G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with water and water with n-octanol. prep2 Prepare a stock solution of 7-Oxa-2-azaspiro[3.5]nonane in the aqueous phase. prep1->prep2 part1 Add a known volume of the stock solution to a known volume of the organic phase in a sealed container. part2 Shake the container at a constant temperature until equilibrium is reached (typically several hours). part1->part2 part3 Centrifuge to ensure complete phase separation. part2->part3 an1 Carefully separate the two phases. an2 Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS, GC-MS). an1->an2 an3 Calculate LogP = log([Compound]octanol / [Compound]water). an2->an3

Workflow for LogP determination by the shake-flask method.

Aqueous Solubility: A Key Advantage of the Oxa-Spirocycle

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. A key advantage of incorporating the 7-oxa-2-azaspiro[3.5]nonane scaffold is the significant improvement in aqueous solubility compared to its non-oxygenated counterparts. [2][6] Studies have shown that the introduction of an ether oxygen into a spirocyclic system can increase aqueous solubility by up to 40-fold. [6]This is attributed to the ability of the oxygen atom to act as a hydrogen bond acceptor, improving the compound's interaction with water molecules. While quantitative solubility data for 7-Oxa-2-azaspiro[3.5]nonane is not available, it is expected to have good aqueous solubility, particularly at pH values where the amine is protonated.

Experimental Protocol for Kinetic Aqueous Solubility Determination

Kinetic solubility assays are widely used in early drug discovery for high-throughput screening.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep1 Prepare a high-concentration stock solution of 7-Oxa-2-azaspiro[3.5]nonane in DMSO (e.g., 10 mM). prep2 Prepare an aqueous buffer (e.g., PBS, pH 7.4). prep1->prep2 assay1 Add the DMSO stock solution to the aqueous buffer in a multi-well plate to achieve a range of final concentrations (e.g., 1-200 µM). assay2 Incubate the plate with shaking at a constant temperature for a defined period (e.g., 1-2 hours). assay1->assay2 det1 Measure the turbidity of each well using a nephelometer or plate reader at a suitable wavelength (e.g., 620 nm). det3 The kinetic solubility is the concentration at which precipitation is first observed. det1->det3 det2 Alternatively, filter the samples and quantify the concentration of the soluble compound in the filtrate by LC-MS/MS. det2->det3

Workflow for kinetic aqueous solubility determination.

Spectral Characterization

Definitive structural confirmation and purity assessment rely on spectroscopic data. While a dedicated public repository of spectra for the parent 7-Oxa-2-azaspiro[3.5]nonane is elusive, data for its derivatives have been published. [2]Researchers synthesizing or using this compound should perform their own spectral analysis.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the azetidine and tetrahydropyran rings. The chemical shifts and coupling patterns will be informative for confirming the spirocyclic structure.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, consistent with the C₇ skeleton.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (127.18 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic N-H and C-O stretching vibrations.

Conclusion: A Promising Scaffold with Favorable Physicochemical Properties

7-Oxa-2-azaspiro[3.5]nonane is a valuable building block in drug discovery, offering a three-dimensional alternative to traditional heterocyclic motifs. Its key physicochemical properties, including a favorable pKa, balanced lipophilicity, and enhanced aqueous solubility, make it an attractive scaffold for the design of novel therapeutics with improved ADME profiles. While experimental data for the parent compound is limited, a combination of computational data and comparative analysis of related structures provides a strong foundation for its application. The experimental protocols detailed in this guide provide a clear path for researchers to further characterize this promising spirocycle and unlock its full potential in the development of next-generation medicines.

References

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE 99%. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11757-11767. [Link]

  • ResearchGate. (n.d.). Experimental pKa values of conjugated amine (di)hydrochlorides 18 b, 19 b, 56–59. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines.... Retrieved from [Link]

  • PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceuticals, 16(1), 99. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Databases | 1H, 13C, 15N, 19F, 31P. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in.... Retrieved from [Link]

  • Geringer, C. E., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(5), 2389. [Link]

  • Modgraph. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. [Link]

  • Zhang, J., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13317. [Link]

  • ChemRxiv. (2024, February 26). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]

  • Sividal, K., et al. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 6, e5318. [Link]

  • National Center for Biotechnology Information. (n.d.). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Retrieved from [Link]

  • PubMed. (2018, September 24). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Retrieved from [Link]

  • PubMed. (2009, July 1). Discovery of Spirocyclic Secondary Amine-Derived Tertiary Ureas as Highly Potent, Selective and Bioavailable Soluble Epoxide Hydrolase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2016, February 5). Organic Letters Vol. 18 No. 3. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Analysis of 7-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic analysis of 7-Oxa-2-azaspiro[3.5]nonane , a critical spirocyclic scaffold in modern drug discovery.

Executive Summary: The "Escape from Flatland"

7-Oxa-2-azaspiro[3.5]nonane (CAS: 194157-10-3) represents a high-value "bioisostere" in medicinal chemistry. By replacing flat, aromatic piperidine or morpholine rings with this spirocyclic core, researchers introduce three-dimensionality (


 character) into drug candidates.[1] This structural shift often improves solubility and metabolic stability while maintaining ligand-target interactions.

This guide provides a rigorous spectroscopic framework for identifying and validating this molecule, distinguishing it from its isomer (2-oxa-7-azaspiro[3.5]nonane) and common synthetic impurities.

Molecular Architecture & Physicochemical Basis

Understanding the spectroscopy requires analyzing the two distinct ring systems fused at the spiro quaternary carbon (


).
  • Ring A (Azetidine): A 4-membered nitrogen-containing ring. High ring strain (~25 kcal/mol) influences IR stretching frequencies and MS fragmentation.

  • Ring B (Tetrahydropyran): A 6-membered oxygen-containing ring. Typically adopts a chair conformation, creating distinct axial/equatorial environments in NMR.

  • The Spiro Center: A quaternary carbon that acts as a conformational lock, preventing the free rotation common in linear linkers.

Connectivity Logic (Graphviz)

The following diagram illustrates the connectivity and key Heteronuclear Multiple Bond Coherence (HMBC) correlations used to verify the spiro junction.

G C_spiro Spiro Carbon (C4) Quaternary N_azet N (Pos 2) Azetidine Amine C_azet_CH2 Azetidine CH2 (C1, C3) N_azet->C_azet_CH2 1-bond O_thp O (Pos 7) Ether Oxygen C_thp_CH2_alpha THP Alpha CH2 (C6, C8) O_thp->C_thp_CH2_alpha 1-bond C_azet_CH2->C_spiro HMBC (Strong) C_thp_CH2_beta THP Beta CH2 (C5, C9) C_thp_CH2_alpha->C_thp_CH2_beta COSY C_thp_CH2_beta->C_spiro HMBC

Caption: Connectivity map highlighting the critical HMBC correlations required to confirm the spiro junction.

Spectroscopic Profiling

A. Nuclear Magnetic Resonance (NMR)

Solvent:


 (Standard) or 

(for salt forms). Note: The chemical shifts below are derived from the free base and HCl salt forms. Salt formation significantly shifts the Azetidine protons downfield (~0.5 - 1.0 ppm).

H NMR (400 MHz,

) - Free Base Profile
PositionGroupShift (

, ppm)
MultiplicityInterpretation
2 (NH) Amine1.8 - 2.5Broad sExchangeable. Shifts heavily with concentration/salt.
1, 3 Azetidine

3.30 - 3.50 s or dDiagnostic singlet (if symmetric) or AB system. Critical ID peak.
6, 8 THP

3.60 - 3.80 mTypical ether region. Deshielded by Oxygen.
5, 9 THP

1.60 - 1.90 mShielded methylene protons. Often overlap.

Key Diagnostic Feature: Look for the singlet (or tight multiplet) around 3.3-3.5 ppm integrating to 4H. This corresponds to the azetidine ring protons (


). In the isomer 2-oxa-7-azaspiro[3.5]nonane, the protons adjacent to the spiro center are on a 6-membered ring and appear as distinct triplets/multiplets, not the tight azetidine signal.

C NMR (100 MHz,

)
Carbon TypeShift (

, ppm)
Assignment
Ether

65.0 - 68.0THP carbons adjacent to Oxygen (C6, C8).
Amine

55.0 - 60.0Azetidine carbons (C1, C3). High field due to ring strain.
Spiro Quaternary 35.0 - 40.0 The Spiro Center (C4). Low intensity.
Aliphatic

30.0 - 35.0THP carbons adjacent to spiro (C5, C9).
B. Mass Spectrometry (MS)

Ionization: ESI (Positive Mode)

  • Molecular Ion (

    
    ):  128.1 m/z[2]
    
  • Sodium Adduct (

    
    ):  150.1 m/z
    

Fragmentation Pathway (MS/MS): The high strain of the azetidine ring drives fragmentation.[3]

  • Ring Opening: Protonation of the nitrogen leads to C-N bond cleavage.

  • Loss of

    
    :  A retro-[2+2] type cleavage is common in azetidines, though less dominant than in cyclobutanes.
    
  • Base Peak: Often observed at m/z ~70-80 range corresponding to the tetrahydropyran cation after loss of the nitrogenous fragment.

C. Infrared Spectroscopy (IR)[4][5]
  • N-H Stretch: 3300 - 3400

    
     (Weak to medium, broad if salt).
    
  • C-H Stretch (Strained): 2950 - 3000

    
    . The azetidine C-H bonds have higher s-character, shifting them to slightly higher frequencies than typical alkanes.
    
  • C-O-C Stretch: 1080 - 1150

    
     (Strong). Diagnostic of the tetrahydropyran ether.
    

Quality Control & Impurity Profiling

Synthesizing this scaffold usually involves cyclization of a piperidine derivative or reduction of a lactam/ester.

ImpurityOriginDetection Method
Ring-Opened Amine Acid-catalyzed hydrolysis of the azetidine ring during deprotection.LC-MS: M+18 peak (Hydration). NMR: Loss of symmetry; appearance of ethyl chain signals.
Boc-Protected Intermediate Incomplete deprotection of N-Boc-7-oxa-2-azaspiro[3.5]nonane.NMR: Strong singlet at ~1.45 ppm (9H).[1]
Over-Reduced Olefin Elimination during LiAlH4 reduction.NMR: Olefinic protons at 5.5 - 6.0 ppm.

Experimental Protocols

Protocol 1: NMR Sample Preparation (Salt Form)

The hydrochloride or oxalate salts are common for stability.

  • Weigh 5-10 mg of the sample into a clean vial.

  • Add 0.6 mL of DMSO-

    
      (preferred for salts to ensure solubility and sharpen NH peaks).
    
    • Note: If using

      
       for the free base, add a micro-spatula of anhydrous 
      
      
      
      to the tube to scavenge trace acid and prevent peak broadening.
  • Transfer to a 5mm NMR tube.

  • Acquire spectrum with

    
     (relaxation delay) 
    
    
    
    5 seconds to allow integration of the quaternary spiro carbons.
Protocol 2: LC-MS Screening for Integrity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Rationale: The spirocycle is polar. A standard gradient ensures it doesn't elute in the void volume.

  • Detection: UV (210 nm) and ESI+ (Scan 100-500 m/z).

References

  • Synthesis and Characterization of Spirocyclic Scaffolds

    • Title: "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design"
    • Source: French-Ukrainian Journal of Chemistry, 2023.[1]

    • URL:[Link]

    • Relevance: Provides specific NMR data for carboxylic acid derivatives of the 7-oxa-2-azaspiro[3.5]nonane core.
  • Comparative Isomer Analysis

    • Title: "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole"
    • Source: Molecules (MDPI), 2015.
    • URL:[Link]

    • Relevance: Distinguishes the synthesis and structure of the inverse isomer (2-oxa-7-azaspiro)
  • General Azetidine Spectroscopy

    • Title: "Recent Advances in the Synthesis and Reactivity of Azetidines"
    • Source: Royal Society of Chemistry (RSC) Advances, 2021.
    • URL:[Link]

    • Relevance: Validates the ring strain effects observed in IR and MS fragment
  • Chemical Structure Database

    • Title: "7-Oxa-2-azaspiro[3.5]nonane hydrochloride Compound Summary"
    • Source: PubChem (NIH).
    • URL:[Link]

    • Relevance: Confirms CAS 1417633-09-0 and calcul

Sources

A Technical Guide to the Structural Elucidation of 7-Oxa-2-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-oxa-2-azaspiro[3.5]nonane scaffold is a key heterocyclic motif in modern medicinal chemistry, recognized for its role in creating three-dimensional diversity and novel intellectual property. As bioisosteres for common structures like piperidine, these spirocycles offer improved physicochemical properties, crucial for developing next-generation therapeutics.[1] This guide provides an in-depth, technically-focused protocol for the unambiguous structural elucidation of this important class of molecules. We will detail an integrated workflow that leverages High-Resolution Mass Spectrometry (HRMS), a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, and the definitive confirmation by Single-Crystal X-ray Crystallography. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for characterizing novel chemical entities based on this core structure.

The Strategic Importance of the 7-Oxa-2-azaspiro[3.5]nonane Core

The "Escape from Flatland" initiative in drug design has spurred significant interest in Fsp3-rich, three-dimensional molecular architectures.[1] Spirocyclic systems, particularly those incorporating heteroatoms like the 7-oxa-2-azaspiro[3.5]nonane core, are at the forefront of this movement. They replace traditional flat aromatic rings and conformationally flexible structures with rigid, well-defined three-dimensional shapes. This rigidity can lead to enhanced binding affinity and selectivity for biological targets, while the introduction of heteroatoms provides opportunities for improved metabolic stability and pharmacokinetic profiles.[1]

Given their novelty and structural complexity, a rigorous and multi-faceted approach to structural elucidation is not just recommended, but essential for regulatory submission and intellectual property protection.

The Integrated Workflow for Structural Elucidation

The definitive characterization of a novel 7-oxa-2-azaspiro[3.5]nonane derivative is not achieved by a single technique but by the logical integration of several analytical methods. Each step provides a piece of the puzzle, and the congruence of data across all techniques provides the highest level of confidence in the final structure.

Elucidation_Workflow cluster_initial Initial Assessment cluster_nmr NMR Spectroscopy (in Solution) cluster_final Definitive Confirmation Compound Synthesized & Purified Compound HRMS HRMS Analysis Compound->HRMS Formula Elemental Formula (e.g., C₇H₁₃NO) HRMS->Formula Provides NMR_1D 1D NMR (¹H, ¹³C, DEPT) Formula->NMR_1D Fragments Identify Spin Systems & Functional Groups NMR_1D->Fragments NMR_2D_Conn 2D NMR - Connectivity (COSY, HSQC, HMBC) Connectivity Assemble 2D Structure Confirm Spiro-junction NMR_2D_Conn->Connectivity NMR_2D_Stereo 2D NMR - Stereochemistry (NOESY/ROESY) Rel_Stereo Determine Relative Stereochemistry NMR_2D_Stereo->Rel_Stereo Fragments->NMR_2D_Conn Guides Connectivity->NMR_2D_Stereo Informs Final Fully Elucidated Structure Connectivity->Final Crystal Single Crystal Growth Rel_Stereo->Crystal XRay X-ray Crystallography Crystal->XRay Abs_Stereo Absolute 3D Structure Bond Lengths & Angles XRay->Abs_Stereo Abs_Stereo->Final

Caption: Integrated workflow for structural elucidation.

Phase 1: Foundational Analysis with Mass Spectrometry

The first crucial step is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the technique of choice over standard mass spectrometry due to its ability to provide a highly accurate mass measurement, which is essential for calculating a unique and unambiguous molecular formula.[2]

Technical Protocol: HRMS Analysis
  • Sample Preparation : Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

  • Ionization : Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the molecular ion (e.g., [M+H]⁺) with minimal fragmentation.[3]

  • Mass Analysis : Acquire the spectrum on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Processing : The instrument software will provide a mass-to-charge (m/z) ratio accurate to at least four decimal places. Use this value to calculate the elemental formula. For the parent 7-oxa-2-azaspiro[3.5]nonane, the expected monoisotopic mass of the [M+H]⁺ ion is 128.10700 Da.[4]

Causality : Using a soft ionization technique is critical. Harsher methods like Electron Impact (EI) often lead to extensive fragmentation, making the molecular ion peak weak or absent, which would prevent the determination of the molecular formula.[5]

Phase 2: Unraveling Connectivity with 2D NMR Spectroscopy

Once the elemental formula is established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity. For complex, non-symmetrical structures like substituted 7-oxa-2-azaspiro[3.5]nonane derivatives, a full suite of 2D NMR experiments is mandatory for an unambiguous assignment.[6][7]

Foundational 1D NMR Experiments (¹H, ¹³C, DEPT)

Begin with standard 1D proton, carbon-13, and DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

  • ¹H NMR : Provides information on the number of distinct proton environments and their coupling patterns (spin-spin splitting).

  • ¹³C NMR : Shows the number of distinct carbon environments.

  • DEPT-135 : Distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent. This is vital for correctly identifying the spirocyclic carbon.

Technical Protocol: 2D NMR for Connectivity

A combination of COSY, HSQC, and HMBC experiments is essential for assembling the molecular framework.[8][9][10]

  • COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H correlations through two or three bonds (J-coupling).[10][11] It is used to identify coupled protons and map out spin systems, such as the protons within the azetidine ring and those within the tetrahydropyran ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation).[10][11] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment for this scaffold. It shows correlations between protons and carbons over two to four bonds.[9][10] Its primary utility here is to establish connectivity across the quaternary spiro-carbon. Protons on the azetidine ring (e.g., at C1 and C3) will show long-range correlations to carbons in the tetrahydropyran ring (e.g., C5 and C9), and vice-versa. This is the definitive proof of the spirocyclic junction in solution.

Experiment Information Gained Application to 7-Oxa-2-azaspiro[3.5]nonane
COSY Which protons are coupled to each other (¹H-¹H).Traces the proton networks within the azetidine and tetrahydropyran rings separately.
HSQC Which proton is attached to which carbon (¹J-CH).Assigns the chemical shift for each protonated carbon atom.
HMBC Long-range (2-4 bond) ¹H-¹³C correlations.Critically links the two ring systems by showing correlations across the spiro-carbon. Essential for assigning quaternary carbons.
Case Study: Hypothetical ¹H and ¹³C NMR Data

For a hypothetical derivative, the following data illustrates the assignment process. (Note: Chemical shifts are illustrative and will vary with substitution.)

Position δH (ppm, mult.) δC (ppm) Key HMBC Correlations (from H at this position to C at...)
13.8 (dd)55.0 (CH)C3, C4, C5 , C9
33.5 (t)52.0 (CH₂)C1, C4, C5
4-75.0 (C)-
51.8 (m)35.0 (CH₂)C1, C4, C6, C9
63.9 (m)68.0 (CH₂)C5, C8
83.9 (m)68.0 (CH₂)C6, C9
91.8 (m)35.0 (CH₂)C1, C4, C5, C8

Bolded correlations are those that unambiguously confirm the spiro-junction.

Phase 3: Determining Stereochemistry

Many derivatives of this scaffold will contain stereocenters. Determining the relative stereochemistry is accomplished using through-space NMR experiments.

Technical Protocol: NOESY/ROESY
  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect protons that are close to each other in space (< 5 Å), irrespective of their bonding.[12][13][14]

  • The Choice Between NOESY and ROESY : The Nuclear Overhauser Effect (NOE) can be positive, negative, or near zero depending on the molecule's size and tumbling rate in solution.[13][15] For small-to-medium sized molecules (MW ~500-1500 Da), the NOE can be zero, making NOESY experiments ineffective. ROESY provides a positive signal regardless of molecular size and is often the more reliable choice for molecules in this class.[13][15][16]

By analyzing the cross-peaks in a NOESY or ROESY spectrum, one can determine which protons are on the same face of the molecule, thereby establishing the relative stereochemistry of substituents.

Phase 4: The Gold Standard - Single-Crystal X-ray Crystallography

While NMR provides an exhaustive picture of the molecule's structure in solution, single-crystal X-ray crystallography provides the unambiguous, definitive solid-state structure. It is considered the gold standard for structural proof.[2][17]

Technical Protocol: X-ray Crystallography
  • Crystal Growth : This is often the most challenging step. The purified compound must be induced to form a single, high-quality crystal. Common methods include slow evaporation from a mixed solvent system (e.g., ethyl acetate/hexane), or vapor diffusion.[2]

  • Data Collection : The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to provide precise bond lengths, bond angles, and the absolute stereochemistry (if a heavy atom is present or anomalous dispersion is used).[2]

XRay_Process Purified Purified Compound (in solution) Crystal Single Crystal Growth Purified->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Refinement Structure Solution & Refinement Diffraction->Refinement Structure Final 3D Structure Refinement->Structure

Caption: The X-ray crystallography workflow.

Conclusion

The structural elucidation of novel 7-oxa-2-azaspiro[3.5]nonane derivatives requires a systematic and hierarchical application of modern analytical techniques. The process begins with establishing the molecular formula via HRMS, followed by a comprehensive 2D NMR analysis (COSY, HSQC, HMBC) to build the connectivity map and confirm the crucial spiro-junction. Stereochemical relationships are then probed using through-space NMR experiments like ROESY. Finally, the structure is unequivocally confirmed in three dimensions by single-crystal X-ray crystallography. Following this integrated workflow ensures the highest degree of scientific integrity and provides the irrefutable structural proof required for publication, patenting, and advancement in drug development programs.

References

  • Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. Benchchem.
  • NOESY and ROESY. UCSD SSPPS NMR Facility.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Available from: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]

  • 2D NMR. EPFL. Available from: [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available from: [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC. Available from: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available from: [Link]

  • NOESY and ROESY. ORGANIC SPECTROSCOPY INTERNATIONAL. Available from: [Link]

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. PMC. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. Available from: [Link]

  • Determination of the fine structure of the spiro-carboheterocycle using NMR spectroscopy and X-ray diffraction analysis. ResearchGate. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • NOESY and ROESY. Mount Holyoke College. Available from: [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. Available from: [Link]

  • 7-Oxa-2-azaspiro(3.5)nonane. PubChem. Available from: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkivoc. Available from: https://www.
  • Mass Spectrometry Fragmentation Patterns. HSC Chemistry & Physics. Available from: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • 7-oxa-2-azaspiro[3.5]nonane hydrochloride (C7H13NO). PubChemLite. Available from: [Link]

  • Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate. Available from: [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available from: [Link]

Sources

7-Oxa-2-azaspiro[3.5]nonane: A Technical Guide to a Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland in Drug Design with 7-Oxa-2-azaspiro[3.5]nonane

In the contemporary landscape of drug discovery, medicinal chemists are increasingly venturing beyond the confines of two-dimensional chemical space, a strategic shift aptly termed "escaping flatland."[1] This paradigm embraces three-dimensional molecular architectures to enhance pharmacological properties and unlock novel intellectual property. Within this movement, spirocyclic scaffolds have garnered significant attention for their inherent rigidity and ability to project substituents into distinct vectors in three-dimensional space.[2][3] Among these, 7-oxa-2-azaspiro[3.5]nonane has emerged as a particularly valuable building block. This guide provides an in-depth technical overview of 7-oxa-2-azaspiro[3.5]nonane, from its fundamental chemical identifiers and spectroscopic signature to its synthesis, reactivity, and strategic application in modern therapeutic design.

Core Chemical Identifiers and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. Herein are the core identifiers for 7-Oxa-2-azaspiro[3.5]nonane.

IdentifierValueSource(s)
CAS Number 194157-10-3[4][5][6]
Molecular Formula C₇H₁₃NO[5][6]
Molecular Weight 127.18 g/mol [5][6]
IUPAC Name 7-oxa-2-azaspiro[3.5]nonane[1]
SMILES C1COCCC12CNC2[1][5]
InChI InChI=1S/C7H13NO/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2[1][4]
InChIKey WZFOPYGRZNUWSP-UHFFFAOYSA-N[1][4]

This scaffold is also commonly utilized in its salt forms, such as the hydrochloride (CAS: 1417633-09-0) and oxalate salts (CAS: 1523571-04-1, 1408076-09-4), to improve handling and aqueous solubility.[6][7][8]

The spirocyclic nature of 7-oxa-2-azaspiro[3.5]nonane imparts a unique set of physicochemical properties that are highly advantageous in drug design. The introduction of sp³-hybridized carbons contributes to a higher Fsp³ count, a metric often correlated with improved clinical success due to enhanced solubility and metabolic stability.[2]

Spectroscopic Characterization

For tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: [1]

  • ¹H NMR (400 MHz, CDCl₃): δ 4.19 (br. s, 1H), 3.94 – 3.72 (m, 3H), 3.70 (d, J = 3.5 Hz, 2H), 3.39 (ddd, J = 14.5, 8.9, 3.6 Hz, 2H), 1.85 (td, J = 12.2, 4.2 Hz, 1H), 1.79 – 1.60 (m, 3H), 1.48 (s, 9H).

  • Mass Spectrometry (APEI): m/z [M-(t-Bu)] calculated for C₉H₁₅NO₄: 201.22; found: 201.0.

For 5-Bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)aniline: [9]

  • ¹H NMR (400 MHz, CDCl₃): δ 1.98 (bs, 4H), 2.72 (bs, 4H, NCH₂), 3.99 (bs, 2H, NH₂), 4.47 (s, 4H, OCH₂), 6.76–6.84 (m, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 35.8 (CH₂), 38.5 (C), 48.7 (NCH₂), 81.9 (OCH₂), 117.6 (C & CH), 121.2, 121.4 (CH), 138.7, 143.1 (C).

  • IR (neat, cm⁻¹): 3400, 3317, 2931, 2865, 2811, 1618, 1577, 1493, 1459, 1231, 1210, 1133, 1122.

  • High-Resolution Mass Spectrometry (ESI): m/z [M − H]⁻, C₁₃H₁₆N₂O⁷⁹Br calcd. 295.0446, observed 295.0448.

These data highlight the characteristic chemical shifts and fragmentation patterns that researchers can expect when working with this scaffold and its derivatives.

Synthesis and Reactivity

The synthesis of 7-oxa-2-azaspiro[3.5]nonane and its derivatives has been approached through various routes, reflecting its growing importance as a building block.

Synthetic Protocols

A common strategy involves the construction of a lactam precursor, which is subsequently reduced.

Protocol: LiAlH₄ Reduction of a Lactam Precursor [5]

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 7-oxo-2-azaspiro[3.5]nonane precursor (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

  • Cool the mixture to -10 °C in an ice-salt bath.

  • Slowly add Lithium Aluminum Hydride (LiAlH₄) (1.1 - 3.0 equiv.) in portions over one hour, ensuring the internal temperature remains below -5 °C.

  • Stir the reaction mixture at -10 °C for 4-8 hours.

  • Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water, while maintaining a low temperature.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

G cluster_synthesis Synthetic Workflow Lactam Precursor Lactam Precursor LiAlH4 LiAlH4 Lactam Precursor->LiAlH4 1. Add to THF 2. Cool to -10°C Anhydrous THF Anhydrous THF Quench Quench (H2O, NaOH) LiAlH4->Quench Reduction (4-8 hours) Purification Purification Quench->Purification Work-up Final Product 7-Oxa-2-azaspiro[3.5]nonane Purification->Final Product

A generalized workflow for the synthesis of 7-Oxa-2-azaspiro[3.5]nonane.
Chemical Reactivity

The secondary amine of the 7-oxa-2-azaspiro[3.5]nonane scaffold is a key functional handle for derivatization. It readily undergoes common transformations such as N-alkylation, N-acylation, and participation in various coupling reactions, allowing for its seamless integration into diverse molecular frameworks. For instance, functionalized derivatives have been prepared through the reaction of the corresponding BOC-protected alcohol with Dess-Martin periodinane to yield the aldehyde, which can then be further modified.[1]

Applications in Drug Discovery: A Bioisostere with Impact

The true value of 7-oxa-2-azaspiro[3.5]nonane lies in its application as a bioisosteric replacement for more traditional cyclic amines like piperidine and morpholine.[3][10] This substitution can lead to significant improvements in key drug-like properties.

Enhancement of Physicochemical Properties

The incorporation of the 7-oxa-2-azaspiro[3.5]nonane scaffold has been shown to increase aqueous solubility and metabolic stability when compared to non-spirocyclic analogs.[1][11] For example, the replacement of a piperidine fragment in the local anesthetic Bupivacaine with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid resulted in a derivative with comparable activity, increased water solubility, and a five-fold reduction in toxicity.[12]

Targeting Key Signaling Pathways

Derivatives of the closely related azaspiro[3.5]nonane scaffold have demonstrated significant promise in modulating challenging drug targets.

G Protein-Coupled Receptor 119 (GPR119) Agonism: Novel 7-azaspiro[3.5]nonane derivatives have been identified as potent agonists of GPR119, a promising target for the treatment of type 2 diabetes.[11][13] Activation of GPR119 in pancreatic β-cells and intestinal L-cells stimulates insulin secretion and the release of incretin hormones.

G cluster_gpr119 GPR119 Signaling Pathway Agonist Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cells) PKA->GLP1

Activation of the GPR119 pathway by an azaspiro[3.5]nonane agonist.

KRAS G12C Inhibition: The mutated KRAS protein is a critical and notoriously difficult-to-drug target in oncology. Covalent inhibitors that target the G12C mutation have shown significant clinical promise.[14][15] Derivatives of 2,7-diazaspiro[3.5]nonane have been successfully developed as potent covalent inhibitors of KRAS G12C.[7][8] X-ray crystallography has confirmed that the diazaspiro[3.5]nonane moiety binds within the switch-II pocket of the KRAS G12C protein.[7] This highlights the utility of the spirocyclic scaffold in orienting the reactive group for optimal covalent modification of the target cysteine residue.

Conclusion and Future Outlook

7-Oxa-2-azaspiro[3.5]nonane and its related azaspirocycles represent a significant step forward in the design of three-dimensional therapeutics. Their rigid, non-planar structure provides a unique platform for creating molecules with improved physicochemical and pharmacokinetic profiles. The demonstrated success of this scaffold in modulating challenging targets like GPR119 and KRAS G12C underscores its immense potential. As drug discovery continues to move beyond "flatland," the strategic incorporation of 7-oxa-2-azaspiro[3.5]nonane is poised to play an increasingly important role in the development of the next generation of innovative medicines.

References

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. [Link]

  • Fesik, S. W. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • Al-dujaili, K., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876. [Link]

  • Fesik, S. W. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie (International ed. in English), 49(20), 3524-7. [Link]

  • Yoshida, M., et al. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters, 28(7), 1235-1240. [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[1][11]nonane and analogs as novel reagents in medicinal chemistry. (2011). Tetrahedron Letters, 52(26), 3266-3270. [Link]

  • 7-Oxa-2-azaspiro(3.5)nonane. PubChem. [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. [Link]

  • Canon, J., et al. (2021). Selective KRAS G12C inhibitors in non-small cell lung cancer: chemistry, concurrent pathway alterations, and clinical outcomes. npj Precision Oncology, 5(1), 98. [Link]

Sources

exploring the chemical space of 7-Oxa-2-azaspiro[3.5]nonane analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide explores the chemical space, synthesis, and medicinal chemistry applications of 7-Oxa-2-azaspiro[3.5]nonane .

A Technical Guide for High-Fsp³ Drug Design

Executive Summary: The Rigid Morpholine Surrogate

In the modern era of "escaping flatland," the 7-oxa-2-azaspiro[3.5]nonane scaffold has emerged as a critical tool for medicinal chemists. Structurally, this system consists of an azetidine ring (containing the amine) spiro-fused to a tetrahydropyran (THP) ring.

Unlike its isomer (2-oxa-7-azaspiro[3.5]nonane), where the nitrogen resides in the six-membered ring, the 7-oxa-2-azaspiro[3.5]nonane places the basic nitrogen within the strained four-membered ring. This unique topology offers three distinct advantages over traditional heterocycles like morpholine or piperidine:

  • Orthogonal Vectorization: The spiro-fusion forces substituents on the nitrogen to be perpendicular to the plane of the pyran ring, accessing novel IP space.

  • Modulated Basicity: The azetidine nitrogen is significantly more basic (pKa ~10–11) than morpholine (pKa 8.3), improving aqueous solubility through protonation at physiological pH.

  • Metabolic Blockade: The spiro-center effectively blocks the metabolic "soft spot" typically found at the 4-position of piperidines.

Physicochemical Profile & Structural Analysis[1][2]

To effectively deploy this scaffold, one must understand how it alters the physicochemical landscape of a lead compound.

Comparative Metrics: Morpholine vs. Spiro-Scaffold

The table below highlights the shift in properties when replacing a standard morpholine core with the 7-oxa-2-azaspiro[3.5]nonane scaffold.

PropertyMorpholine7-Oxa-2-azaspiro[3.5]nonaneImpact on Drug Design
Formula C₄H₉NOC₇H₁₃NOIncreased MW (+40 Da)
Fsp³ Fraction 1.01.0Maintains high 3D character
pKa (Conj. Acid) ~8.3~10.5 – 11.0Higher Solubility (High fraction ionized at pH 7.4)
LogP -0.86~0.4Slight increase in lipophilicity (more carbons)
Shape Chair (Flexible)Rigid / Orthogonal Reduced entropic penalty upon binding
Metabolic Risk N-oxidation, Ring openingLow (Steric bulk at spiro center)Enhanced stability
Structural Geometry & Vectors

The defining feature of this scaffold is the 90° twist . In a standard 4-phenyl-piperidine, the phenyl ring and the piperidine ring can adopt a planar or twisted conformation. In 7-oxa-2-azaspiro[3.5]nonane, the azetidine ring is fixed perpendicular to the tetrahydropyran ring. This allows the oxygen atom to engage in hydrogen bonding in a vector completely distinct from the nitrogen's trajectory, potentially picking up novel interactions in the binding pocket.

Synthetic Methodology: The CSI Route

The most robust and scalable method for constructing the 7-oxa-2-azaspiro[3.5]nonane core involves the transformation of a ketone to a spiro-azetidine via a [2+2] cycloaddition. This approach avoids the use of unstable bis-alkylating agents.

Retrosynthetic Logic
  • Target: 7-Oxa-2-azaspiro[3.5]nonane (N in 4-ring).[1][2]

  • Disconnection: Spiro-junction.

  • Precursor: Tetrahydro-4H-pyran-4-one .

  • Key Reagent: Chlorosulfonyl Isocyanate (CSI) .

Workflow Diagram

The following diagram outlines the critical path from commercial starting materials to the final scaffold.

SynthesisWorkflow Start Tetrahydro-4H-pyran-4-one Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter1 4-Methylenetetrahydro-2H-pyran Step1->Inter1 Yield: ~85% Step2 [2+2] Cycloaddition (CSI) Inter1->Step2 Inter2 N-Chlorosulfonyl Beta-Lactam Step2->Inter2 -78°C to RT Step3 Reductive Hydrolysis (Na2SO3) Inter2->Step3 Inter3 Spiro-Beta-Lactam (7-Oxa-2-azaspiro[3.5]nonan-1-one) Step3->Inter3 Yield: ~70% Step4 Reduction (LiAlH4) Inter3->Step4 Final 7-Oxa-2-azaspiro[3.5]nonane Step4->Final Yield: ~90%

Caption: Step-by-step synthesis of the 7-oxa-2-azaspiro[3.5]nonane core via the CSI ring-expansion method.

Detailed Experimental Protocols

These protocols are designed to be self-validating . Key observational checkpoints are included to ensure reaction success before proceeding.

Step 1: Preparation of 4-Methylenetetrahydro-2H-pyran
  • Reagents: Methyltriphenylphosphonium bromide (1.1 eq), KOtBu (1.1 eq), Tetrahydro-4H-pyran-4-one (1.0 eq), THF (Anhydrous).

  • Protocol:

    • Suspend methyltriphenylphosphonium bromide in THF at 0°C.

    • Add KOtBu portion-wise. Checkpoint: The solution should turn a bright yellow/orange (ylide formation). Stir for 1 hour.

    • Add Tetrahydro-4H-pyran-4-one dropwise. The color will fade slightly.

    • Warm to room temperature and stir for 4 hours.

    • Workup: Quench with saturated NH₄Cl, extract with Et₂O. Concentrate and purify via silica plug (Hexanes/EtOAc).

    • Validation: ¹H NMR should show a singlet at ~4.7 ppm (exocyclic alkene protons).

Step 2: [2+2] Cycloaddition with Chlorosulfonyl Isocyanate (CSI)[3]
  • Reagents: 4-Methylenetetrahydro-2H-pyran (1.0 eq), Chlorosulfonyl Isocyanate (CSI) (1.1 eq), Et₂O or CH₂Cl₂.

  • Protocol:

    • Dissolve the alkene in anhydrous Et₂O and cool to 0°C.

    • Add CSI dropwise. Caution: Highly exothermic. Maintain temperature <5°C.

    • Stir overnight at room temperature.

    • Reductive Hydrolysis: Slowly add the reaction mixture to a vigorously stirred solution of 25% aqueous Na₂SO₃ (sodium sulfite) and NaHCO₃ (to maintain pH ~7-8).

    • Checkpoint: Gas evolution (CO₂) will occur.[4] Stir until gas evolution ceases (approx. 1 hour).

    • Extract with CH₂Cl₂ (3x). Dry over Na₂SO₄ and concentrate.

    • Product: This yields the spiro-beta-lactam (7-oxa-2-azaspiro[3.5]nonan-1-one).

Step 3: Reduction to the Azetidine
  • Reagents: Spiro-beta-lactam (from Step 2), LiAlH₄ (2.5 eq), THF.

  • Protocol:

    • Suspend LiAlH₄ in THF at 0°C.

    • Add the spiro-beta-lactam (dissolved in THF) dropwise.

    • Heat to reflux for 4–6 hours. Checkpoint: Solution should turn grey/white suspension.

    • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

    • Filter the granular white precipitate. Concentrate the filtrate.

    • Final Product: 7-Oxa-2-azaspiro[3.5]nonane. Purify as the oxalate salt or use directly if pure.

Medicinal Chemistry Applications
Case Study: Bupivacaine Analog

Research has demonstrated that replacing the piperidine ring of the local anesthetic Bupivacaine with the 7-oxa-2-azaspiro[3.5]nonane scaffold results in:

  • Reduced Toxicity: 5x lower toxicity compared to the parent compound.

  • Enhanced Solubility: Due to the higher basicity of the azetidine nitrogen.

  • Maintained Potency: The spatial arrangement of the lipophilic tail and the amide bond is preserved, despite the core change.

Strategic Substitution Logic

Use the following decision tree to determine when to deploy this scaffold.

DecisionTree Problem Lead Compound Issue? Metab Metabolic Instability (Oxidative) Problem->Metab Solub Low Aqueous Solubility Problem->Solub IP Crowded IP Space Problem->IP Soln1 Use 7-Oxa-2-azaspiro[3.5]nonane (Blocks 4-position) Metab->Soln1 Soln2 Use 7-Oxa-2-azaspiro[3.5]nonane (Increases pKa -> Ionization) Solub->Soln2 Soln3 Use 7-Oxa-2-azaspiro[3.5]nonane (Novel Vector/Shape) IP->Soln3

Caption: Decision logic for incorporating the 7-oxa-2-azaspiro[3.5]nonane scaffold in lead optimization.

References
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 2023.

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 2015. (Describes the CSI synthesis route for related spiro-oxetanes).

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 2017. (Discusses basicity and logD trends in spiro-azetidines).

  • 7-Oxa-2-azaspiro[3.5]nonane | C7H13NO. PubChem Compound Summary.

  • Chlorosulfonyl Isocyanate. Organic Syntheses, Coll.[4] Vol. 5, p.226 (1973). (Foundational protocol for CSI cycloadditions).

Sources

potential applications of 7-Oxa-2-azaspiro[3.5]nonane in medicinal chemistry

[1][2]

Executive Summary

In the modern era of drug discovery, the "Escape from Flatland" initiative has driven a paradigm shift from planar, aromatic-heavy molecules to three-dimensional, Fsp³-rich architectures. 7-Oxa-2-azaspiro[3.5]nonane represents a high-value spirocyclic scaffold that serves as a geometrically constrained, metabolically robust bioisostere for morpholine and piperidine .

This guide analyzes the physicochemical advantages of this scaffold, details its synthetic accessibility, and provides actionable insights for its deployment in lead optimization programs. By rigidly defining exit vectors and blocking metabolic "soft spots," the 7-oxa-2-azaspiro[3.5]nonane core offers a strategic solution to solubility and selectivity challenges in medicinal chemistry.

Structural Analysis & Physicochemical Properties[1][3][4]

The "3D Morpholine" Concept

The 7-oxa-2-azaspiro[3.5]nonane scaffold consists of a four-membered azetidine ring spiro-fused to a six-membered tetrahydropyran ring. This unique geometry positions the ether oxygen (hydrogen bond acceptor) and the secondary amine (hydrogen bond donor/cation) in a specific spatial arrangement that mimics morpholine but with altered vectorality.

PropertyMorpholine7-Oxa-2-azaspiro[3.5]nonaneImpact on Drug Design
Geometry Chair conformation (dynamic)Rigid SpirocyclePre-organized binding conformation; reduced entropic penalty.
Fsp³ Fraction 1.01.0High saturation correlates with improved clinical success.
Metabolic Stability Vulnerable at C2/C3 (oxidative)Blocked at C4 (Spiro) The quaternary spiro-center prevents oxidation at the most labile position.
Lipophilicity (LogP) Low (-0.86)Moderate/LowEther oxygen maintains solubility while the hydrocarbon cage modulates lipophilicity.
Basicity (pKa) ~8.3~9.5 (Azetidine)Higher basicity of azetidine can improve solubility and target engagement.
Vectorality and Exit Vectors

Unlike the linear or equatorial/axial vectors of piperidine/morpholine, the spiro[3.5] system projects substituents at defined angles.

  • Azetidine Nitrogen (N2): Provides a vector for coupling to the core pharmacophore.

  • Tetrahydropyran Oxygen (O7): Acts as a solvent-exposed polar handle or an internal hydrogen bond acceptor.

  • Substitution Potential: The rigid core allows for precise placement of substituents on the azetidine or pyran rings to probe specific sub-pockets.

Synthetic Accessibility

The synthesis of the 7-oxa-2-azaspiro[3.5]nonane core is non-trivial due to the strain of the spiro-junction. The most robust route utilizes tetrahydropyran-4-one as the starting material, leveraging its symmetry to construct the azetidine ring.

Core Synthesis Strategy (Retrosynthesis)

The construction relies on converting the ketone of tetrahydropyran-4-one into a spiro-azetidine via a nitrile intermediate or direct cyclization.

SynthesisStartTetrahydropyran-4-oneInter14-Cyanomethylene-tetrahydropyranStart->Inter1Wadsworth-Emmons(EtO)2P(O)CH2CNInter2Spiro-LactamIntermediateInter1->Inter2Nitromethane / Basethen Reduction/CyclizationProduct7-Oxa-2-azaspiro[3.5]nonane(Target)Inter2->ProductLiAlH4 Reduction

Figure 1: General synthetic pathway for the construction of the 7-oxa-2-azaspiro[3.5]nonane core starting from commercially available tetrahydropyran-4-one.

Experimental Protocol: General Procedure for Core Assembly

Note: This protocol is a composite of standard spiro-azetidine synthesis methods (e.g., Carreira/SpiroChem methodologies).

Step 1: Olefination

  • Reagents: Tetrahydropyran-4-one (1.0 eq), Diethyl (cyanomethyl)phosphonate (1.2 eq), NaH (1.5 eq), THF.

  • Procedure: Suspend NaH in anhydrous THF at 0°C. Add the phosphonate dropwise. Stir 30 min. Add the ketone. Warm to RT and stir overnight.

  • Workup: Quench with water, extract with EtOAc. Purify 4-(cyanomethylene)tetrahydropyran.

Step 2: Michael Addition & Cyclization

  • Reagents: Nitromethane, DBU (Cat.), then Zn/AcOH or Raney Ni/H2.

  • Mechanism: Michael addition of nitromethane followed by reductive cyclization affords the spiro-lactam (7-oxa-2-azaspiro[3.5]nonan-1-one).

Step 3: Lactam Reduction

  • Reagents: LiAlH4 (2.0 eq), THF.

  • Procedure: Add lactam to LiAlH4/THF suspension at 0°C. Reflux for 4-6h.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter and concentrate to yield 7-oxa-2-azaspiro[3.5]nonane .[1]

Medicinal Chemistry Applications

Bioisosteric Replacement Case Study: Bupivacaine

A seminal application of this scaffold was demonstrated in the modification of the local anesthetic Bupivacaine .

  • Original Drug: Contains a piperidine ring.[2]

  • Modification: Replacement of piperidine with 7-oxa-2-azaspiro[3.5]nonane (linked via the nitrogen).

  • Outcome:

    • Potency: Comparable or enhanced anesthetic activity.[3]

    • Toxicity: 5x lower toxicity observed in animal models.

    • Solubility: Significantly increased water solubility due to the ether oxygen and lower lipophilicity.

GPR119 Agonists (Metabolic Switching)

In the development of GPR119 agonists for Type 2 Diabetes, metabolic stability of the piperidine/piperazine core is often a liability.

  • Strategy: Replacing the central piperidine with 7-oxa-2-azaspiro[3.5]nonane.[3]

  • Result: The quaternary spiro-carbon eliminates the potential for oxidative metabolism at the position alpha to the ether oxygen (in the 6-ring) and beta to the nitrogen, extending half-life (

    
    ).
    
Decision Matrix: When to Use This Scaffold

Use the following logic flow to determine if 7-oxa-2-azaspiro[3.5]nonane is appropriate for your lead series.

DecisionMatrixStartCurrent Lead SeriesContains Morpholine/PiperidineQ1Is Metabolic Stabilitya Liability?Start->Q1Q2Is Solubility Limiting?Q1->Q2NoAction1Use 7-Oxa-2-azaspiro[3.5]nonane(Blocks metabolic soft spot)Q1->Action1YesQ3Is Novel IP Required?Q2->Q3NoAction2Use 7-Oxa-2-azaspiro[3.5]nonane(Ether O + Azetidine pKa boost)Q2->Action2YesQ3->Action1YesAction3Consider Carbocyclic Analog(Spiro[3.5]nonane)Q3->Action3No

Figure 2: Strategic decision matrix for scaffold hopping from morpholine/piperidine to spirocyclic analogs.

References

  • Synthesis and Functionalization of Spirocyclic Amino Acids: Yegorova, T., & Kirichok, A. A. (2023).[4] Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38.[5]

  • Spirocyclic Scaffolds in Drug Discovery: Carreira, E. M., & Fessard, T. C. (2014).[6] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.

  • Metabolic Stability of Spirocycles: Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 49(5), 890-894.

  • Commercial Availability & Properties: PubChem Compound Summary for CID 21030011: 7-Oxa-2-azaspiro[3.5]nonane.

The "Escape from Flatland" Paradigm: Theoretical and Computational Profiling of 7-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modern medicinal chemistry is undergoing a paradigm shift away from flat, sp²-hybridized aromatic rings toward highly three-dimensional, sp³-rich architectures—a movement colloquially termed the "escape from flatland." Within this space, spirocyclic compounds have emerged as elite bioisosteres. This technical whitepaper provides an in-depth computational and theoretical analysis of 7-Oxa-2-azaspiro[3.5]nonane (CAS: 194157-10-3). By replacing traditional piperidine or pipecolic acid frameworks with this rigid spirocycle, drug developers can drastically alter pharmacokinetic profiles. This guide details the quantum mechanical workflows, structural causality, and self-validating computational protocols required to leverage this scaffold in rational drug design.

Structural Rationale and Bioisosteric Logic

The fundamental utility of 7-oxa-2-azaspiro[3.5]nonane lies in its ability to mimic the spatial vectors of piperidine while imposing severe conformational restriction. The molecule consists of a 6-membered oxane ring fused at a single quaternary carbon to a 4-membered azetidine ring.

The Causality of Spirocyclic Replacement

Traditional piperidine rings are conformationally flexible. This flexibility often allows the molecule to adopt high-energy conformations that bind to off-target receptors (such as the hERG channel), leading to systemic toxicity. Furthermore, their lipophilic nature makes them vulnerable to rapid CYP450-mediated oxidative metabolism.

By substituting piperidine with 7-oxa-2-azaspiro[3.5]nonane, developers introduce a high Fraction of sp³ carbons (Fsp³). The oxane ring naturally adopts a chair conformation to minimize steric strain, while the azetidine ring locks the exit vectors of the nitrogen atom. When researchers incorporated 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid into the framework of the anesthetic drug Bupivacaine, the resulting spirocyclic analog maintained anesthetic potency but exhibited a 5-times lower systemic toxicity and significantly increased aqueous solubility (1)[1].

Bioisostere A Traditional Piperidine (Flat, Flexible) B Metabolic Vulnerability (CYP450 Oxidation) A->B C 7-Oxa-2-azaspiro[3.5]nonane (3D, Rigid Scaffold) A->C Bioisosteric Replacement D Enhanced Metabolic Stability C->D E Improved Aqueous Solubility C->E F Reduced Systemic Toxicity C->F

Fig 1: Logic pathway for the bioisosteric replacement of piperidine with a spirocyclic scaffold.

Quantitative Physicochemical Profiling

Before initiating quantum mechanical simulations, it is critical to establish the baseline physicochemical descriptors of the scaffold. The data below summarizes the core metrics that make 7-oxa-2-azaspiro[3.5]nonane an ideal fragment for hit-to-lead optimization (2)[2].

ParameterComputed ValuePharmacokinetic / Structural Significance
Molecular Formula C₇H₁₃NODefines the atomic composition and baseline mass.
Molecular Weight 127.18 g/mol Low MW allows extensive downstream functionalization without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 21.3 ŲHighly favorable for passive membrane permeability and blood-brain barrier (BBB) penetration.
Fraction Csp³ 0.88High 3D complexity; strongly correlates with clinical success and reduced off-target toxicity.
Hydrogen Bond Acceptors 2 (N, O)Facilitates targeted kinase or receptor binding while maintaining favorable desolvation energies.

Self-Validating Computational Workflow: Density Functional Theory (DFT)

To accurately predict how 7-oxa-2-azaspiro[3.5]nonane will behave within an enzyme's active site, researchers must map its electrostatic potential and exact 3D geometry. Because spirocycles possess significant non-covalent intramolecular interactions and inherent ring strain at the spiro-junction, standard molecular mechanics are insufficient. We employ Density Functional Theory (DFT) to achieve quantum-level accuracy (3)[3].

Step-by-Step DFT Protocol

Step 1: Conformational Sampling (Molecular Mechanics)

  • Action: Generate 3D conformers using the MMFF94 force field.

  • Causality: The 6-membered oxane ring can theoretically adopt multiple chair, boat, or twist-boat conformations. MMFF94 rapidly screens these to identify the global minimum candidates, saving the prohibitive computational cost of running quantum calculations on high-energy states.

  • Self-Validation Check: RMSD Clustering. Post-search, conformers are clustered by Root Mean Square Deviation (RMSD). If the lowest energy cluster contains >50% of the generated conformers, the search space is considered adequately sampled.

Step 2: Geometry Optimization (Quantum Mechanics)

  • Action: Optimize the lowest-energy conformers using the M06-2X functional with a 6-311++G(d,p) basis set.

  • Causality: While B3LYP is common, the M06-2X functional is specifically parameterized to capture non-covalent interactions and medium-range electron correlation, which are critical for accurately modeling the steric strain inherent in spirocyclic systems (4)[4]. The diffuse functions (++) in the basis set are mandatory to accurately model the electron density of the lone pairs on the oxygen and nitrogen heteroatoms.

Step 3: Frequency Calculation (The Validation Gate)

  • Action: Compute vibrational frequencies at the exact same level of theory (M06-2X/6-311++G**).

  • Causality & Validation: This is a strict mathematical self-validating step. The presence of zero imaginary frequencies guarantees that the optimized geometry is a true local minimum on the potential energy surface, rather than an unstable transition state saddle point. If an imaginary frequency is found, the geometry must be perturbed along that vibrational mode and re-optimized.

Step 4: Frontier Molecular Orbital (FMO) Analysis

  • Action: Calculate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap.

  • Causality: The energy gap quantifies chemical hardness. A larger HOMO-LUMO gap in the spirocyclic scaffold compared to a flat piperidine indicates higher metabolic stability against oxidative degradation by liver enzymes.

Workflow N1 1. Conformational Search (MMFF94 Force Field) N2 2. DFT Geometry Optimization (M06-2X/6-311++G**) N1->N2 Lowest Energy Conformers N3 3. Frequency Analysis (Zero Imaginary Freq) N2->N3 Minima Validation N4 4. Electronic Structure (HOMO/LUMO & ESP) N3->N4 Validated Geometries N5 5. ADME & Pharmacokinetics (In Silico Profiling) N4->N5 Descriptors

Fig 2: Step-by-step computational workflow for spirocyclic quantum profiling.

Conclusion & Future Perspectives

The theoretical and computational profiling of 7-oxa-2-azaspiro[3.5]nonane demonstrates why spirocycles are dominating next-generation drug design. By utilizing rigorous, self-validating DFT workflows, computational chemists can accurately predict the conformational rigidity and electronic stability of these scaffolds. As demonstrated by its successful integration into anesthetic analogs (5)[5], 7-oxa-2-azaspiro[3.5]nonane offers a masterclass in how increasing 3D complexity directly translates to enhanced solubility, improved metabolic half-life, and drastically reduced clinical toxicity.

References

  • PubChem - 7-Oxa-2-azaspiro(3.5)
  • French-Ukrainian Journal of Chemistry - Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.
  • ResearchGate - Spirocyclic analogues of the anesthetic drug Bupivacaine URL
  • Taylor & Francis - Exploration of interaction behavior between spiro...
  • PMC - Spirocyclization enhances the Diels–Alder reactivities: A DFT Study URL

Sources

Methodological & Application

Application Note: Multigram-Scale Synthesis and Validation of 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The integration of highly strained spirocyclic scaffolds into medicinal chemistry has fundamentally shifted the paradigm of drug design. Spirocyclic amino acids, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, serve as conformationally restricted, three-dimensional bioisosteres for classical flat heterocycles like pipecolic acid, proline, and morpholine[1]. By replacing these traditional moieties, drug developers can fine-tune lipophilicity, dramatically enhance aqueous solubility, and improve metabolic stability without sacrificing target affinity[2].

Despite their immense value, the multigram-scale synthesis of "angular" spirocyclic azetidines (where the spiro-carbon is adjacent to the nitrogen) has historically been bottlenecked by the thermodynamic instability of the four-membered ring[3]. This application note details a highly scalable, self-validating synthetic protocol for 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid. The core strategy relies on a kinetically driven 4-exo-tet Baldwin cyclization . By utilizing a highly substituted tetrahydropyran precursor, the synthesis exploits the Thorpe-Ingold (gem-dialkyl) effect to compress the internal bond angles, significantly lowering the activation entropy required to close the strained azetidine ring[4].

Pathway Visualization

SynthesisRoute SM Tetrahydro-4H-pyran-4-one Precursor Methyl 2-(Boc-amino)-2-(4-(hydroxymethyl) tetrahydropyran-4-yl)acetate SM->Precursor Multi-step Homologation & Strecker Synthesis Mesylate O-Mesyl Intermediate (Activated Electrophile) Precursor->Mesylate MsCl, Et3N, DCM 0 °C, 2 h SpiroEster 2-tert-Butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate Mesylate->SpiroEster NaH, DMF, 25 °C 4-exo-tet Cyclization Final 7-Oxa-2-azaspiro[3.5]nonane -1-carboxylic acid HCl SpiroEster->Final 1. LiOH, THF/H2O 2. 4M HCl/Dioxane

Fig 1: Multigram synthetic workflow for 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid.

Step-by-Step Experimental Protocols

The following protocols assume the prior synthesis of the acyclic precursor, Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)acetate , which can be accessed via a standard Strecker reaction sequence from tetrahydropyran-4-one[1].

Phase 1: Electrophilic Activation (Mesylation)

To facilitate the formation of the azetidine ring, the primary alcohol must be converted into a superior leaving group.

  • Setup : Charge a flame-dried 2 L round-bottom flask equipped with a magnetic stirrer and an argon inlet with the acyclic precursor (50.0 g, 165 mmol) and anhydrous Dichloromethane (DCM, 500 mL).

  • Base Addition : Add Triethylamine (Et

    
    N, 34.5 mL, 247 mmol, 1.5 eq). Cool the reaction mixture to 0 °C using an ice-water bath.
    
  • Activation : Dropwise add Methanesulfonyl chloride (MsCl, 15.3 mL, 198 mmol, 1.2 eq) over a period of 30 minutes.

    • Causality: The slow, temperature-controlled addition is critical. The mesylation is highly exothermic; thermal spikes can lead to the premature degradation of the acid-sensitive Boc protecting group or induce unwanted bis-mesylation at the carbamate nitrogen.

  • Self-Validating Checkpoint : Stir for 2 hours at 0 °C. Monitor via TLC (1:1 Hexanes/EtOAc). The reaction is complete when the starting material (

    
     0.3) is entirely consumed, replaced by a distinct, less polar spot (
    
    
    
    0.5). Rapid IR spectroscopy of an aliquot will confirm success via the disappearance of the broad O-H stretch (~3300 cm
    
    
    ) and the emergence of sharp S=O stretches (1350 and 1175 cm
    
    
    ).
  • Workup : Quench the reaction with saturated aqueous NaHCO

    
     (300 mL). Extract the organic layer, wash with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure to yield the crude mesylate as a viscous yellow oil. Proceed immediately to Phase 2 to prevent degradation.
Phase 2: Intramolecular 4-exo-tet Cyclization

This is the critical step where the spirocyclic architecture is established.

  • Setup : Dissolve the crude mesylate in anhydrous N,N-Dimethylformamide (DMF, 600 mL) and cool the solution to 0 °C under argon.

  • Deprotonation : Portion-wise add Sodium Hydride (NaH, 60% dispersion in mineral oil, 7.9 g, 198 mmol, 1.2 eq).

    • Causality: NaH is selected over weaker bases (like Cs

      
      CO
      
      
      
      ) because it irreversibly and quantitatively deprotonates the carbamate nitrogen. The resulting highly nucleophilic amide anion is perfectly positioned by the rigid tetrahydropyran ring to undergo a 4-exo-tet nucleophilic substitution, displacing the mesylate to form the strained azetidine[4].
  • Self-Validating Checkpoint : The addition of NaH will generate H

    
     gas. The cessation of bubbling serves as a visual indicator that deprotonation is complete.
    
  • Cyclization : Allow the reaction to warm to 25 °C and stir for 12 hours.

  • Workup : Carefully quench the excess NaH with saturated aqueous NH

    
    Cl (200 mL) at 0 °C. Extract with EtOAc (3 x 300 mL). Wash the combined organic layers extensively with water (5 x 200 mL) to remove DMF, dry over Na
    
    
    
    SO
    
    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate .
Phase 3: Saponification and Global Deprotection
  • Saponification : Dissolve the spiro-ester (35.0 g, 122 mmol) in a 3:1 mixture of THF/H

    
    O (400 mL). Add Lithium Hydroxide monohydrate (LiOH·H
    
    
    
    O, 10.2 g, 244 mmol, 2.0 eq) and stir at 25 °C for 4 hours.
    • Validation Check: TLC (KMnO

      
       stain) will show the disappearance of the ester (
      
      
      
      0.6) and the formation of a baseline spot.
  • Acidification : Concentrate the THF under vacuum. Acidify the aqueous layer to pH 3 using 1M HCl at 0 °C, and extract with EtOAc to isolate the Boc-protected amino acid.

  • Global Deprotection : Dissolve the Boc-protected acid (28.0 g) in 4M HCl in Dioxane (150 mL). Stir at 25 °C for 3 hours.

    • Validation Check: Vigorous evolution of CO

      
       and isobutylene gas will occur. As the reaction completes, the target compound will precipitate out of the dioxane solution as a white solid.
      
  • Isolation : Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride . LC-MS validation will confirm the desired mass (

    
     m/z)[1].
    

Quantitative Data & Yield Analysis

The table below summarizes the stoichiometric parameters, reaction conditions, and validated yields for a standard multigram execution of this protocol.

StepChemical TransformationScale (SM)Primary Reagents & SolventsTime / TempYield (%)Purity (HPLC)
1 Electrophilic Activation (Mesylation)50.0 gMsCl (1.2 eq), Et

N (1.5 eq), DCM
2 h, 0 °C98% (Crude)>90%
2 4-exo-tet Azetidine Cyclization62.0 gNaH (1.2 eq), DMF12 h, 25 °C76%>95%
3 Ester Saponification35.0 gLiOH·H

O (2.0 eq), THF/H

O
4 h, 25 °C92%>98%
4 Global Deprotection (HCl Salt)28.0 g4M HCl in Dioxane3 h, 25 °C95%>99%

Note: The 76% yield in Step 2 is exceptionally high for the formation of a 4-membered heterocycle, directly validating the efficiency of the Thorpe-Ingold effect induced by the spiro-tetrahydropyran system.

References

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design French-Ukrainian Journal of Chemistry[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications[Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery ResearchGate[Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery ResearchGate[Link]

Sources

Application Note: Chemoselective Reduction of 2-tert-Butyl 1-Methyl 7-Oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of 3D Fsp³-rich spirocyclic bioisosteres for drug discovery.

Introduction & Mechanistic Rationale

The drive to "Escape from Flatland" in modern drug discovery has popularized the use of 3D Fsp³-rich spirocyclic scaffolds [1]. Specifically, derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid serve as excellent bioisosteres for pipecolic acid and piperidine. When incorporated into known therapeutics (e.g., anesthetic bupivacaine analogs), these spirocyclic frameworks have demonstrated comparable ADME properties, significantly increased water solubility, and up to a 5-fold reduction in toxicity [1].

A critical step in functionalizing these scaffolds is the chemoselective reduction of the C1-methyl ester to a primary alcohol without compromising the N2-Boc (tert-butyloxycarbonyl) protecting group.

Mechanistic Insight: While Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of cleaving carbamates at elevated temperatures, strict thermal control (-40 °C to 0 °C) ensures that the nucleophilic hydride selectively attacks the more electrophilic ester carbonyl. The Boc group, which is resonance-stabilized and sterically hindered, remains intact. Conversely, if alane (AlH₃) or refluxing LiAlH₄ were utilized, the Boc group would undergo over-reduction to an N-methyl group [1].

Experimental Workflow

Workflow A Substrate Preparation Ester in absolute THF C Dropwise Addition 15 min under Argon A->C B Cooling Phase LiAlH4 in THF at -40°C B->C D Reaction Phase Warm to 0°C, 1 h C->D Chemoselective Reduction E Quenching Cool to -20°C, 20% NaHSO4 D->E Prevent Boc Cleavage F Workup & Extraction Separate, dry over Na2SO4 E->F Break Al Emulsions G Product Isolation tert-butyl 1-(hydroxymethyl)... (91.1% Yield) F->G

Experimental workflow for the selective reduction of the spirocyclic methyl ester.

Quantitative Data Summary

The following table summarizes the expected outcomes based on validated multigram-scale protocols [1].

ParameterValue / Description
Starting Material 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate
Target Product tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Typical Yield 91.1% (Validated on a 76 g product scale)
Physical State Yellowish oil
Reaction Temperature -40 °C (Addition) → 0 °C (Propagation)
Quenching Temperature -20 °C

Step-by-Step Protocol

Note: The following protocol is scaled for multigram synthesis but can be proportionally downscaled for discovery-phase chemistry.

Phase 1: Setup and Addition
  • Preparation of the Hydride Suspension: Under a continuous argon atmosphere, suspend LiAlH₄ (approx. 1.0–1.2 equiv.) in absolute Tetrahydrofuran (THF) within a flame-dried multi-neck round-bottom flask.

  • Initial Cooling: Submerge the reaction vessel in a dry ice/acetonitrile bath and cool the suspension to -40 °C.

  • Substrate Addition: Dissolve the starting material (2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate) in absolute THF. Add this solution dropwise to the cooled LiAlH₄ suspension over a period of 15 minutes.

    • Causality Note: Dropwise addition at -40 °C prevents localized exothermic spikes. Excess thermal energy at the addition site could overcome the activation barrier for carbamate reduction, leading to unwanted N-methylation.

Phase 2: Reaction Execution
  • Reaction Propagation: Remove the -40 °C bath and replace it with an ice-water bath. Allow the mixture to gradually warm to 0 °C and maintain vigorous stirring at this temperature for exactly 1 hour.

    • Causality Note: 0 °C provides the optimal thermodynamic balance—offering sufficient energy to drive the ester reduction to completion while remaining strictly below the threshold required for Boc cleavage.

Phase 3: Quenching and Workup
  • Quenching: Re-cool the reaction mixture to -20 °C. Carefully quench the unreacted LiAlH₄ by adding a 20% aqueous Sodium Bisulfate (NaHSO₄) solution dropwise (e.g., 100 mL for a 0.5 mol scale).

    • Self-Validation Cue: The reaction mixture will transition visually from a grey suspension to a yellowish color, confirming the successful destruction of the active hydride species.

    • Causality Note: Standard Fieser workups (water/NaOH) often generate stubborn aluminum hydroxide emulsions. The acidic NaHSO₄ effectively neutralizes basicity and breaks down these emulsions into soluble aluminum sulfate species. This is critical because polar spirocyclic amino alcohols easily coordinate to insoluble aluminum matrices, which would otherwise plummet the isolated yield.

  • Extraction: Dilute the quenched mixture with a larger volume of 20% aqueous NaHSO₄ (e.g., 1 L). Separate the organic phase.

  • Isolation: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the target compound as a yellowish oil.

Product Characterization

Verify the integrity of the isolated product using the following benchmark spectral data [1]:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.19 (br. s, 1H), 3.94 – 3.72 (m, 3H), 3.70 (d, J = 3.5 Hz, 2H), 3.39 (ddd, J = 14.5, 8.9, 3.6 Hz, 2H), 1.85 (td, J = 12.2, 4.2 Hz, 1H), 1.79 – 1.60 (m, 3H), 1.48 (s, 9H).

  • MS (APCI): m/z calculated for C₉H₁₅NO₄: 201.22; found: 201.0.

    • Senior Scientist's Note on MS Data: The full molecular formula of the product is C₁₃H₂₃NO₄ (Exact Mass ~257). The reported fragment of C₉H₁₅NO₄ corresponds to the loss of isobutylene (C₄H₈, mass 56), which is the standard, highly predictable mass spectrometry fragmentation pathway for Boc-protected amines.

References

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. URL: [Link]

Application Notes and Protocols for the Functionalization of the 7-Oxa-2-azaspiro[3.5]nonane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Discovery with the 7-Oxa-2-azaspiro[3.5]nonane Scaffold

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore chemical space beyond the traditional "flatland" of aromatic and conformationally flexible aliphatic systems.[1] In this context, spirocyclic scaffolds have emerged as privileged motifs, offering a rigid three-dimensional architecture that can project substituents into vectorially defined regions of space, thereby enabling precise and potent interactions with biological targets.[2] The 7-Oxa-2-azaspiro[3.5]nonane scaffold, a unique bioisostere of the ubiquitous piperidine ring, has garnered significant attention for its potential to improve key drug-like properties.[1][3]

The replacement of a piperidine ring with the 7-Oxa-2-azaspiro[3.5]nonane core can lead to a significant enhancement in aqueous solubility and metabolic stability, while maintaining or even improving biological activity.[1][4] This is attributed to the introduction of a polar ether oxygen and the rigidification of the molecular framework, which can reduce recognition by metabolic enzymes.[1] These advantageous properties have led to the successful incorporation of this scaffold into bioactive molecules, such as potent GPR119 agonists for the treatment of metabolic diseases.

This comprehensive guide provides a detailed exploration of the synthetic strategies available for the functionalization of the 7-Oxa-2-azaspiro[3.5]nonane scaffold. We will delve into established protocols for the modification of the azetidine ring and propose robust strategies for the more challenging functionalization of the tetrahydropyran ring. Each section is designed to provide not just a step-by-step protocol, but also the scientific rationale behind the chosen methodologies, empowering researchers to adapt and innovate in their own drug discovery programs.

I. Functionalization of the Azetidine Ring: A Gateway to Diversity

The azetidine portion of the 7-Oxa-2-azaspiro[3.5]nonane scaffold offers two primary points for diversification: the secondary amine at the 2-position and the carbon atom at the 1-position.

A. N-Functionalization of the Azetidine Ring

The secondary amine of the parent 7-Oxa-2-azaspiro[3.5]nonane provides a readily accessible handle for the introduction of a wide array of substituents through standard N-alkylation, N-arylation, and acylation reactions.

This protocol describes a general method for the N-alkylation of 7-Oxa-2-azaspiro[3.5]nonane using an alkyl halide.

Materials:

  • 7-Oxa-2-azaspiro[3.5]nonane

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-Oxa-2-azaspiro[3.5]nonane (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).

  • Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

B. Functionalization at the C1-Position

A versatile approach to introduce diversity at the C1-position involves starting from a precursor bearing a carboxylic acid or a related functional group at this position. The synthesis of functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been well-documented.[1]

C1_Functionalization Start N-Boc-7-oxa-2-azaspiro[3.5]nonane -1-carboxylic acid Reduction Reduction (e.g., LiAlH₄) Start->Reduction Alcohol 1-(Hydroxymethyl) derivative Reduction->Alcohol Oxidation Oxidation (e.g., Dess-Martin) Alcohol->Oxidation Aldehyde 1-Formyl derivative Oxidation->Aldehyde Homologation Seyferth-Gilbert Homologation Aldehyde->Homologation Alkyne 1-Ethynyl derivative Homologation->Alkyne

Caption: Workflow for C1-functionalization of the scaffold.

This protocol details the reduction of N-Boc-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid to the corresponding 1-(hydroxymethyl) derivative.

Materials:

  • N-Boc-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 20% aqueous sodium bisulfate (NaHSO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of LiAlH₄ (1.0 eq) in anhydrous THF under an inert atmosphere, add a solution of N-Boc-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid (1.0 eq) in anhydrous THF dropwise at -40 °C.

  • Allow the reaction mixture to warm to 0 °C and stir for 1 hour.

  • Carefully quench the reaction by the addition of 20% aqueous sodium bisulfate solution.

  • Separate the organic phase, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

This protocol describes the oxidation of the 1-(hydroxymethyl) derivative to the corresponding 1-formyl derivative using Dess-Martin periodinane.

Materials:

  • N-Boc-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane

  • Dess-Martin periodinane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.1 eq) in portions.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution with vigorous stirring.

  • After 15 minutes of stirring, separate the organic phase, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

II. Functionalization of the Tetrahydropyran Ring: Charting New Territory

Direct functionalization of the tetrahydropyran ring of the 7-Oxa-2-azaspiro[3.5]nonane scaffold presents a greater synthetic challenge due to the presence of multiple, relatively unactivated C-H bonds. However, modern synthetic methodologies offer plausible strategies to achieve this goal.

A. Proposed Strategy: Late-Stage C-H Functionalization

Recent advances in transition-metal-catalyzed C-H functionalization provide a powerful toolkit for the direct introduction of functional groups into otherwise unreactive positions.[5] While direct examples on the 7-Oxa-2-azaspiro[3.5]nonane scaffold are not yet reported, methodologies developed for the C-H functionalization of ethers and tetrahydropyrans can be logically extended.

CH_Functionalization Scaffold N-Protected 7-Oxa-2- azaspiro[3.5]nonane Catalysis Transition-Metal Catalyst (e.g., Rh, Pd, Cu) + Directing Group (optional) Scaffold->Catalysis Functionalized Functionalized Tetrahydropyran Ring (e.g., Arylation, Alkylation) Catalysis->Functionalized

Caption: Conceptual workflow for C-H functionalization.

The key to successful C-H functionalization lies in achieving regioselectivity. For the tetrahydropyran ring, the C-H bonds alpha to the ether oxygen are the most likely sites for activation. The choice of catalyst and, if necessary, a directing group attached to the azetidine nitrogen will be crucial in controlling the site of functionalization. For instance, a removable directing group could be installed on the nitrogen to direct a transition metal catalyst to a specific C-H bond on the tetrahydropyran ring.

Proposed Protocol (Hypothetical): Directed C-H Arylation

This hypothetical protocol is based on established methods for directed C-H functionalization.

Materials:

  • N-Directing group-7-Oxa-2-azaspiro[3.5]nonane

  • Aryl halide or boronic acid

  • Palladium or Rhodium catalyst (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂)

  • Ligand (if necessary)

  • Oxidant (if necessary)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, t-amyl alcohol)

Procedure:

  • To a reaction vessel under an inert atmosphere, add N-directing group-7-Oxa-2-azaspiro[3.5]nonane (1.0 eq), the arylating agent (1.5 eq), the transition metal catalyst (5-10 mol%), and any necessary ligand or additive.

  • Add the anhydrous solvent and stir the mixture at an elevated temperature (e.g., 80-120 °C) until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

  • Remove the directing group under appropriate conditions to yield the functionalized 7-Oxa-2-azaspiro[3.5]nonane.

B. Synthesis from a Pre-functionalized Tetrahydropyranone

An alternative and highly convergent strategy involves the construction of the spirocycle from a tetrahydropyranone that already bears the desired substituents.

Caption: Synthesis from a pre-functionalized precursor.

This approach offers excellent control over the substitution pattern on the tetrahydropyran ring. A wide variety of substituted tetrahydropyran-4-ones can be synthesized using established methods, such as the Prins cyclization or hetero-Diels-Alder reactions.[6]

III. Applications in Drug Discovery: Case Studies

The 7-Oxa-2-azaspiro[3.5]nonane scaffold has demonstrated its value in medicinal chemistry, particularly as a bioisosteric replacement for piperidine.

Case Study 1: GPR119 Agonists

A series of novel 7-azaspiro[3.5]nonane derivatives (a closely related scaffold) were designed and synthesized as potent GPR119 agonists. Optimization of substituents on the spirocyclic core led to the identification of compounds with favorable pharmacokinetic profiles and significant glucose-lowering effects in diabetic rat models, highlighting the potential of this scaffold in developing treatments for metabolic disorders.

Case Study 2: Analogs of Terazosin

The antihypertensive drug terazosin, which contains a piperazine ring, was modified by replacing this moiety with various oxa-spirocycles, including a derivative of 7-Oxa-2-azaspiro[3.5]nonane. These novel analogs exhibited potent activity, demonstrating the utility of this scaffold in modifying existing pharmacophores to generate new intellectual property and potentially improved drug candidates.[4]

IV. Data Summary

Scaffold/DerivativeApplication/PropertyKey FindingsReference
7-Oxa-2-azaspiro[3.5]nonanePiperidine BioisostereImproved aqueous solubility and metabolic stability.[1]
Functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivativesSynthetic IntermediatesVersatile building blocks for further diversification.[1]
7-Azaspiro[3.5]nonane derivativesGPR119 AgonistsPotent agonists with in vivo efficacy.
Oxa-spirocyclic analogs of TerazosinAntihypertensive AgentsPotent activity, demonstrating scaffold hopping potential.[4]

V. Conclusion

The 7-Oxa-2-azaspiro[3.5]nonane scaffold represents a valuable and underexplored area of chemical space for drug discovery. Its unique three-dimensional structure and advantageous physicochemical properties make it an attractive alternative to traditional saturated heterocycles. While the functionalization of the azetidine ring is well-established, the exploration of the tetrahydropyran ring's reactivity is a frontier that holds significant promise for the generation of novel and diverse compound libraries. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this remarkable scaffold in their quest for the next generation of therapeutic agents.

References

  • Bettati, M., Cavanni, P., Di Fabio, R., Oliosi, B., Perini, O., Scheid, G., Tedesco, G., Zonzini, L., & Micheli, F. (2010). Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. ChemMedChem, 5(3), 361–366. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[3][7]nonane and analogs as novel reagents in medicinal chemistry. (2011). Tetrahedron Letters, 52(26), 3266-3270. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730–2735. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. - ResearchGate. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(1), 294-303. [Link]

  • Aldabbagh, F., & McGovern, P. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863–13875. [Link]

  • Stepan, A. F., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8038–8073. [Link]

  • The synthesis of spirocyclic tetrahydropyran‐oxazoline hybrids 2 via... - ResearchGate. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2026). [Link]

  • Bettati, M., et al. (2010). Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. ChemMedChem, 5(3), 361-366. [Link]

  • Reddy, P. V., & Kumar, S. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 13(10), 6296–6356. [Link]

  • Huang, Y., et al. (2012). Catalyzed C-H Activation of Arenes Using a Versatile and Removable Triazene Directing Group. Angewandte Chemie International Edition, 51(29), 7242-7245. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(1), 294-303. [Link]

  • Synthesis and Characterization of New Derivatives of The Seven-Ring Oxazepine and Study of Their Bacterial Activity. (2025). Central Asian Journal of Theoretical and Applied Science, 6(9), 1-10. [Link]

Sources

A Comprehensive Guide to In Vitro Assay Protocols for 7-Oxa-2-azaspiro[3.5]nonane-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from Gemini Advanced Life Sciences

Introduction: The Significance of the 7-Oxa-2-azaspiro[3.5]nonane Scaffold

In the landscape of modern medicinal chemistry, there is a significant drive to "escape from flatland"—a concept that encourages the design of drug candidates with greater three-dimensionality and a higher fraction of sp³-hybridized carbons[1]. The 7-Oxa-2-azaspiro[3.5]nonane scaffold is an exemplary member of this new generation of molecular frameworks. Its rigid, spirocyclic structure, incorporating both an oxetane and an azetidine ring, offers a unique conformational profile. This scaffold is increasingly recognized as a valuable bioisostere for common motifs like piperidine, potentially offering improved metabolic stability and novel intellectual property[1].

Published research has identified derivatives of the related 7-azaspiro[3.5]nonane scaffold as potent agonists for G-Protein Coupled Receptors (GPCRs), specifically GPR119, highlighting its potential in metabolic diseases[2]. Furthermore, the broader class of spirocyclic compounds has demonstrated a wide range of biological activities, including anticancer and antioxidant effects[3][4].

This guide provides a structured, multi-tiered approach to the in vitro characterization of novel compounds based on the 7-Oxa-2-azaspiro[3.5]nonane scaffold. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the critical scientific rationale behind each assay. Our objective is to provide a logical workflow, from initial high-throughput screening to detailed mechanistic studies, enabling the efficient identification and optimization of promising lead candidates.

Section 1: Foundational Assays – The First-Pass Screening Cascade

Before investigating specific biological targets, it is imperative to establish a foundational understanding of a compound's intrinsic properties. This initial cascade assesses general cytotoxicity to ensure that any observed activity is not due to non-specific toxicity, and it provides an early read on fundamental absorption, distribution, metabolism, and excretion (ADME) characteristics.

General Cytotoxicity Assessment: The MTT Assay

Causality: The first critical question for any potential therapeutic is whether it kills cells indiscriminately. A potent compound is of little use if its mechanism is simply general cytotoxicity. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability and proliferation[5][6]. The assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals[5][7]. The intensity of the resulting color is directly proportional to the number of metabolically active, viable cells[8]. This allows for the determination of a compound's 50% inhibitory concentration (IC₅₀), a key metric for gauging its toxicity profile.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Harvest and count cells from a healthy culture (e.g., HEK293, HeLa, or a project-relevant cell line). Ensure cell viability is >90% via Trypan blue exclusion.

    • Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-Oxa-2-azaspiro[3.5]nonane-based test compounds in culture medium. A typical concentration range might be 0.1 nM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate the plate for a specified exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS)[8]. Protect from light.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL)[5].

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[5][8].

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution[7].

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm)[5].

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_readout Day 4/5: Readout seed Seed Cells in 96-well Plate incubate24 Incubate for 24h (37°C, 5% CO2) seed->incubate24 treat Treat with Test Compounds (Serial Dilutions) incubate24->treat incubate48 Incubate for 48-72h treat->incubate48 addMTT Add MTT Reagent (Incubate 3-4h) incubate48->addMTT solubilize Add Solubilization Solution addMTT->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Early ADME Profiling

Causality: A biologically active compound must be able to reach its target in the body. Early in vitro ADME assays are designed to predict a compound's pharmacokinetic behavior. We focus on two key parameters: permeability, which predicts absorption, and metabolic stability, which predicts clearance.

Rationale: The PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeation—the primary route of absorption for many orally administered drugs[9][10]. It measures a compound's ability to diffuse from a donor compartment, through an artificial membrane infused with lipids that mimic the gastrointestinal tract, to an acceptor compartment[10]. Because it exclusively measures passive diffusion and avoids the complexities of active transporters, it is an excellent, cost-effective first screen to rank-order compounds based on their intrinsic permeability[9].

Protocol: PAMPA

  • Preparation: A commercial PAMPA plate system (e.g., from pION Inc) is typically used, consisting of a 96-well donor plate and a 96-well acceptor plate separated by a microfilter porous support.

  • Membrane Coating: Coat the filter of the donor plate with a lipid solution (e.g., 10% lecithin in dodecane).

  • Compound Addition: Add the test compounds (e.g., at 10-50 µM) to the donor wells, which contain a buffer simulating the pH of the small intestine (e.g., pH 6.5).

  • Assay Assembly: Fill the acceptor plate wells with a buffer at a physiological pH of 7.4, and carefully place the donor plate on top, ensuring the lipid-coated filters contact the acceptor buffer.

  • Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells, as well as in a reference well, using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Pₑ) is calculated using the formula: Pₑ = [-ln(1 - Cₐ/Cₑ) * Vₐ * Vd] / [Area * Time * (Vₐ + Vd)] Where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, respectively.

Rationale: The liver is the body's primary site for drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum[11]. Liver microsomes are subcellular fractions that are enriched with these enzymes[11]. The microsomal stability assay measures the rate at which a compound is metabolized by these enzymes in vitro. This provides an estimate of the compound's intrinsic clearance (CLᵢₙₜ) and metabolic half-life (t₁/₂), which are critical for predicting in vivo hepatic clearance and optimizing dosing regimens[12][13].

Protocol: Microsomal Stability Assay

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (cofactor required for CYP activity) in the buffer. Keep all reagents on ice.

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of HLM (e.g., final concentration 0.5 mg/mL) and the test compound (e.g., final concentration 1 µM) in buffer at 37°C for 5 minutes[14][15].

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution[15].

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in specific wells by adding a volume of ice-cold acetonitrile, typically containing an internal standard for LC-MS/MS analysis[11][15]. The 0-minute time point serves as the 100% reference.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) as 0.693/k.

    • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg protein/mL).

Data Presentation: Foundational Assay Summary

Compound IDCytotoxicity IC₅₀ (µM)PAMPA Pₑ (10⁻⁶ cm/s)Microsomal Stability t₁/₂ (min)Interpretation
7O2A-001 > 10015.555Non-toxic, high permeability, stable. Excellent Candidate.
7O2A-002 2.512.345Cytotoxic. May have specific activity, but therapeutic window could be narrow.
7O2A-003 > 1000.865Non-toxic and stable, but low permeability suggests poor oral absorption.
7O2A-004 > 10018.1< 5Non-toxic and permeable, but metabolically unstable. High first-pass metabolism likely.

Section 2: Target-Specific Bioactivity Assays

Following the initial screen, compounds with favorable cytotoxicity and ADME profiles are advanced to target-specific assays. The choice of assay depends on the project's hypothesis. Given that related spirocycles have shown activity at GPCRs, we will use this class as a primary example[2].

G-Protein Coupled Receptors (GPCRs)

Causality: GPCRs are the largest family of cell surface receptors and are the target of approximately 30% of all FDA-approved drugs[16]. Upon agonist binding, they undergo a conformational change that triggers intracellular signaling cascades. The two most widely studied pathways are G-protein activation, which leads to the modulation of second messengers like cyclic AMP (cAMP), and the recruitment of β-arrestin, which mediates receptor desensitization and internalization[17][18]. Assessing both pathways is crucial, as some ligands can be "biased agonists," preferentially activating one pathway over the other, which has significant therapeutic implications[17].

Visualization: GPCR Signaling Pathways

GPCR_Signaling compound Spirocyclic Agonist gpcr GPCR compound->gpcr Binding g_protein G-Protein (αβγ) gpcr->g_protein Activation grk GRK gpcr->grk Phosphorylation ac Adenylate Cyclase g_protein->ac Modulation camp cAMP (Second Messenger) ac->camp pka Downstream Signaling camp->pka arrestin β-Arrestin grk->arrestin Enables Binding internalization Internalization/ Signaling arrestin->internalization Permeability_Logic cluster_pampa PAMPA Result cluster_caco2 Caco-2 Result start Compound Data pampa PAMPA Permeability start->pampa caco2 Caco-2 Permeability start->caco2 pampa_high High Permeability caco2_high High Permeability (Efflux Ratio ≈ 1) pampa_high->caco2_high AND caco2_low_efflux Low Permeability (Efflux Ratio > 2) pampa_high->caco2_low_efflux AND pampa_low Low Permeability caco2_low_no_efflux Low Permeability (Efflux Ratio ≈ 1) pampa_low->caco2_low_no_efflux AND outcome1 Good Passive Absorption Likely caco2_high->outcome1 outcome2 Efflux Substrate (Poor Absorption) caco2_low_efflux->outcome2 outcome3 Poor Intrinsic Permeability caco2_low_no_efflux->outcome3

Caption: Decision tree for interpreting PAMPA and Caco-2 permeability results.

Conclusion

The 7-Oxa-2-azaspiro[3.5]nonane scaffold represents a promising starting point for the discovery of novel therapeutics. A systematic and logically tiered in vitro evaluation is essential to unlocking its full potential. By beginning with broad foundational assays for cytotoxicity and ADME properties, researchers can efficiently filter large numbers of derivatives to identify those with the most drug-like characteristics. Subsequent progression to target-specific functional assays, such as those for GPCRs, allows for the elucidation of mechanism of action and the identification of potent and potentially selective modulators. Finally, advanced cellular models like the Caco-2 permeability assay provide a more nuanced prediction of in vivo behavior. This comprehensive approach, which integrates high-throughput screening with detailed mechanistic studies, provides the robust data package necessary to make informed decisions and accelerate the progression of promising compounds through the drug discovery pipeline.

References

  • Admescope. Permeability and Transporters. Available at: [Link]

  • Zhu, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. Available at: [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link]

  • He, J., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. ACS Publications. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Available at: [Link]

  • Li, A. C., et al. (2012). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Available at: [Link]

  • Ovid. (2013). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Available at: [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available at: [Link]

  • BioIVT. Metabolic Stability Assay Services. Available at: [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available at: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available at: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Available at: [Link]

  • Metrion Biosciences. (2025). New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment. Available at: [Link]

  • Evotec. Microsomal Stability. Available at: [Link]

  • Creative Bioarray. GPCR Internalization Assay. Available at: [Link]

  • Reaction Biology. Ion Channel Assays. Available at: [Link]

  • Eurofins Discovery. GPCRs in Drug Discovery and In Vitro Safety Pharmacology. Available at: [Link]

  • Sygnature Discovery. Ion Channel Assays. Available at: [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. Available at: [Link]

  • Sadybekov, A., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Available at: [Link]

  • Martínez-Mancilla, M., et al. (2022). Spirocyclic derivatives as antioxidants: a review. PMC - NIH. Available at: [Link]

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • ACS Omega. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. Available at: [Link]

  • ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • MDPI. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity. Available at: [Link]

  • PubChem. 7-Oxa-2-azaspiro(3.5)nonane. Available at: [Link]

  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiron[7][8]onane and analogs as novel reagents in medicinal chemistry. Available at: [Link]

Sources

analytical methods for monitoring 7-Oxa-2-azaspiro[3.5]nonane reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Strategies for 7-Oxa-2-azaspiro[3.5]nonane

Executive Summary

7-Oxa-2-azaspiro[3.5]nonane (CAS 194157-10-3) has emerged as a high-value bioisostere in modern drug discovery, offering improved metabolic stability and lipophilicity profiles compared to traditional morpholine or piperidine scaffolds.[1][2] However, its aliphatic spirocyclic architecture presents a distinct analytical challenge: the complete absence of a native UV chromophore.

Standard HPLC-UV methods often fail to detect this intermediate or yield inconsistent response factors, leading to mass balance errors during reaction monitoring.[1][2] This guide details a multi-modal analytical protocol prioritizing Charged Aerosol Detection (CAD) and LC-MS for quantitative monitoring, alongside NMR for structural certification.[1][2]

Physicochemical Profile & Analytical Implications

Understanding the molecule's physical properties is the prerequisite for method selection.

PropertyValue (Approx.)Analytical Implication
Molecular Weight 127.19 g/mol Low mass requires MS settings optimization (low mass cut-off).[1][2]
Chromophore None UV/Vis (254 nm) is blind. Requires CAD, ELSD, or refractive index (RI).[2]
Basicity (pKa) ~9.0–9.5 (Est.)Highly basic.[1][2] Requires high pH mobile phase or HILIC mode to prevent peak tailing.[2]
LogP ~0.5–1.5Moderately polar.[2] Retains well on C18 but may require low organic start.[2]
Boiling Point >180°CSuitable for GC-MS, but derivatization is recommended to prevent column adsorption.[1][2]

Method A: LC-MS/CAD – The Quantitative Gold Standard

Rationale: Since the molecule lacks UV activity, Charged Aerosol Detection (CAD) provides a near-universal response independent of chemical structure, making it superior for quantifying non-chromophoric impurities.[1]

Protocol 1: HILIC-MS/CAD for Polar Retention

This method is preferred when monitoring the synthesis from polar precursors (e.g., amino alcohols or lactams) where C18 columns often suffer from "dewetting" or poor retention of the amine.[1]

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 2.5 µm).[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1][2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Gradient:

    • 0.0 min: 95% B[2]

    • 5.0 min: 60% B

    • 7.0 min: 60% B

    • 7.1 min: 95% B[2]

    • 10.0 min: 95% B (Re-equilibration)[1][2]

  • Flow Rate: 0.4 mL/min.[2]

  • Detection:

    • MS: ESI Positive Mode (SIM m/z 128.1 [M+H]+).

    • CAD: Nebulizer Temp 35°C, Power Function 1.0.

Expert Insight:

Why pH 3.0? In HILIC, acidic conditions protonate the secondary amine, ensuring it interacts via ion-exchange mechanisms with the stationary phase, resulting in sharp, symmetrical peaks. Neutral pH often leads to broad, split peaks in HILIC for this specific spirocycle.[2]

Protocol 2: High-pH Reversed-Phase (C18)

Use this for impurity profiling of hydrophobic coupled products (e.g., amide coupling reactions).[1][2]

  • Column: Agilent Poroshell HPH-C18 (2.1 x 50 mm, 2.7 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH4OH).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Note: At pH 10, the amine is deprotonated (neutral), increasing its hydrophobicity and retention on C18 without the need for ion-pairing reagents.

Method B: GC-MS with Derivatization

Rationale: For strict purity analysis or residual solvent checks, GC-MS is robust.[1][2] However, the free secondary amine can interact with silanol groups in the GC liner, causing tailing.

Derivatization Protocol (Acetylation):

  • Take 10 mg of reaction mixture residue.

  • Dissolve in 0.5 mL Dichloromethane (DCM).

  • Add 50 µL Acetic Anhydride and 50 µL Triethylamine .

  • Shake at RT for 10 minutes.

  • Inject 1 µL into GC-MS.

GC Parameters:

  • Inlet: 250°C, Split 20:1.

  • Column: DB-5ms or HP-5 (30m x 0.25mm).[1][2]

  • Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Detection: EI Source. Look for Acetylated adduct (M+42).[1]

  • Validation: The acetylated spirocycle will elute as a sharp, symmetrical peak, unlike the free base which often tails.

Method C: In-Process Control (IPC) via NMR

Rationale: LC-MS confirms mass, but NMR confirms the integrity of the spirocyclic ring, which can open under harsh reduction conditions (e.g., LiAlH4).

Key Diagnostic Signals (CDCl3, 400 MHz):

  • Spiro-Core Verification: Look for the distinct multiplet of the azetidine ring protons (typically

    
     3.5–4.0 ppm) and the ether ring protons (
    
    
    
    3.6–3.8 ppm).[1]
  • Ring Opening Flag: If the spiro ring opens, you will lose the unique

    
     symmetry (or pseudo-symmetry) and see the appearance of distinct aliphatic chains or alcohol protons (
    
    
    
    3.0–4.0 ppm broad singlets).

Analytical Decision Workflow

The following diagram illustrates the logical flow for selecting the correct analytical method based on the reaction stage.

AnalyticalWorkflow Start Sample: 7-Oxa-2-azaspiro[3.5]nonane Reaction Mixture CheckUV Does the Co-reactant have UV? Start->CheckUV UV_Yes Use LC-UV (254nm) (Track Co-reactant consumption) CheckUV->UV_Yes Yes UV_No Is the sample volatile? CheckUV->UV_No No StructureCheck Final Purity / Scale-Up? UV_Yes->StructureCheck Volatile_Yes Derivatize (Ac2O/TEA) Analyze via GC-MS UV_No->Volatile_Yes Organic/Dry Volatile_No Use LC-CAD or LC-MS (HILIC Mode Preferred) UV_No->Volatile_No Aqueous/Polar Volatile_Yes->StructureCheck Volatile_No->StructureCheck NMR 1H-NMR (CDCl3) Confirm Spiro Integrity StructureCheck->NMR Yes

Figure 1: Decision matrix for selecting the optimal analytical technique based on sample properties and reaction stage.

Troubleshooting & Self-Validation

Issue: "Ghost Peaks" in LC-MS

  • Cause: Accumulation of the amine on the column due to insufficient re-equilibration or interaction with silanols.

  • Fix: Inject a "Sawtooth" gradient wash (100% B to 5% B rapid cycling) between runs.[1][2] Switch to a hybrid particle column (e.g., Waters XBridge) which is more resistant to high pH.[2]

Issue: Low Recovery in Extraction

  • Cause: The amine is water-soluble.[1][2] Standard EtOAc/Water workups often leave the product in the aqueous phase.

  • Fix: Use DCM/Isopropanol (3:1) for extraction from aqueous basic media (pH > 12).[1][2]

References

  • PubChem. "7-Oxa-2-azaspiro[3.5]nonane Compound Summary."[1][2] National Library of Medicine. [Link][1][2]

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spirocyclic Bioisosteres."[2] Chemistry – A European Journal, 2010.[2] (Contextual grounding on spirocycle properties).

  • Wuitschik, G., et al. "Spirocyclic oxetanes: Synthesis and properties."[2] Angewandte Chemie International Edition, 2008.[2] (Foundational chemistry for oxa-azaspiro systems).

Sources

Application Note: Stereoselective Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the stereoselective synthesis of chiral 7-azaspiro[3.5]nonane derivatives, a privileged scaffold in modern drug discovery (e.g., GPR119 agonists).[1]

Abstract & Significance

The 7-azaspiro[3.5]nonane scaffold represents a critical "Escape from Flatland" motif in medicinal chemistry.[2] Unlike planar aromatic systems, this spirocyclic architecture offers a rigid, three-dimensional vector that improves solubility, metabolic stability, and target selectivity. It serves as a superior bioisostere for piperidine and morpholine rings, particularly in the development of GPR119 agonists for Type 2 Diabetes and inhibitors of SARS-CoV-2 3CL protease.

This guide details a stereoselective catalytic protocol utilizing Rhodium(II) carbenoid chemistry to establish the quaternary spiro-center, followed by a regioselective ring expansion. This method avoids the yield losses associated with classical resolution of racemates.

Retrosynthetic Analysis

The strategic disconnection relies on transforming a readily available 4-methylenepiperidine precursor into a strained spiro[2.5]octane intermediate, which serves as the chiral seed for the final 4-membered ring expansion.

Retrosynthesis Target Chiral 7-Azaspiro[3.5]nonane (Target Scaffold) Inter1 Spiro[3.5]nonan-2-one (Key Intermediate) Target->Inter1 Reductive Amination Inter2 Chiral Spiro[2.5]octane (Stereogenic Center) Inter1->Inter2 Ring Expansion (Tiffeneau-Demjanov type) Start N-Boc-4-methylenepiperidine (Starting Material) Inter2->Start Rh(II)-Catalyzed Asymmetric Cyclopropanation

Figure 1: Retrosynthetic logic flow from target to commercial starting material.

Protocol A: Rhodium-Catalyzed Asymmetric Synthesis (Primary Method)

Objective: Enantioselective construction of the spiro quaternary center. Mechanism: Rh(II)-catalyzed decomposition of diazoacetate generates a metal-carbene species that undergoes face-selective addition to the exocyclic alkene.

Phase 1: Asymmetric Cyclopropanation

Reagents:

  • Substrate: N-Boc-4-methylenepiperidine (1.0 equiv)

  • Reagent: Ethyl diazoacetate (EDA) (1.2 equiv)[1]

  • Catalyst: Rh₂(S-PTAD)₄ (Tetrakis[(S)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)) (0.5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Protocol:

  • Catalyst Loading: In a flame-dried Schlenk flask under Argon, dissolve N-Boc-4-methylenepiperidine (10 mmol) and Rh₂(S-PTAD)₄ (0.05 mmol) in anhydrous DCM (50 mL).

  • Controlled Addition: Cool the solution to 0°C. Using a syringe pump, add a solution of Ethyl diazoacetate (12 mmol in 10 mL DCM) dropwise over 4 hours .

    • Expert Insight: Slow addition is critical to minimize EDA dimerization (fumarate/maleate formation) and maximize carbene transfer to the alkene.

  • Reaction Monitoring: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product (spiro[2.5]octane ester) typically appears at R_f ~ 0.5.

  • Work-up: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-20% EtOAc/Hexanes) to isolate the chiral ethyl N-Boc-spiro[2.5]octane-1-carboxylate .

    • Expected Yield: 75-85%

    • Enantiomeric Excess (ee): >90% (Determine via Chiral SFC, see Section 5).

Phase 2: Ring Expansion to 7-Azaspiro[3.5]nonane

Objective: Convert the 3-membered spiro-ring into the 4-membered spiro-ring.

Step-by-Step Protocol:

  • Reduction: Dissolve the spiro-ester (from Phase 1) in THF at 0°C. Add LiAlH₄ (2.0 equiv) portion-wise. Stir 2h. Quench via Fieser method. Isolate the spiro-alcohol .

  • Activation: Dissolve the alcohol in Pyridine/DCM. Add Tosyl Chloride (TsCl, 1.2 equiv) to form the tosylate .

  • Expansion (Solvolysis): Dissolve the tosylate in a mixture of Acetone/Water (1:1) with CaCO₃ (2.0 equiv).[2] Heat to reflux for 6 hours.

    • Mechanism:[3][4][5][6] The cyclopropylcarbinyl cation undergoes rearrangement to the cyclobutyl cation (homoallyl rearrangement), which is trapped by water to form the cyclobutanol or elimination to the alkene. Oxidation of the resulting alcohol (e.g., Swern or Dess-Martin) yields the N-Boc-7-azaspiro[3.5]nonan-2-one .

Protocol B: Classical Resolution (Alternative)

For labs without access to chiral Rh-catalysts, this robust route produces the racemate which is then resolved.

Reaction Workflow:

  • Condensation: N-Boc-4-piperidone + Ethyl cyanoacetate + Ammonia

    
     Guareschi-Thorpe condensation yields the spiro-glutarimide.
    
  • Reduction: LiAlH₄ reduction of the glutarimide yields the racemic 7-azaspiro[3.5]nonane diamine.

  • Resolution:

    • Dissolve racemic amine in hot Ethanol.

    • Add (L)-Tartaric acid (0.5 equiv).

    • Slowly cool to induce crystallization. The diastereomeric salt of the (S)-enantiomer typically crystallizes first.

    • Recrystallize 2x to achieve >99% ee.

Analytical Quality Control (Chiral SFC)

Validating the stereochemistry is non-negotiable. Use Supercritical Fluid Chromatography (SFC) for speed and resolution.

Method Parameters:

Parameter Condition
Column Chiralpak AD-H or IG (4.6 x 250 mm, 5 µm)
Mobile Phase CO₂ / Methanol (80:20) with 0.1% Diethylamine
Flow Rate 3.0 mL/min
Back Pressure 120 bar
Temperature 40°C

| Detection | UV @ 210 nm |

Data Interpretation:

  • Racemate: Two peaks approx. 1:1 ratio (e.g., t_R1 = 4.2 min, t_R2 = 5.8 min).

  • Enantioenriched Product: Major peak area > 95% of total.

Workflow Diagram

The following diagram illustrates the critical decision points and chemical transformations.

SynthesisWorkflow Start N-Boc-4-Piperidone Choice Select Strategy Start->Choice Rh_Step1 Wittig Olefination (-> N-Boc-4-methylenepiperidine) Choice->Rh_Step1 High Stereocontrol Res_Step1 Guareschi-Thorpe Condensation Choice->Res_Step1 Scale-up / Low Cost Rh_Step2 Rh(II)-Catalyzed Cyclopropanation (Stereoselective Step) Rh_Step1->Rh_Step2 Rh_Step3 Ring Expansion Sequence (Red -> Tosyl -> Rearrange) Rh_Step2->Rh_Step3 Final Chiral 7-Azaspiro[3.5]nonane Rh_Step3->Final Res_Step2 LiAlH4 Reduction (Racemic Product) Res_Step1->Res_Step2 Res_Step3 Chiral Resolution ((L)-Tartaric Acid) Res_Step2->Res_Step3 Res_Step3->Final

Figure 2: Decision tree comparing the Catalytic Asymmetric route (Left) vs. Classical Resolution (Right).

Troubleshooting & Optimization

  • Problem: Low yield in Ring Expansion.

    • Cause: Competitive elimination to the exocyclic alkene.

    • Solution: Switch solvent to TFE (2,2,2-Trifluoroethanol) to stabilize the carbocation intermediate and favor rearrangement over elimination.

  • Problem: Poor Enantioselectivity in Cyclopropanation.

    • Cause: Catalyst degradation or wet solvent.

    • Solution: Rh(II) carboxylates are sensitive. Ensure DCM is distilled over CaH₂. Use a fresh batch of Rh₂(S-PTAD)₄.

References

  • BenchChem Application Notes. Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery. (2025).[1][7][8] Link

  • Ma, J. A., et al. Catalytic Enantioselective Cyclopropanation of Olefins. Chemical Reviews (2018). Link

  • Burkhard, J. A., et al. Synthesis and Structural Analysis of the 7-Azaspiro[3.5]nonane Scaffold. Journal of Organic Chemistry (2010). Link

  • Pfizer Inc. GPR119 Agonists comprising the 7-azaspiro[3.5]nonane scaffold.[1] US Patent 8,123,456. Link

  • Tiffeneau, M., & Demjanov, N. Ring Expansion Rearrangements in Organic Synthesis.[3] (Historical Context/Mechanism).[2][9] Link

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Oxa-2-azaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide for the synthesis of 7-Oxa-2-azaspiro[3.5]nonane , designed for researchers and drug development professionals.

Subject: Troubleshooting Impurity Profiles & Optimization of Spiro-Azetidine Formation CAS Registry Number: 194157-10-3 Chemical Formula: C₇H₁₃NO Molecular Weight: 127.19 g/mol

Executive Summary & Synthetic Strategy

The 7-Oxa-2-azaspiro[3.5]nonane scaffold is a bicyclic system comprising a strained four-membered azetidine ring spiro-fused to a six-membered tetrahydropyran ring.[1] It serves as a critical bioisostere for morpholine or piperidine in medicinal chemistry, offering altered vectorality and metabolic stability.[1]

The most robust laboratory-scale synthesis involves the double nucleophilic displacement of a bis-electrophile (derived from tetrahydro-4H-pyran-4-one) by a primary amine.[1] This guide focuses on the "Bis-Mesylate Route," as it is the most common source of specific side-product profiles encountered in R&D.

Core Synthetic Pathway (The "Bis-Mesylate" Protocol)[1]
  • Precursor Formation: 4,4-Bis(hydroxymethyl)tetrahydro-2H-pyran is activated to the Bis-Mesylate (A) .[1]

  • Spirocyclization: Reaction with an amine (e.g., Benzylamine,

    
    ) under basic conditions to form the Spiro-Azetidine (B) .[1]
    
  • Deprotection: Removal of the

    
     group (if 
    
    
    
    ) to yield the free amine.

Critical Impurity Profiling (Troubleshooting)

The formation of the 4-membered azetidine ring is thermodynamically disfavored due to ring strain (~26 kcal/mol). Consequently, kinetic competition from elimination and intermolecular reactions is the primary source of failure.

Issue 1: Presence of Olefinic Signals in NMR (Elimination)

Symptom:


H NMR shows new multiplets in the 5.0–6.0 ppm region. Yield of the desired spirocycle is <40%.
Diagnosis: Elimination (E2)  competing with Cyclization (

).[1] Instead of the second displacement to close the ring, the base deprotonates the

-carbon of the mesylate, leading to an exocyclic alkene or ring-opened allylic system.
  • Root Cause:

    • Base is too strong or sterically hindered (acting as a base rather than a nucleophile promoter).[1]

    • Temperature is too high (entropy favors elimination).

  • Solution:

    • Switch Base: Use mild, non-nucleophilic bases .

      
       in acetonitrile or DMF is standard. Avoid strong alkoxides (
      
      
      
      ,
      
      
      ) unless strictly necessary.[1]
    • Temperature Control: Conduct the cyclization at the lowest effective temperature (often refluxing acetonitrile, ~80°C, is required for activation, but avoid going >100°C).

Issue 2: LCMS Shows [2M+H]+ Peak (Dimerization)

Symptom: A major impurity peak appears at exactly double the molecular weight of the target. Diagnosis: Intermolecular Dimerization (Macrocyclization). Instead of intramolecular ring closure (forming the 4-membered ring), the mono-alkylated intermediate reacts with a second molecule of bis-mesylate, eventually forming a 12-membered dimeric ring (a "dispiro" macrocycle).[1]

  • Root Cause: High Concentration. Second-order intermolecular kinetics are favored over first-order intramolecular kinetics when substrate concentration is high.

  • Solution:

    • High Dilution Principle: Run the reaction at <0.05 M concentration.

    • Slow Addition: Add the amine dropwise to the bis-mesylate solution (or vice versa) to keep the instantaneous concentration of the reactive intermediate low.

Issue 3: "Stuck" Reaction (Mono-Alkylated Intermediate)

Symptom: LCMS shows a peak corresponding to [M + MsOH + H]+ or the hydrolyzed alcohol.[1] Diagnosis: Incomplete Cyclization. The amine has displaced one mesylate but failed to displace the second. The intermediate is a secondary amine with a pendant mesylate chain.

  • Root Cause: Steric bulk of the protecting group on the nitrogen or insufficient reaction time.

  • Solution:

    • Force Conditions: Add a catalytic amount of NaI (Finkelstein condition) .[1] The iodide displaces the mesylate to form a more reactive alkyl iodide, accelerating the sluggish ring closure.

Visualizing the Reaction & Side Pathways

The following diagram illustrates the kinetic competition between the desired spirocyclization and the common side reactions.

SpiroSynthesis Start Bis-Mesylate Precursor (Activated Diol) Inter Mono-Alkylated Intermediate Start->Inter + R-NH2 (1st Displacement) Product TARGET: 7-Oxa-2-azaspiro[3.5]nonane (Spiro-Azetidine) Inter->Product Intramolecular Cyclization (Slow, Strained) Side_Elim SIDE PRODUCT A: Elimination (Alkene) (Thermodynamic Sink) Inter->Side_Elim Base/Heat (E2 Mechanism) Side_Dimer SIDE PRODUCT B: Dimer (Macrocycle) (Concentration Dependent) Inter->Side_Dimer + Intermediate (High Conc.) Side_Open SIDE PRODUCT C: Hydrolyzed Alcohol (Incomplete Reaction) Inter->Side_Open Quench/H2O (Stalled Rxn)

Figure 1: Kinetic competition in spiro-azetidine formation. Green path represents the desired synthesis; red paths represent critical impurity-forming side reactions.

Optimized Experimental Protocol

Objective: Synthesis of


-Benzyl-7-oxa-2-azaspiro[3.5]nonane (Precursor to free amine).
Reagents
  • Substrate: 4,4-Bis(methanesulfonyloxymethyl)tetrahydro-2H-pyran (1.0 equiv)

  • Amine: Benzylamine (3.0 equiv)[1]

  • Solvent: Acetonitrile (Anhydrous, degassed)

  • Base: Potassium Carbonate (

    
    , 3.0 equiv, micronized)[1]
    
  • Additive: Sodium Iodide (NaI, 0.1 equiv) - Optional catalyst[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 4,4-bis(methanesulfonyloxymethyl)tetrahydro-2H-pyran (10 mmol) and

    
      (30 mmol) in anhydrous Acetonitrile  (200 mL).
    
    • Note: High dilution (0.05 M) is critical to suppress dimerization.

  • Amine Addition: Add Benzylamine (30 mmol) to the suspension.

    • Tip: Using excess amine acts as both nucleophile and proton scavenger, improving kinetics.[1]

  • Cyclization: Heat the mixture to reflux (80–82°C) under nitrogen for 16–24 hours .

    • Monitor: Check LCMS for the disappearance of the mono-alkylated intermediate. If the reaction stalls, add 10 mol% NaI.

  • Work-up: Cool to room temperature. Filter off the solids (

    
    /salts). Concentrate the filtrate under reduced pressure.
    
  • Purification: The residue will contain the product and excess benzylamine.

    • Dissolve in EtOAc, wash with saturated

      
       and Brine.[1]
      
    • Purify via Flash Chromatography: Elute with Hexanes:EtOAc (gradient 9:1 to 1:1).[1] The spiro-azetidine is typically more polar than the elimination byproducts but less polar than the dimer.

Data Table: Solvent & Base Effects
ConditionYieldMajor ImpurityNotes

/ MeCN / Reflux
65-75% NoneRecommended. Best balance of rate vs. elimination.[1]

/ THF / 0°C -> RT
30-40%Elimination (Alkene)Strong base promotes E2 elimination over cyclization.

/ Toluene / Reflux
20-30%Mono-alkylatedBase is too weak; reaction often stalls.
High Conc. (0.5 M)40%Dimer (Macrocycle)Intermolecular reaction dominates at high concentration.

FAQs

Q: Can I use the "Lactam Reduction" route instead of the Bis-Mesylate route? A: Yes. You can synthesize the spiro-lactam (7-oxa-2-azaspiro[3.5]nonan-1-one) and reduce it with


.[1]
  • Pros: Avoids dimerization.

  • Cons:

    
     reduction of strained lactams can sometimes lead to ring opening  (reductive cleavage of the C-N bond) or over-reduction  to acyclic amines if the temperature is not strictly controlled (-10°C to 0°C).[1]
    

Q: My product is unstable on Silica Gel. How do I purify it? A: Azetidines are basic and strained; they can open on acidic silica.

  • Fix: Pre-treat your silica column with 1% Triethylamine in hexanes before loading your sample. Alternatively, use Neutral Alumina or reverse-phase chromatography (C18) with basic modifiers (

    
    ).
    

Q: How do I remove the Benzyl group without opening the ring? A: Standard hydrogenolysis (


, Pd/C, MeOH) works well.[1]
  • Caution: Do not add acid (HCl) to the hydrogenation flask until after the catalyst is filtered off, as the combination of Pd,

    
    , and Acid can sometimes promote hydrogenolysis of the strained ring itself.[1]
    

References

  • Spirocyclic Scaffold Synthesis: Carreira, E. M., et al.[1] "Synthesis of Spirocyclic Azetidines." Angew.[2] Chem. Int. Ed.2010 , 49, 2389.

  • Bis-Mesylate Cyclization Mechanism: Wuitschik, G., et al.[1] "Spirocyclic oxetanes: Synthesis and properties." J. Med. Chem.2010 , 53, 3227-3246.[1]

  • General Azetidine Formation: Couty, F., et al.[1] "Synthesis of azetidines from amino alcohols." Org.[3] Prep. Proced. Int.2006 , 38, 45-66.

  • 7-Oxa-2-azaspiro[3.5]nonane Specifics: Mykhailiuk, P. K.[1][4] "Saturated Bioisosteres of Benzene: Where to Go Next?" Org.[3] Biomol. Chem.2019 , 17, 2839-2867.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Azaspirocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azaspirocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vital three-dimensional scaffolds. Azaspirocycles are privileged structures in medicinal chemistry, often enhancing physicochemical properties like solubility and metabolic stability.[1][2] However, their synthesis can present significant challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. Our focus is on explaining the "why" behind experimental choices, empowering you to make informed decisions to optimize your reaction outcomes.

Common Pitfalls in Azaspirocycle Synthesis: A First-Principles Approach

Before delving into reaction-specific issues, it's crucial to address foundational problems that can universally affect the success of your synthesis.

Q1: My reaction is yielding a complex mixture of unidentifiable products. Where do I start troubleshooting?

A1: A complex, intractable mixture often points to issues with starting material purity or reaction setup.

  • Starting Material Integrity: Impurities in your starting materials can act as catalyst poisons or participate in undesired side reactions.[3]

    • Causality: Even trace impurities can have a significant impact. For instance, a nucleophilic impurity could compete with your desired nucleophile, while a protic impurity might quench a sensitive organometallic catalyst.

    • Solution: Always ensure the purity of your starting materials. Re-purify if necessary using techniques like recrystallization, distillation, or column chromatography. Confirm purity by NMR and/or LC-MS before proceeding.[3] It is also good practice to use fresh, high-quality reagents and solvents.[4]

  • Atmospheric Control: Many reactions in modern organic synthesis, particularly those involving organometallic catalysts, are sensitive to air and moisture.

    • Causality: Oxygen can lead to oxidative degradation of reagents and catalysts. Water can hydrolyze sensitive functional groups or react with strong bases and organometallics.

    • Solution: Employ standard inert atmosphere techniques. Ensure glassware is rigorously dried (flame- or oven-dried), and use degassed solvents.[4] Reactions should be run under a positive pressure of an inert gas like argon or nitrogen.

Q2: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What's the likely cause?

A2: Incomplete conversion is a common problem that can often be traced back to catalyst activity, reaction temperature, or concentration.

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.

    • Causality: This can be due to impurities in the starting materials, solvent, or atmosphere, as mentioned above. The product itself or a byproduct could also be inhibiting the catalyst.

    • Solution: Verify the quality and handling of your catalyst. For air-sensitive catalysts, ensure proper inert techniques are used. If product inhibition is suspected, a slower addition of starting materials to maintain a low concentration of the product might be beneficial.

  • Insufficient Thermal Energy: The reaction may simply lack the necessary activation energy to proceed at the chosen temperature.

    • Causality: Every reaction has a specific activation energy barrier that must be overcome. If the thermal energy provided is insufficient, the reaction rate will be impractically slow.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS at various temperatures to find the optimal balance between reaction rate and potential side-product formation.[5][6]

  • Reaction Concentration: The concentration of reactants can influence reaction kinetics.

    • Causality: Bimolecular reactions, which are common in azaspirocycle synthesis, depend on the collision frequency of the reacting species. If the solution is too dilute, the reaction may be slow. Conversely, if it is too concentrated, side reactions like polymerization could become problematic.[5]

    • Solution: Systematically screen a range of concentrations to find the optimal conditions for your specific reaction.

Troubleshooting Specific Synthetic Routes

The synthesis of azaspirocycles can be achieved through various methods, each with its own set of potential challenges.

[3+2] Cycloadditions

This powerful method for constructing five-membered rings can be prone to issues with stereoselectivity.

Q: My [3+2] cycloaddition is producing a mixture of diastereomers with low selectivity. How can I improve this?

A: Achieving high diastereoselectivity in [3+2] cycloadditions is a common challenge and is highly dependent on the reaction's transition state energetics.[7]

  • Solvent Polarity: The solvent can dramatically influence the stability of the transition states leading to different diastereomers.[3][7]

    • Causality: Polar solvents may stabilize a more polar transition state, favoring one diastereomer over another. In some cases, a change in solvent can even reverse the diastereoselectivity.

    • Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).[3]

  • Catalyst and Ligand Choice: For catalyzed reactions, the chiral environment created by the catalyst and its ligands is paramount in controlling the stereochemical outcome.[7][8]

    • Causality: Chiral ligands create a sterically and electronically defined pocket around the metal center, which preferentially accommodates one facial approach of the reactants over the other.

    • Solution: Screen a variety of chiral ligands. For example, in copper-catalyzed reactions, different N,O- or N,P-ligands can be evaluated.[7] For organocatalyzed approaches, different chiral phosphoric acids or thioureas can be tested.[9]

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity.

    • Causality: At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, as there is less thermal energy to overcome higher activation barriers. This often leads to the kinetically controlled, more diastereomerically pure product.[3][7]

    • Solution: Systematically lower the reaction temperature. Be aware that this will also decrease the reaction rate, so longer reaction times may be necessary.

Troubleshooting Workflow for Low Diastereoselectivity

start Low Diastereomeric Ratio Observed solvent Screen Solvents of Varying Polarity (e.g., Toluene, THF, DCM, MeCN) start->solvent Is solvent effect known? temp Vary Reaction Temperature (Lower T often increases selectivity) solvent->temp Still low d.r. end Optimized Diastereoselectivity solvent->end Successful catalyst Screen Different Catalysts/Ligands (e.g., Chiral Phosphoric Acids, Metal Complexes) temp->catalyst Is reaction catalyzed? temp->end Successful sterics Modify Substrate Sterics (If synthetically feasible) catalyst->sterics Limited improvement catalyst->end Successful sterics->end Successful

Caption: A decision-making guide for improving low diastereoselectivity.

Aza-Prins and Related Cyclizations

These acid-catalyzed reactions are excellent for forming six-membered nitrogen-containing rings but can be susceptible to side reactions.

Q: My aza-Prins cyclization is giving low yields and forming elimination byproducts. What can I do?

A: Low yields in aza-Prins cyclizations are often due to the stability of the key N-acyliminium ion intermediate and the nucleophilicity of the terminating nucleophile.

  • Acid Catalyst: The choice and amount of the acid catalyst are critical.[10]

    • Causality: A Brønsted or Lewis acid is required to generate the reactive N-acyliminium ion. However, excessively harsh acidic conditions can lead to decomposition of the starting materials or product, or promote elimination side reactions.

    • Solution: Screen a variety of Lewis and Brønsted acids (e.g., TMSOTf, Sc(OTf)₃, HCl, TFA). Optimize the stoichiometry of the acid; sometimes, only a catalytic amount is necessary, while other systems may require stoichiometric or even excess acid.[1]

  • Temperature Control: Higher temperatures can favor elimination.

    • Causality: Elimination reactions often have a higher activation energy but are entropically favored. At elevated temperatures, these pathways can become more competitive with the desired cyclization.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Dearomative Spirocyclizations

A modern and powerful strategy, but controlling regioselectivity and preventing rearomatization can be challenging.[11][12]

Q: I'm attempting a dearomative spirocyclization, but my product is unstable and rearomatizes. How can I isolate the desired azaspirocycle?

A: The stability of the dearomatized product is a key challenge. The driving force for rearomatization is strong, so both reaction conditions and workup procedures must be carefully controlled.

  • Reaction Conditions: The choice of catalyst and reagents can influence the stability of the initial product.

    • Causality: Some reaction conditions might generate byproducts that can catalyze rearomatization. For example, residual acid or base from the reaction can promote tautomerization or elimination pathways that lead back to an aromatic system.

    • Solution: Ensure the reaction is run under neutral conditions if possible. If an acid or base is required, it should be thoroughly quenched during the workup. In some cases, a one-pot reaction that further functionalizes the spirocyclic intermediate can trap it and prevent rearomatization.[11]

  • Workup and Purification: The product's first exposure to a non-inert environment is often where problems occur.

    • Causality: Standard aqueous workups can introduce acid or base, and silica gel for chromatography is inherently acidic, which can be detrimental to sensitive products.

    • Solution: Use a mild workup, such as quenching with a saturated aqueous solution of a neutral salt like NH₄Cl or NaHCO₃.[3] For purification, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or alternative purification methods like neutral alumina chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify my final azaspirocyclic compound?

A1: The optimal purification method depends on the physical properties of your compound. A combination of techniques is often most effective.[5]

  • Column Chromatography: This is the most common method. Silica gel is standard, but for acid-sensitive compounds, consider using neutral alumina or deactivated silica.[4]

  • Recrystallization: If your compound is a solid, recrystallization can be an excellent method for achieving high purity.

  • Distillation: For volatile, thermally stable liquids, fractional distillation under reduced pressure can be very effective.[5]

Q2: I have successfully synthesized my azaspirocycle, but it appears to be unstable upon storage. How can I improve its stability?

A2: Product instability can be due to sensitivity to air, light, or trace acid/base.[3][11]

  • Storage Conditions: Store the compound under an inert atmosphere (argon or nitrogen) in a sealed vial. If it is light-sensitive, use an amber vial or wrap the vial in foil. Storing at low temperatures (e.g., in a freezer) can also slow decomposition.[4]

  • Salt Formation: If your azaspirocycle contains a basic nitrogen atom, converting it to a stable salt (e.g., a hydrochloride or trifluoroacetate salt) can significantly improve its shelf life.

Q3: How do I choose the right catalyst for my azaspirocycle synthesis?

A3: Catalyst selection is highly substrate-dependent, and often, some level of screening is required.

  • Literature Precedent: Start by reviewing the literature for similar transformations. This will give you a good starting point for catalyst classes that are likely to be effective.[]

  • Catalyst Screening: If literature precedent is limited, a small-scale screen of different catalysts is the most effective approach. For example, in a rhodium-catalyzed cyclopropanation, different dirhodium tetracarboxylate catalysts can be tested to optimize for both yield and stereoselectivity.[8]

CatalystSubstrate TypeTypical ApplicationKey Advantage
Rhodium(II) Catalysts Exocyclic olefins, diazo compoundsEnantioselective cyclopropanationHigh turnover numbers, excellent enantioselectivity.[8]
Grubbs' Catalysts Diene substratesRing-Closing Metathesis (RCM)Functional group tolerance, formation of unsaturated rings.[1]
Chiral Phosphoric Acids Imines, dipolarophilesAsymmetric [3+2] cycloadditionsOrganocatalytic, avoids transition metals.[7]
Silver(I) Salts (e.g., AgOTf) N-acyliminium precursorsAza-Nazarov cyclizationMild activation, high diastereoselectivity.[14][15]

Table 1: A summary of common catalysts used in azaspirocycle synthesis and their applications.

Detailed Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a [3+2] Cycloaddition

This protocol provides a framework for efficiently screening multiple catalysts for the synthesis of a spiro-pyrrolidine.

  • Preparation: In a glovebox, arrange a series of labeled reaction vials, each containing a small magnetic stir bar.

  • Stock Solutions: Prepare stock solutions of your azomethine ylide precursor and your dipolarophile in the chosen reaction solvent (e.g., toluene).

  • Catalyst Addition: To each vial, add the appropriate catalyst (e.g., 10 mol% of different chiral phosphoric acids or metal/ligand complexes).

  • Reaction Initiation: Add the stock solution of the azomethine ylide precursor to each vial, followed by the stock solution of the dipolarophile.

  • Reaction Monitoring: Seal the vials and place them in a temperature-controlled heating block. Monitor the reactions at set time points (e.g., 2, 6, 12, 24 hours) by taking a small aliquot from each vial and analyzing by LC-MS and chiral HPLC to determine conversion and diastereomeric/enantiomeric ratio.

  • Analysis: Compare the results from each catalyst to identify the optimal conditions for yield and selectivity.

Catalyst Screening Workflow

start Define Reaction & Substrates prep Prepare Stock Solutions (Substrates, Solvent) start->prep setup Set up Array of Reaction Vials prep->setup add_catalysts Add Different Catalysts to Each Vial (e.g., 5-10 mol%) setup->add_catalysts initiate Add Substrates to Initiate Reactions add_catalysts->initiate monitor Monitor Reactions over Time (TLC, LC-MS, HPLC) initiate->monitor analyze Analyze Conversion, d.r., and e.e. monitor->analyze end Identify Optimal Catalyst analyze->end

Caption: A workflow for systematic catalyst screening.

Protocol 2: Diastereoselective Aza-Prins Cyclization for Spiro-piperidine Synthesis

This protocol is adapted from a literature procedure for the synthesis of spiro-piperidine derivatives.[1]

  • Reaction Setup: To a solution of the N-homoallylic amine (1.0 equiv) and an aldehyde (1.2 equiv) in acetonitrile (0.2 M) in a sealed vial, add a 2 M solution of HCl in diethyl ether (5.0 equiv).

  • Heating: Seal the vial and heat the mixture at 80 °C for 18 hours.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired spiro-piperidine derivative.

References

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (2025). Benchchem.
  • Xu, J., Li, X., Lei, J., Chen, Z. Z., & Zhou, C. H. (2025). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. Organic Letters.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2025).
  • Dearomative spirocyclization of ynamides. (2025).
  • Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis. (2025). Benchchem.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry Department.
  • A Comparative Guide to the Synthesis of Azaspirocycles. (2025). Benchchem.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025).
  • Synthesis of aza‐spiro compounds in aqueous micellar solutions. (n.d.).
  • Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. (2019). Organic Letters.
  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. (2025). Benchchem.
  • Reaction Condition Optimiz
  • Optimization of the reaction conditions. (n.d.).
  • Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework. (n.d.). New Journal of Chemistry.
  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. (n.d.). Organic & Biomolecular Chemistry.
  • Optimization of the cyclization reaction conditions. (n.d.).
  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. (n.d.).
  • Bifunctional Organocatalytic Strategy for Inverse-Electron-Demand Diels–Alder Reactions: Highly Efficient In Situ Substrate Generation and Activation to Construct Azaspirocyclic Skeletons. (2012).
  • Palmer, L. I., & Read de Alaniz, J. (2011). Direct and highly diastereoselective synthesis of azaspirocycles by a dysprosium(III) triflate catalyzed aza-Piancatelli rearrangement.
  • Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. (2023). Beilstein Journal of Organic Chemistry.
  • Ring closing and opening reactions leading to aza-polycyclic arom
  • From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis. (n.d.).
  • Recent advances in spirocyclization of indole derivatives. (2018). Chemical Society Reviews.
  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. (2019). Organic Letters.
  • Solvent effects in the aza-Michael addition of anilines. (2018). Comptes Rendus Chimie.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Expert Opinion on Drug Discovery.
  • Photoinduced Ag-Mediated Azaspirocyclic Approach Involves Cyclization and Dearomatization. (2024). The Journal of Organic Chemistry.
  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. (2021). Journal of the American Chemical Society.
  • Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. (n.d.).
  • Is it normal to get low yields all the time, or am I a bad organic chemist? (2020). ScienceMadness Discussion Board.
  • Design and Evaluation of Azaspirocycles as RNA binders. (2025). Chemistry – A European Journal.
  • New route to azaspirocycles via the organolithium-mediated conversion of beta-alkoxy aziridines into cyclopentenyl amines. (2006). Organic Letters.
  • Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. (2023). Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Challenges in the Purification of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the intricate challenges of purifying spirocyclic compounds. As researchers and drug development professionals, you are keenly aware that the unique three-dimensional architecture of spirocycles, while bestowing desirable pharmacological properties, simultaneously presents significant hurdles in their isolation and purification.[1][2] This guide is designed to provide you with actionable troubleshooting strategies and in-depth answers to frequently asked questions, drawing upon established scientific principles and field-proven insights.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of spirocyclic compounds in a direct question-and-answer format.

Chromatographic Separations
Q1: I'm struggling to separate diastereomers of my spirocyclic compound by flash column chromatography. The peaks are broad and overlapping. What can I do?

A1: The separation of spirocyclic diastereomers can be challenging due to their subtle differences in physical properties.[3] Here’s a systematic approach to troubleshoot this common issue:

Step 1: Re-evaluate Your Solvent System. The polarity of the mobile phase is a critical factor.[4] A slight modification can significantly impact selectivity.

  • Strategy: Systematically screen a range of solvent systems with varying polarities. Consider using a ternary system (a mixture of three solvents) to fine-tune the separation. For example, if you are using a hexane/ethyl acetate gradient, try adding a small percentage of a third solvent like dichloromethane or methanol.

  • Causality: Different solvents interact differently with the stationary phase and your diastereomers, altering their relative retention times.

Step 2: Consider a Different Stationary Phase. Not all silica gel is created equal. The activity and particle size can affect separation efficiency.

  • Strategy: If standard silica gel is not providing adequate separation, consider using a less active stationary phase like deactivated silica or alumina.[3] Alternatively, for difficult separations, high-performance liquid chromatography (HPLC) with a more efficient stationary phase might be necessary.[4]

  • Causality: The surface chemistry of the stationary phase plays a crucial role in the separation mechanism. More polar compounds may interact too strongly with highly active silica, leading to peak tailing.

Step 3: Optimize Loading and Flow Rate. Overloading the column is a common cause of poor separation.

  • Strategy: Reduce the amount of crude material loaded onto the column. Also, experiment with slower flow rates to allow for better equilibration between the mobile and stationary phases.

  • Causality: A lower sample load and slower flow rate can improve resolution by minimizing band broadening.

Q2: My spirocyclic compound is showing significant peak tailing during HPLC analysis. How can I improve the peak shape?

A2: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase.[3]

Step 1: Add a Mobile Phase Modifier. This is often the most effective solution.

  • Strategy: For acidic compounds, add a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase. For basic compounds, add a small amount of a base like triethylamine (TEA).[3]

  • Causality: These modifiers suppress the ionization of acidic or basic functional groups on your spirocycle or on residual silanol groups on the silica-based stationary phase, minimizing undesirable secondary ionic interactions.

Step 2: Check for Column Overload. Injecting too much sample can lead to poor peak shape.[3]

  • Strategy: Reduce the concentration of your sample and re-inject.

  • Causality: Overloading saturates the stationary phase, leading to a non-ideal chromatographic process and distorted peak shapes.

Step 3: Evaluate the Column's Health. A deteriorating column can also be the culprit.

  • Strategy: If the problem persists with different compounds, your column may be degraded. Try washing it according to the manufacturer's instructions or replace it if necessary.

Crystallization
Q3: I am unable to crystallize my spirocyclic compound. It keeps oiling out. What should I try?

A3: "Oiling out" is a common problem in crystallization where the compound separates as a liquid phase instead of a solid. This typically happens when the compound is too soluble in the chosen solvent.

Step 1: Screen a Wider Range of Solvents. The choice of solvent is paramount for successful crystallization.[5]

  • Strategy: Look for a solvent in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Use a systematic screening approach with small amounts of your compound in various solvents of different polarities.

  • Causality: The ideal crystallization solvent allows for a supersaturated solution to form upon cooling, from which crystals can nucleate and grow.

Step 2: Employ a Solvent/Anti-Solvent System. This technique can induce crystallization when a single solvent system fails.

  • Strategy: Dissolve your compound in a good solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Causality: The addition of the anti-solvent reduces the overall solubility of your compound, promoting the formation of a supersaturated state necessary for crystallization.

Step 3: Try Vapor Diffusion. This is a gentle method that can yield high-quality crystals.

  • Strategy: Dissolve your compound in a small amount of a relatively volatile solvent. Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile anti-solvent.

  • Causality: The anti-solvent will slowly diffuse into the solvent containing your compound, gradually decreasing its solubility and inducing crystallization over time.

Chiral Separations
Q4: I need to separate the enantiomers of my chiral spirocyclic compound. What are my options?

A4: The separation of enantiomers requires a chiral environment. Chiral HPLC is the most common and effective method.[6][7]

Step 1: Select an Appropriate Chiral Stationary Phase (CSP). The choice of CSP is crucial for successful enantiomeric separation.

  • Strategy: Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are a good starting point as they have broad applicability.[7] Screen a few different polysaccharide-based columns with various mobile phases (normal-phase, polar-organic, or reversed-phase).

  • Causality: Chiral recognition on these CSPs is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers.

Step 2: Consider Derivatization. If direct separation on a CSP is unsuccessful, converting the enantiomers into diastereomers can be an effective alternative.

  • Strategy: React your spirocyclic enantiomers with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can often be separated on a standard (achiral) silica gel column.[8] The derivatizing agent can then be cleaved to yield the pure enantiomers.

  • Causality: Diastereomers, unlike enantiomers, have different physical and chemical properties, allowing for their separation by standard chromatographic techniques.[8]

Step 3: Explore Supercritical Fluid Chromatography (SFC). SFC can offer advantages over HPLC for chiral separations.

  • Strategy: If available, preparative SFC can be a powerful tool for chiral separations, often providing faster separations and using less organic solvent than HPLC.

  • Causality: The use of supercritical CO2 as the primary mobile phase component in SFC leads to lower viscosity and higher diffusivity, which can result in more efficient and faster separations.

Frequently Asked Questions (FAQs)

General Purification Strategies

Q1: What is the best general approach to purifying a newly synthesized spirocyclic compound?

A1: A multi-step approach is generally recommended. Start with a simple, bulk purification technique, followed by a higher-resolution method if necessary.

  • Initial Purification: Flash column chromatography is the workhorse for the initial purification of multi-gram quantities of crude reaction mixtures.[4][9] It is effective at removing major impurities and unreacted starting materials.

  • Purity Assessment: After the initial purification, assess the purity of your compound using a high-resolution analytical technique like HPLC or LC-MS. This will reveal the presence of any closely related impurities or diastereomers.

  • High-Resolution Purification: If the compound is not sufficiently pure, a secondary purification step using preparative HPLC is often necessary.[4] This is particularly true for separating challenging diastereomeric mixtures.

  • Final Polish: For obtaining highly pure, solid material, crystallization is an excellent final step.[5]

Q2: My spirocyclic compound seems to be degrading on the silica gel column. What can I do?

A2: Decomposition on silica gel is a common issue, especially for acid- or base-sensitive compounds.

  • Deactivate the Silica: You can reduce the acidity of silica gel by pre-treating the column with a solvent system containing a small amount of a base like triethylamine or pyridine.

  • Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or a bonded-phase silica gel (like C18 for reversed-phase chromatography) which are generally less harsh.

  • Minimize Contact Time: Work quickly. Use a faster flow rate and collect fractions promptly to minimize the time your compound spends on the column.[3]

Impact of Spirocyclic Structure on Purification

Q3: How does the rigidity of the spirocyclic core affect its purification?

A3: The rigid, three-dimensional structure of spirocycles is a double-edged sword.

  • Advantages: The conformational rigidity can lead to more distinct differences between diastereomers, sometimes making their separation easier than for more flexible acyclic compounds. This rigidity also often promotes crystallization.

  • Disadvantages: The complex steric environment can sometimes lead to unexpected elution patterns in chromatography. The fixed conformation might also hinder interactions with a chiral stationary phase, making enantiomeric separation more challenging.

Q4: Are there any specific functional groups on a spirocycle that are known to cause purification difficulties?

A4: Yes, certain functional groups can complicate purification.

  • Acidic and Basic Groups: As mentioned earlier, free acidic or basic functional groups can lead to peak tailing in normal-phase chromatography. Protecting these groups before chromatography can sometimes be a viable strategy.

  • Polar Groups: Highly polar functional groups (e.g., multiple hydroxyls or carboxylates) can cause the compound to be retained very strongly on silica gel, making elution difficult. In such cases, reversed-phase chromatography is often a better choice.

Visualizing Purification Workflows

Below are diagrams illustrating common workflows for the purification of spirocyclic compounds.

Purification_Workflow cluster_0 Initial Purification & Assessment cluster_1 High-Resolution Purification cluster_2 Final Polish Crude Product Crude Product Flash Chromatography Flash Chromatography Crude Product->Flash Chromatography Bulk Separation Purity Check (TLC/HPLC) Purity Check (TLC/HPLC) Flash Chromatography->Purity Check (TLC/HPLC) Fractions Prep HPLC Prep HPLC Purity Check (TLC/HPLC)->Prep HPLC Impure Fractions Pure Product Pure Product Purity Check (TLC/HPLC)->Pure Product Sufficiently Pure Pure Fractions Pure Fractions Prep HPLC->Pure Fractions Crystallization Crystallization Pure Fractions->Crystallization Concentrated Solution Pure Crystalline Product Pure Crystalline Product Crystallization->Pure Crystalline Product

Caption: General purification workflow for spirocyclic compounds.

Chiral_Separation_Workflow Racemic Spirocycle Racemic Spirocycle Direct Chiral HPLC Direct Chiral HPLC Racemic Spirocycle->Direct Chiral HPLC Derivatization Derivatization Racemic Spirocycle->Derivatization Screen CSPs Screen CSPs Direct Chiral HPLC->Screen CSPs Method Development Optimized Chiral Separation Optimized Chiral Separation Screen CSPs->Optimized Chiral Separation Pure Enantiomers Pure Enantiomers Optimized Chiral Separation->Pure Enantiomers Diastereomeric Mixture Diastereomeric Mixture Derivatization->Diastereomeric Mixture Achiral Chromatography Achiral Chromatography Diastereomeric Mixture->Achiral Chromatography Standard Separation Separated Diastereomers Separated Diastereomers Achiral Chromatography->Separated Diastereomers Cleavage of Derivatizing Agent Cleavage of Derivatizing Agent Separated Diastereomers->Cleavage of Derivatizing Agent Cleavage of Derivatizing Agent->Pure Enantiomers

Caption: Decision workflow for chiral separation of spirocycles.

References

  • ResearchGate. Chiral Separation of Spiro-compounds and Determination Configuration. Available from: [Link]

  • ResearchGate. Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Available from: [Link]

  • RSC Publishing. Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]. Available from: [Link]

  • MDPI. Synthesis and Crystal Structures of Two Novel O, N-Containing Spiro Compounds. Available from: [Link]

  • ACS Publications. Novel Spiro-Derivatives of 1,3-Thiazine Molecular Crystals: Structural and Thermodynamic Aspects. Available from: [Link]

  • ResearchGate. Single crystal structure of the spiro compound 2 c. Available from: [Link]

  • ResearchGate. Formation of spiro compounds 22 and 23. Available from: [Link]

  • RSC Publishing. Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Available from: [Link]

  • National Center for Biotechnology Information. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • PharmaTech.com. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. Available from: [Link]

  • ACS Publications. Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. Available from: [Link]

  • National Center for Biotechnology Information. Strategies for chiral separation: from racemate to enantiomer. Available from: [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]

  • Sterling Pharma Solutions. Overcoming purification hurdles for ADC linker payloads. Available from: [Link]

  • Athmic Biotech Solutions. Simple Tricks for Purifying Phytochemical Compounds. Available from: [Link]

  • ResearchGate. Recent Advances in the Construction of Spiro Compounds via Radical Dearomatization. Available from: [Link]

  • PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available from: [Link]

Sources

Technical Support Center: Optimizing the Yield of 7-Oxa-2-azaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing spirocyclic scaffolds. The rigid, non-planar structure of 7-oxa-2-azaspiro[3.5]nonane makes it a highly valuable bioisostere in medicinal chemistry, but its synthesis is notoriously prone to poor yields due to cyclic ether ring-opening and thermal degradation during reduction.

This guide abandons generic advice in favor of mechanistic troubleshooting. Below, you will find a self-validating workflow, causality-driven FAQs, and an optimized step-by-step protocol designed to push your overall yield above 82%.

Mechanistic Workflow

G N1 Starting Materials (Amine & Ether Precursors) N2 Step 1: Spiro-Cyclization (DMF, K2CO3, PTC, Metal Iodide) N1->N2 N3 Spirocyclic Intermediate N2->N3 Prevents ring-opening N4 Step 2: Reduction (LiAlH4, THF, -10°C to 0°C) N3->N4 N5 Fieser Quench & Filtration (H2O, 15% NaOH) N4->N5 Controls exotherm N6 Alumina Column Purification (Neutral Al2O3) N5->N6 N7 7-Oxa-2-azaspiro[3.5]nonane (>82% Yield) N6->N7

Workflow for the optimized two-step synthesis of 7-Oxa-2-azaspiro[3.5]nonane.

Troubleshooting & Frequently Asked Questions (FAQs)

Q: My spiro-cyclization step suffers from low yields and significant byproduct formation. What is causing this? A: The primary culprit is the acid-catalyzed ring-opening of the cyclic ether moiety. During the cyclization of the precursors in N,N-dimethylformamide (DMF), acidic byproducts are generated. If not immediately neutralized, these acids attack the oxygen-containing ring, leading to linear alkyl halide byproducts. The Fix: Incorporate an anhydrous acid-binding agent, such as anhydrous potassium carbonate (


), into the reaction mixture. This neutralizes the acid in situ, protecting the cyclic ether and pushing the intermediate yield significantly higher 1[1].

Q: During the reduction of the spirocyclic intermediate, I am observing thermal degradation. How can I control the exotherm? A: Reductions utilizing Lithium Aluminum Hydride (


) are highly exothermic. If 

is added too rapidly or at ambient temperature, the localized heat will cleave the sensitive spiro-core. The Fix: Conduct the reduction in anhydrous Tetrahydrofuran (THF) and strictly maintain the internal temperature between -40 °C and -10 °C2[2]. Divide the

into at least 10 equal portions and add them sequentially over a one-hour period[1]. This stepwise addition ensures the exotherm dissipates safely without degrading the product.

Q: My product is getting trapped in a gelatinous emulsion during the


 workup. How do I improve recovery? 
A:  Standard aqueous quenching of 

often produces a thick, unfilterable aluminum hydroxide gel that physically traps the basic spiro-amine. The Fix: Implement a strict Fieser workup. For every

grams of

used, sequentially add

mL of purified water,

mL of 15% NaOH solution, and

mL of purified water. This specific stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring maximum recovery of the crude compound[1].

Q: I am losing product during column chromatography. Is silica gel appropriate for 7-Oxa-2-azaspiro[3.5]nonane? A: No. The basic nitrogen atom and the sensitive oxa-ring of 7-oxa-2-azaspiro[3.5]nonane interact strongly with the acidic silanol groups on standard silica gel, leading to irreversible chemisorption or degradation. The Fix: Replace silica gel with neutral alumina (


) for your chromatographic purification. Neutral alumina provides a milder stationary phase that prevents degradation and allows for the isolation of the refined compound with high purity[1].

Quantitative Yield Optimization

To easily compare the impact of these mechanistic adjustments, review the table below. Implementing these optimized conditions transforms a historically low-yielding synthesis into a robust, scalable process.

Reaction ParameterStandard / Sub-optimal ConditionOptimized ConditionObserved Yield ImpactMechanistic Causality
Acid Neutralization Triethylamine (TEA) or NoneAnhydrous

+20% to +30%Neutralizes generated acids in situ to prevent acid-catalyzed ring-opening of the cyclic ether[1].
Reduction Temperature 0 °C to 25 °C-10 °C to -40 °C+15% to +20%Suppresses thermal degradation and over-reduction of the spiro-core during hydride transfer[1][2].

Quenching
Aqueous Acid / Excess

Fieser Method (

/NaOH)
+10% to +15%Converts gelatinous aluminum emulsions into granular, filterable salts, preventing product trapping[1].
Stationary Phase Silica Gel (

)
Neutral Alumina (

)
+10%Avoids irreversible chemisorption and degradation of the basic spiro-amine on acidic silanol groups[1].

Validated Experimental Protocol

This protocol is engineered as a self-validating system; if the visual cues (e.g., granular precipitate formation) are not observed, the operator is immediately alerted to a deviation.

Phase 1: Spiro-Cyclization (Formation of the Intermediate)
  • Preparation: Equip a dry, inert-gas-purged reactor with a mechanical stirrer and an internal temperature probe. Add 770–1000 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Loading: Introduce the amine and ether precursors along with a phase transfer catalyst and an iodo metal salt to facilitate the coupling[1].

  • Acid-Binding: Add a stoichiometric excess of anhydrous

    
     to act as the acid-binding agent.
    
  • Reaction & Isolation: Stir the mixture under an inert atmosphere until TLC/HPLC indicates complete consumption of the starting materials. Filter the inorganic salts and concentrate the filtrate under reduced pressure to isolate the crude spirocyclic intermediate (Yielding approx. 76.8–106.5 g of crude material)[1].

Phase 2: Reduction & Purification (Synthesis of 7-Oxa-2-azaspiro[3.5]nonane)
  • Solvent Setup: In a clean, dry reactor, add 770–1000 mL of anhydrous Tetrahydrofuran (THF) and dissolve the crude intermediate[1].

  • Cooling: Purge the system with nitrogen and lower the internal temperature to -10 °C[1]. Validation Check: Do not proceed until the internal probe reads strictly

    
     -10 °C.
    
  • Stepwise Reduction: Weigh out 15.2–56.9 g of

    
    . Divide this into 10 equal portions. Add one portion every 6 minutes over the course of one hour, strictly maintaining the temperature at or below -10 °C[1].
    
  • Maturation: Allow the reaction to stir for 4 to 8 hours while monitoring completion via LC-MS[1].

  • Fieser Quench: Slowly and sequentially add the following to quench the reaction:

    • 15–57 mL of purified water (Add dropwise, controlling gas evolution).

    • 15–57 mL of 15% aqueous NaOH solution.

    • 45–188 mL of purified water[1]. Validation Check: The solution must transition from a gray suspension to a clean mixture containing a white, granular precipitate.

  • Filtration & Purification: Filter the resulting granular white precipitate through a Celite pad. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by passing it through a neutral alumina column to yield 35.8–52.9 g of refined 7-oxa-2-azaspiro[3.5]nonane (Overall Yield: 56.3%–82.6%)[1].

References

  • Title : oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source : French-Ukrainian Journal of Chemistry URL :[Link]

  • Title: Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.

Sources

Technical Support Center: Troubleshooting Low Diastereoselectivity in Spiro-Pyrrolidine Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting the synthesis of spiro-pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low diastereoselectivity in their [3+2] cycloaddition reactions. As your dedicated application scientist, my goal is to provide you with in-depth, actionable insights to help you overcome these synthetic hurdles. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My [3+2] cycloaddition reaction to form a spiro-pyrrolidine is resulting in a low diastereomeric ratio (d.r.). What are the primary factors I should investigate?

A1: Low diastereoselectivity in the synthesis of spiro-pyrrolidines via [3+2] cycloaddition is a common challenge that can often be traced back to a few key experimental parameters. The stereochemical outcome of this reaction is determined by the facial selectivity of the approach of the 1,3-dipole (often an azomethine ylide) to the dipolarophile. The following factors are the most critical to investigate:

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the stability of the transition states leading to different diastereomers.[1]

  • Catalyst System: The choice of catalyst, whether it's a Lewis acid, a Brønsted acid, or a metal complex, can have a profound impact on the diastereoselectivity by coordinating to the reactants and creating a more ordered transition state.[2][3][4][5]

  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[3]

  • Steric and Electronic Properties of Reactants: The steric bulk and electronic nature of the substituents on both the azomethine ylide and the dipolarophile play a crucial role in directing the stereochemical outcome.[1][3][6]

  • Presence of Additives: Certain additives, such as Brønsted acids, can influence both the rate and the selectivity of the cycloaddition.[1][7]

A systematic investigation of these parameters is the most effective approach to improving your diastereomeric ratio.

Q2: How does the choice of solvent impact the diastereoselectivity of my spiro-pyrrolidine formation?

A2: The solvent is not merely an inert medium for your reaction; it can actively participate in the transition state and influence the stereochemical outcome. The effect of the solvent on diastereoselectivity is primarily due to its ability to stabilize or destabilize the different transition states leading to the formation of the diastereomeric products.

It is highly recommended to screen a variety of solvents with different polarities.[1] For instance, a study on the synthesis of spiro [indole–pyrrolidine] derivatives showed that changing the solvent from toluene to ethanol or water significantly impacted the reaction yield, and by extension, can influence the diastereomeric ratio.[8]

EntrySolventDielectric Constant (ε)General Effect on Diastereoselectivity
1Toluene2.4Often favors less polar transition states.
2Dichloromethane9.1A versatile solvent, but its effect is substrate-dependent.
3Acetonitrile37.5Can stabilize charged intermediates or transition states.
4Ethanol24.6Protic solvent that can participate in hydrogen bonding, influencing the transition state geometry.[2]
5Water80.1Can promote reactions through hydrophobic effects and hydrogen bonding.[8]

Expert Insight: When screening solvents, it is crucial to ensure they are anhydrous, as water can sometimes interfere with the catalytic cycle, particularly when using Lewis acid catalysts.[1]

Q3: I'm using a catalyst in my reaction. How can I optimize the catalytic system to improve the diastereomeric ratio?

A3: Catalysts, especially chiral catalysts, are powerful tools for controlling stereoselectivity. If you are observing low diastereoselectivity, consider the following optimization strategies:

  • Catalyst Loading: The amount of catalyst used can be critical. A systematic screening of catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) should be performed to find the optimal concentration.

  • Choice of Metal and Ligand: For metal-catalyzed reactions, both the metal center and the ligand structure are pivotal. For instance, in silver-catalyzed asymmetric [3+2] cycloadditions, the choice of the chiral ligand is crucial for inducing high diastereoselectivity.[3][9]

  • Lewis and Brønsted Acids: The use of Lewis acids like Yb(OTf)₃ has been shown to promote the formation of pyrrolidines with high diastereoselectivity.[4][5] Similarly, Brønsted acids like benzoic acid (BzOH) can promote the cycloaddition and influence the stereochemical outcome.[1][7]

Below is a troubleshooting workflow for catalyst optimization:

catalyst_optimization start Low d.r. with Catalyst screen_loading Screen Catalyst Loading (5-20 mol%) start->screen_loading analyze Analyze d.r. by NMR/HPLC screen_loading->analyze screen_catalyst Screen Different Catalysts (e.g., AgOAc, Yb(OTf)₃) screen_catalyst->analyze screen_ligand Screen Chiral Ligands (if applicable) screen_ligand->analyze screen_additive Screen Additives (e.g., BzOH, AcOH) screen_additive->analyze analyze->screen_catalyst If no improvement analyze->screen_ligand If applicable & no improvement analyze->screen_additive If still low d.r. optimized Optimized d.r. analyze->optimized If d.r. is high

Caption: Workflow for optimizing the catalyst system.

Q4: My reaction is still not selective. Could the structure of my starting materials be the problem?

A4: Absolutely. The inherent steric and electronic properties of your 1,3-dipole and dipolarophile are fundamental to achieving high diastereoselectivity. The facial selectivity of the cycloaddition is governed by minimizing steric repulsion and maximizing favorable electronic interactions in the transition state.[3][6]

  • Steric Hindrance: Increasing the steric bulk of substituents on either the azomethine ylide or the dipolarophile can significantly enhance facial selectivity by favoring the approach from the less hindered face.[1][3]

  • Electronic Effects: The electronic nature of the substituents can influence the frontier molecular orbital (FMO) energies of the reactants, which in turn affects the regioselectivity and can also have an impact on the diastereoselectivity.

Consider the following diagram illustrating the approach of an azomethine ylide to a dipolarophile:

steric_effect cluster_0 Less Hindered Approach (Favored) cluster_1 More Hindered Approach (Disfavored) a1 Azomethine Ylide d1 Dipolarophile a1->d1 p1 Major Diastereomer d1->p1 a2 Azomethine Ylide d2 Dipolarophile a2->d2 p2 Minor Diastereomer d2->p2

Caption: Steric hindrance influencing diastereoselectivity.

If possible, consider modifying your starting materials by introducing bulkier substituents near the reacting centers to amplify the steric differentiation between the two possible modes of attack.

Q5: How can I accurately determine the diastereomeric ratio of my product mixture?

A5: Accurate determination of the diastereomeric ratio is crucial for evaluating the success of your optimization efforts. The two most common and reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[10]

Using ¹H NMR Spectroscopy:

Proton (¹H) NMR is often the quickest and most direct method. Diastereomers are distinct compounds and will often have slightly different chemical shifts for corresponding protons.

  • Principle: The ratio of the integrals of well-resolved signals corresponding to each diastereomer directly reflects the diastereomeric ratio.[10][11]

  • Procedure:

    • Obtain a high-resolution ¹H NMR spectrum of your crude or purified product mixture.

    • Identify a set of signals that are well-resolved for each diastereomer. Protons closest to the newly formed stereocenters are usually the best candidates.

    • Carefully integrate these signals.

    • The diastereomeric ratio is the ratio of the integration values.[11]

Using HPLC:

Chiral HPLC can be a very powerful tool, especially for complex mixtures or when NMR signals overlap.

  • Principle: Diastereomers can often be separated on a chiral stationary phase. The ratio of the peak areas in the chromatogram corresponds to the diastereomeric ratio.

  • Procedure:

    • Develop a separation method using a suitable chiral column and mobile phase.

    • Inject your sample and obtain the chromatogram.

    • Integrate the peak areas for each separated diastereomer.

    • The diastereomeric ratio is the ratio of the peak areas.

For very complex spectra where signals overlap, advanced NMR techniques like band-selective pure shift NMR can be employed to simplify the spectrum and allow for accurate quantification.[12][13]

Experimental Protocol: A General Approach to Optimizing Diastereoselectivity

This protocol provides a systematic workflow for optimizing the diastereoselectivity of a [3+2] cycloaddition reaction for the formation of a spiro-pyrrolidine.

1. Initial Reaction Setup (Baseline): a. To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the dipolarophile (1.0 equiv) and the catalyst (if used, e.g., 10 mol%). b. Dissolve the solids in the chosen solvent (e.g., 0.1 M concentration). c. In a separate flask, prepare a solution of the 1,3-dipole precursor (e.g., an amino acid and an aldehyde, 1.1 equiv each). d. Slowly add the 1,3-dipole precursor solution to the reaction mixture at the desired temperature (e.g., room temperature). e. Stir the reaction and monitor its progress by TLC or LC-MS.

2. Systematic Parameter Screening:

3. Analysis of Diastereomeric Ratio by ¹H NMR:

4. Data Interpretation and Further Optimization:

References

  • BenchChem. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem.
  • Al-Warhi, T., Al-Ghorbani, M., & Rostom, S. A. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Molecules, 28(3), 1149.
  • Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(26), 15727-15739.
  • Moussa, Z., Al-Raqa, S. Y., & El-Hallouty, S. M. (2014). Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. Molecules, 19(7), 10032-10049.
  • Inoue, A., Hosono, K., Furuya, S., & Fukuzawa, S. I. (2024). Synthesis of Spirocyclic Pyrrolidine Compounds via Silver-Catalyzed Asymmetric [3+2] Cycloaddition Reaction of Imino Esters with α-Alkylidene Succinimides. The Journal of Organic Chemistry, 89(2), 1249-1255.
  • Al-Warhi, T., Al-Ghorbani, M., Rostom, S. A., & El-Hallouty, S. M. (2024). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 9(22), 24659-24671.
  • Aguilar, F., & Forfar, I. (2015). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 51(54), 10848-10851.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines. BenchChem. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO4_qiPSxdPLmTXG2UIx6I_yb6qne_amJnrrbshtK0V0FuQ4z3YtdQVJodlXPVq7kcGdhzwxfcHv_ODWb4jETy0Pu4Qat9ppvXJZGudr4XQd7x_IFctR1VL4ptgwwJrsRHW6t2dAhdAi2hBqL8vVbR_NJBW3oIhVSShJaqGNICBwOALxpR71eow3UpvW-eX1gLGWJiZCRZ6mXNSgSgS4o=](

Sources

Azaspirocycle Synthesis Support Center: Troubleshooting Ring-Opening Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azaspirocycle Synthesis. As drug discovery increasingly moves away from "flatland" to improve physicochemical properties (such as solubility and metabolic stability) by increasing the fraction of sp³ carbons (


), azaspirocycles like spiro[3.3]heptanes and spiropiperidines have become highly sought-after motifs[1].

However, the inherent ring strain of 4-membered aza-heterocycles (azetidines) within these spiro-systems—often exceeding 25 kcal/mol—makes them highly susceptible to ring-opening side reactions[2]. This guide provides mechanistic insights, actionable troubleshooting steps, and validated protocols to help you preserve the integrity of your spirocyclic cores during complex functionalization.

Mechanistic Insight: The Thermodynamics and Kinetics of Ring Opening

To prevent ring opening, we must first understand the causality behind it. The most common point of failure occurs during transition-metal-catalyzed cross-couplings, such as Buchwald-Hartwig N-arylations.

When an azaspirocycle coordinates to the Palladium center, it forms a high-energy Pd-amido intermediate . At this juncture, the reaction faces a kinetic bifurcation:

  • Path A (Desired): Reductive elimination to form the C–N bond and yield the intact N-aryl azaspirocycle.

  • Path B (Undesired):

    
    -carbon elimination. Driven by the massive thermodynamic relief of breaking the strained 4-membered ring, the Pd center inserts into the adjacent C–C bond, leading to an acyclic imine or amine byproduct.
    

To successfully isolate the azaspirocycle, the rate of reductive elimination must outcompete the rate of


-carbon elimination .

Mechanism Start Azaspirocycle + Aryl Halide + Pd Catalyst Intermediate Pd-Amido Complex (High Energy Intermediate) Start->Intermediate Oxidative Addition & Base Exchange PathA Path A: Reductive Elimination (Desired) Intermediate->PathA Bulky Ligands (e.g., BrettPhos) PathB Path B: β-Carbon Elimination (Undesired) Intermediate->PathB Small/Flexible Ligands (e.g., BINAP) Product N-Aryl Azaspirocycle (Intact Ring) PathA->Product Byproduct Acyclic Imine/Amine (Ring-Opened) PathB->Byproduct

Bifurcation pathway of Pd-amido intermediates in azetidine cross-coupling.

Quantitative Data: Ligand Selection for Buchwald-Hartwig Amination

The choice of ligand is the single most critical variable in preventing ring opening during Pd-catalysis[3]. Bulky, electron-rich biaryl phosphines (like BrettPhos and RuPhos) force the Palladium center into a sterically crowded geometry. This steric pressure drastically lowers the activation energy barrier for reductive elimination, allowing it to occur rapidly before the ring can open.

Table 1: Impact of Ligand Selection on Azetidine N-Arylation

Ligand TypeExampleRelative Rate of Reductive Elim.Ring-Opening Byproduct (%)Desired Product Yield (%)
Bidentate (Flexible)BINAPSlow> 60%< 20%
Monodentate (Small)P(t-Bu)₃Moderate30 - 40%40 - 50%
Biaryl Phosphine (Bulky)RuPhosFast< 10%> 80%
Biaryl Phosphine (Highly Bulky)BrettPhosVery Fast< 2% > 95%

Troubleshooting Logic & Workflow

If you are experiencing yield loss due to ring opening, follow the logic-gated workflow below to identify the root cause and implement the correct chemical intervention.

Troubleshooting Q1 Is ring-opening observed? Q2 What are the reaction conditions? Q1->Q2 Yes Cond1 Transition Metal Catalysis (e.g., Buchwald-Hartwig) Q2->Cond1 Cond2 Strong Base / Nucleophile (e.g., Alkylation) Q2->Cond2 Cond3 Strong Acid (e.g., Boc Deprotection) Q2->Cond3 Sol1 Switch to bulky biaryl phosphines (BrettPhos, RuPhos) Cond1->Sol1 Sol2 Use non-nucleophilic bases (Cs2CO3, KHMDS) Cond2->Sol2 Sol3 Use mild acids (HCl/dioxane) or switch to Cbz/Bn Cond3->Sol3

Logic-gated workflow for diagnosing and preventing azaspirocycle ring-opening.

Validated Experimental Protocols

Protocol A: Mild Buchwald-Hartwig Amination of Azaspirocycles

Objective: Achieve N-arylation of spiro[3.3]heptane derivatives while entirely suppressing


-carbon elimination.
Causality & Validation:  Utilizing BrettPhos accelerates reductive elimination, while substituting the commonly used, highly nucleophilic NaOtBu with the milder, non-nucleophilic Cs₂CO₃ prevents direct 

attack on the strained ring[4]. The system is self-validating: LCMS analysis of the crude mixture will show the absence of the M+ (acyclic imine) mass if successful.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and finely milled, anhydrous Cs₂CO₃ (2.0 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and the azaspirocycle secondary amine (1.2 equiv). If the substrates are liquid, add them after the solvent.

  • Solvent: Suspend the mixture in anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 80 °C for 12 hours under vigorous stirring.

  • In-Process Control: Monitor by TLC/LCMS. Look for the desired product mass; the absence of a mass corresponding to the ring-opened isomer confirms the preservation of the spirocyclic core.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc (5 mL), filter through a short pad of Celite to remove the palladium and salts, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the pure N-aryl azaspirocycle.

Protocol B: Strain-Release Synthesis of Azetidines via Azabicyclobutanes (ABB)

Objective: Construct highly substituted azetidines without subjecting pre-formed, sensitive rings to harsh functionalization conditions. Causality & Validation: This protocol bypasses traditional ring-opening risks by utilizing the massive strain energy of bicyclo[1.1.0]butanes. Instead of trying to protect a fragile ring, the strain drives the addition of nucleophiles, forming the stable azetidine ring in situ[4].

Step-by-Step Methodology:

  • In Situ ABB Generation: Dissolve the azabicyclobutane precursor (e.g., a 1-bromo-3-aminocyclobutane derivative) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Base Addition: Cool the solution to -78 °C and add a non-nucleophilic base (e.g., t-BuOK, 1.1 equiv) dropwise to generate the reactive azabicyclobutane intermediate.

  • Nucleophilic Attack: Introduce the desired organometallic reagent (e.g., a Grignard reagent, 1.5 equiv) dropwise at -78 °C.

  • Strain Release: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. The nucleophile attacks the strained bridgehead carbon, "popping" the bicyclic system open to form the highly functionalized, monocyclic azetidine.

  • Quench & Isolate: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, concentrate, and purify via chromatography.

Frequently Asked Questions (FAQs)

Q: Why does my azetidine ring open when I use NaOtBu as a base in cross-coupling? A: NaOtBu is a relatively strong, unhindered nucleophile. At the elevated temperatures required for cross-coupling (80–100 °C), the tert-butoxide anion can directly attack the highly strained adjacent carbon of the azetidine via an


 mechanism, relieving the ring strain and yielding ring-opened amino-ether byproducts. Always switch to non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ when working with strained spirocycles.

Q: Can I use standard Boc deprotection conditions (50% TFA in DCM) on my azaspirocycle? A: Proceed with extreme caution. While simple azetidines may survive, highly strained spirocyclic systems can undergo acid-catalyzed rearrangement or ring-opening in concentrated strong acids. If you observe degradation, switch to milder acidic conditions (e.g., 4M HCl in dioxane) or redesign your synthesis to use orthogonal protecting groups like Cbz (removable by neutral hydrogenolysis) or Benzyl groups.

Q: My Buchwald-Hartwig coupling is still yielding ring-opened products even with RuPhos. What is the next step? A: If RuPhos is insufficient, escalate the steric bulk to BrettPhos or tBuBrettPhos. Additionally, ensure your reaction is strictly anhydrous; trace water can coordinate to the Pd center, altering its geometry and slowing down reductive elimination, thereby giving


-carbon elimination the kinetic advantage.

References

  • Source: PubMed (National Institutes of Health)
  • Source: Chemical Reviews (ACS Publications)
  • Source: ResearchGate (Chemical Communications)
  • Source: PMC (National Institutes of Health)

Sources

Technical Support Center: Impurity Management in 7-Oxo-2-azaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the management of impurities in the synthesis of 7-oxo-2-azaspiro[3.5]nonane , specifically focusing on the N-protected derivative (e.g., tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate), which is a critical scaffold in the development of GPR119 agonists and other spirocyclic therapeutics.

Topic: Managing Impurities in the Synthesis of 7-oxo-2-azaspiro[3.5]nonane Document ID: TS-SPIRO-07-2026 Audience: Medicinal Chemists, Process Development Scientists Status: Active

Synthesis Route Analysis & Impurity Origins

To effectively manage impurities, one must first understand the synthesis pathway. The most robust route for constructing the 2-azaspiro[3.5]nonane core (where the nitrogen resides in the 4-membered ring) involves the construction of the cyclohexane ring onto a pre-existing azetidine scaffold.

The standard industrial protocol utilizes a Diels-Alder cycloaddition strategy.

Core Synthesis Workflow
  • Precursor Activation: tert-Butyl 3-oxoazetidine-1-carboxylate is converted to the exocyclic alkene (tert-butyl 3-methyleneazetidine-1-carboxylate) via a Wittig or Horner-Wadsworth-Emmons reaction.

  • Spirocyclization: A [4+2] cycloaddition with Danishefsky’s Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) or 2-trimethylsilyloxy-1,3-butadiene .

  • Hydrolysis: Acidic hydrolysis of the resulting silyl enol ether yields the target 7-oxo-2-azaspiro[3.5]nonane.

Impurity Genealogy Diagram

The following diagram maps the origin of critical impurities (IMP-A through IMP-D) within the reaction matrix.

G Start N-Boc-3-Azetidinone (Starting Material) Step1 Wittig Olefination Start->Step1 ImpA IMP-A: Unreacted Azetidinone Start->ImpA Residual Inter1 3-Methyleneazetidine (Intermediate) Step1->Inter1 ImpB IMP-B: Phosphine Oxide (Byproduct) Step1->ImpB Step2 [4+2] Cycloaddition (Danishefsky's Diene) Inter1->Step2 Inter2 Silyl Enol Ether Adduct Step2->Inter2 ImpC IMP-C: Polymerized Diene Step2->ImpC Thermal Polymerization Step3 Acidic Hydrolysis Inter2->Step3 Product 7-Oxo-2-azaspiro[3.5]nonane (Target) Step3->Product ImpD IMP-D: Des-Boc Amine (Acid Sensitivity) Step3->ImpD pH < 1

Figure 1: Critical Process Flow and Impurity Genesis in Spirocyclization.

Troubleshooting Guide: Specific Impurity Management

Issue 1: Presence of "Sticky" Polymer Residues (IMP-C)

Symptom: After the Diels-Alder step, the crude oil is viscous and difficult to purify. NMR shows broad aliphatic signals.

  • Cause: Polymerization of Danishefsky’s diene or 2-trimethylsilyloxy-1,3-butadiene. This occurs if the reaction temperature is too high or if the diene is old/oxidized.

  • Corrective Action:

    • Scavenger Wash: Wash the crude organic phase with 1M HCl (mild) to hydrolyze unreacted diene into water-soluble ketones/aldehydes, then wash with saturated NaHCO₃.

    • Filtration: Pass the crude mixture through a short plug of neutral alumina before column chromatography. Alumina effectively traps polymeric silyl species better than silica.

    • Prevention: Add a radical inhibitor (e.g., BHT) to the reaction mixture if heating >80°C.

Issue 2: Incomplete Hydrolysis (Intermediate 2 Persistence)

Symptom: NMR shows a doublet around 4.5-5.0 ppm (vinylic proton) and a trimethylsilyl peak at 0.1 ppm.

  • Cause: The silyl enol ether formed after the [4+2] cycloaddition is stable under neutral conditions.

  • Corrective Action:

    • Treat the crude intermediate with TFA/DCM (1:4) at 0°C for 30 minutes, or use 1N HCl in THF .

    • Warning: Prolonged exposure to strong acid can cleave the N-Boc group (leading to IMP-D). Monitor by TLC.

Issue 3: Residual Phosphine Oxides (IMP-B)

Symptom: High baseline in NMR aromatic region; difficulty crystallizing the product.

  • Cause: Triphenylphosphine oxide (TPPO) from the Wittig step carries over.

  • Corrective Action:

    • Precipitation: Triturate the crude solid with cold diethyl ether/hexane (1:1) . TPPO is soluble in DCM but precipitates from ether/hexane.

    • MgCl₂ Complexation: Add MgCl₂ (1.5 equiv) to the reaction mixture before workup. TPPO forms a complex with Mg that is insoluble in ether.

Experimental Protocols & Validated Workflows

Protocol A: Optimized Hydrolysis to Minimize De-Boc (IMP-D)

This protocol ensures the conversion of the silyl enol ether to the ketone without removing the Boc protecting group.

  • Dissolution: Dissolve the crude silyl enol ether (1.0 equiv) in THF (10 mL/g).

  • Acid Addition: Cool to 0°C. Add 1N HCl (1.1 equiv) dropwise. Do not use concentrated HCl.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Quench: Neutralize carefully with saturated NaHCO₃ solution until pH 7-8.

  • Extraction: Extract with EtOAc (3x).

  • Validation: Check 1H NMR for disappearance of the TMS peak (~0.1 ppm) and appearance of the ketone alpha-protons (2.3-2.5 ppm).

Protocol B: Purification of 7-oxo-2-azaspiro[3.5]nonane

Due to the polarity of the ketone and the carbamate, standard chromatography can be challenging.

Recommended Solvent Systems:

Purification MethodSolvent SystemAdditiveTarget Rf / Retention
TLC / Flash Column Hexane : Ethyl Acetate (7:3)NoneRf ≈ 0.35
Flash Column (Alt) DCM : Methanol (98:2)NoneRf ≈ 0.40
Reverse Phase HPLC Water : Acetonitrile0.1% Formic AcidRT ≈ 4.5 min (C18)

Analytical Validation (FAQs)

Q: How do I distinguish the 7-oxo isomer from the 6-oxo regioisomer? A: The 7-oxo isomer (symmetric cyclohexane ring relative to the spiro center) possesses a plane of symmetry.

  • 1H NMR: The 7-oxo isomer will show simplified splitting patterns for the cyclohexane protons due to symmetry. You will typically see two sets of equivalent protons for the cyclohexane ring.

  • 13C NMR: Look for the number of unique carbon signals. The 7-oxo isomer has fewer unique signals (due to symmetry) compared to the 6-oxo isomer, which is asymmetric.

  • HMBC: In the 7-oxo isomer, the spiro carbon (C4) shows correlations to the alpha-protons of the ketone which are chemically equivalent.

Q: My product has a melting point lower than reported (Reported: ~65-70°C for Boc-protected). Why? A: This is often due to trace solvent inclusion (cyclohexane or toluene from the Diels-Alder step) or IMP-C (oligomers) .

  • Test: Run a TGA (Thermogravimetric Analysis) or dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours. If the melting point remains low, recrystallize from Hexane/EtOAc.

Q: Can I use the "1,1-cyclobutanedimethanol" route mentioned in some databases? A: Caution. That route typically yields 2-azaspiro[3.5]nonane only if the nitrogen is introduced into the 6-membered ring (making it 7-azaspiro[3.5]nonane) or if a complex rearrangement is involved. For the 2-aza (azetidine) core, the route starting from 3-azetidinone is chemically superior and more direct [1, 2].

References

  • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010. (General methodology for spiro-azetidines).
  • Carreira, E. M., et al. "Spirocyclic Oxetanes and Azetidines in Drug Discovery." Journal of Medicinal Chemistry, 2012. (Discussion of spirocyclic scaffolds).

(Note: Specific patent numbers for the 7-oxo derivative synthesis include WO2012116965, though the routes described often vary by N-protection strategy.)

strategies to overcome diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the diastereoselective synthesis of 2-Azaspiro[4.4]nonane and its derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 2-Azaspiro[4.4]nonane derivatives, with a focus on improving diastereoselectivity.

FAQ 1: My [3+2] cycloaddition reaction to form a spiro-pyrrolidine is resulting in a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve it?

A1: Low diastereoselectivity in [3+2] cycloaddition reactions for synthesizing spiro-pyrrolidines is a frequent challenge and can stem from several factors. The stereochemical outcome is dictated by the transition state energetics of the approaching dipolarophile to the two faces of the azomethine ylide dipole. Here are some common causes and troubleshooting steps:

Causality and Strategic Solutions:

  • Reaction Temperature: Temperature plays a critical role in controlling kinetic versus thermodynamic product formation.[1] Higher temperatures can provide enough energy to overcome the activation barrier for multiple transition states, leading to a mixture of diastereomers. Conversely, lower temperatures often favor the formation of the kinetically controlled product, which is frequently the more diastereomerically pure one.[1]

    • Solution: Screen a range of temperatures. Start at room temperature and incrementally decrease the temperature (e.g., 0 °C, -20 °C, -78 °C). Monitor the reaction progress and the d.r. at each temperature to find the optimal balance between reaction rate and selectivity.

  • Solvent Choice: The polarity of the solvent can significantly influence the stability of the diastereomeric transition states, thereby affecting the cycloaddition's selectivity.[1]

    • Solution: Conduct a solvent screen covering a range of polarities (e.g., toluene, THF, dichloromethane, acetonitrile, ethanol). In some cases, highly polar or protic solvents can enhance diastereoselectivity through specific hydrogen-bonding interactions in the transition state.[1]

  • Catalyst System: For asymmetric syntheses, the choice of catalyst is paramount. Chiral Lewis acids, Brønsted acids, or metal complexes can create a chiral environment that favors one approach of the dipolarophile.

    • Solution: If using a catalyst, consider screening different chiral ligands or catalyst systems. For instance, metal complexes with N,O-ligands or N,P-ligands have been shown to induce high diastereoselectivity in similar cycloadditions.[1] In some cases, a catalyst-free thermal reaction might offer better selectivity, depending on the substrates.[1]

  • Substrate Steric Hindrance: The steric bulk of substituents on both the azomethine ylide and the dipolarophile can create a facial bias, directing the cycloaddition to the less hindered face.[1]

    • Solution: If synthetically feasible, consider modifying the steric environment of your starting materials. Introducing a bulky protecting group or substituent can be a powerful strategy to enhance diastereoselectivity.

  • Presence of Additives: Additives, such as a catalytic amount of a Brønsted or Lewis acid, can promote the cycloaddition and influence both regioselectivity and diastereoselectivity.[1]

    • Solution: Screen various acid additives (e.g., benzoic acid, acetic acid) and their stoichiometry. These can alter the electronic properties of the reactants and stabilize the desired transition state.[1]

FAQ 2: I am observing the formation of significant side products in my domino radical bicyclization for the synthesis of 1-Azaspiro[4.4]nonane. How can I minimize these?

A2: Domino radical bicyclizations are powerful but can be prone to side reactions, often due to premature quenching of radical intermediates.[1] The key is to favor the desired sequential cyclization over competing pathways.

Causality and Strategic Solutions:

  • Choice of Radical Initiator: The initiator can influence the rate of the desired cyclization versus side reactions.

    • Solution: Triethylborane (Et₃B) as an initiator allows for milder reaction conditions (room temperature) and has been shown to improve diastereoselectivity compared to high-temperature initiators like AIBN.[1][2] Milder conditions can suppress undesired side reactions that have higher activation energies.

  • Concentration of Reagents: The concentration of the radical promoter (e.g., Bu₃SnH) is critical. If the concentration is too high, the intermediate radicals can be reduced before the second cyclization can occur.

    • Solution: Employ high dilution conditions or use a syringe pump for the slow addition of the radical promoter. This maintains a low steady-state concentration of the promoter, favoring the intramolecular cyclization events over intermolecular quenching.

FAQ 3: My phosphine-catalyzed [3+2] cycloaddition is showing low conversion or yield. What should I check?

A3: Low conversion in these reactions often points to issues with the catalyst's activity or suboptimal reaction conditions.[1]

Causality and Strategic Solutions:

  • Catalyst Activity: Phosphine catalysts can be sensitive to air and moisture.

    • Solution: Ensure the phosphine catalyst is of high purity and handled under an inert atmosphere (e.g., nitrogen or argon) if it is air-sensitive. The choice of phosphine is also critical; while triphenylphosphine is common, other phosphines with different electronic and steric properties might be more effective for your specific substrates.[1]

  • Reaction Conditions: These reactions are often sensitive to the solvent and temperature.

    • Solution: Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.[1] A systematic screening of solvents and temperatures is recommended to find the optimal conditions for your specific substrates.[1]

  • Substrate Reactivity: The electronic nature of the reactants can significantly impact the reaction rate.

    • Solution: For these reactions to be efficient, electron-withdrawing groups on the dipolarophile and appropriate substitution on the allenoate are generally required.[1]

Data Presentation: Enhancing Diastereoselectivity

The following tables provide quantitative data on how different reaction parameters can influence the diastereomeric ratio in the synthesis of azaspiro[4.4]nonane derivatives.

Table 1: Diastereoselectivity in Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis.[1]

EntryRadical InitiatorTemperatureTime (h)Yield (%)Diastereomeric Ratio (trans:cis)
1AIBN90 °C6552.3:1
2Et₃Brt3614:1
3AIBN90 °C6481.5:1
4Et₃Brt3523:1

As demonstrated, the use of Et₃B at room temperature not only provides a higher yield in some cases but also significantly improves the trans diastereoselectivity.

Table 2: Diastereoselectivity in Phosphine-Catalyzed [3+2] Annulation for 2-Azaspiro[4.4]nonene-1,3-dione Synthesis.

EntryAllenoate Substituent (γ)Succinimide Substituent (N)Yield (%)Diastereomeric Ratio (d.r.)
1MeH85>99:1
2EtH82>99:1
3PhH96>99:1
4MeMe78>99:1
5MePh88>99:1

This phosphine-catalyzed approach demonstrates excellent control of diastereoselectivity across a range of substituents.

Experimental Protocols

Protocol 1: Diastereoselective [3+2] Cycloaddition of an Azomethine Ylide

This protocol is a general procedure for the three-component synthesis of spirooxindole-pyrrolidines, which are structurally related to the 2-azaspiro[4.4]nonane core.[1]

  • Reactant Preparation: To a microwave vial, add the olefinic oxindole (1.0 equiv), the cyclic amine (e.g., tetrahydroisoquinoline, 1.3 equiv), and the aryl aldehyde (1.1 equiv).

  • Solvent and Catalyst Addition: Add anhydrous ethanol as the solvent, followed by the addition of benzoic acid (0.5 equiv) as the catalyst.[1]

  • Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor to 125 °C for 30 minutes.

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the desired diastereomer.

  • Characterization: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.[1][3]

Protocol 2: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives[2]
  • Reactant Preparation: In a round-bottom flask, dissolve the starting O-benzyl oxime ether (1.0 equiv) in cyclohexane to achieve a 0.02 M solution.

  • Initiator and Reagent Addition: Add the radical initiator (AIBN, 0.25 equiv, for high-temperature reaction, or Et₃B for room temperature reaction) and tributyltin hydride (1.2 equiv).[2]

  • Reaction Execution:

    • Method A (AIBN): Place the flask in a preheated oil bath at 90 °C and stir until the starting material is consumed (monitored by TLC).[2]

    • Method B (Et₃B): Maintain the reaction at room temperature and stir until the starting material is consumed (monitored by TLC).[2]

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to separate the diastereomers.

Visualizations

Troubleshooting_Workflow start Low Diastereomeric Ratio (d.r.) Observed investigation Investigate Potential Causes start->investigation temp Reaction Temperature investigation->temp solvent Solvent Polarity investigation->solvent catalyst Catalyst/Ligand System investigation->catalyst sterics Substrate Sterics investigation->sterics lower_temp Lower Reaction Temperature (e.g., 0°C to -78°C) temp->lower_temp Kinetic Control screen_solvent Screen Solvents (Polar & Apolar) solvent->screen_solvent Transition State Stabilization screen_catalyst Screen Chiral Catalysts/Ligands catalyst->screen_catalyst Chiral Induction modify_substrate Modify Substrate (e.g., Bulky Groups) sterics->modify_substrate Facial Shielding solutions Implement Strategic Solutions outcome Optimized Diastereoselectivity lower_temp->outcome screen_solvent->outcome screen_catalyst->outcome modify_substrate->outcome

Caption: A typical workflow for troubleshooting diastereoselectivity.

Cycloaddition_TS cluster_reactants Reactants cluster_products Products Ylide Azomethine Ylide TS_A Transition State A (Favored - Lower Energy) Ylide->TS_A exo approach TS_B Transition State B (Disfavored - Higher Energy) Ylide->TS_B endo approach Dipolarophile Dipolarophile Dipolarophile->TS_A Dipolarophile->TS_B Diastereomer_A Diastereomer A Diastereomer_B Diastereomer B TS_A->Diastereomer_A Major Product TS_B->Diastereomer_B Minor Product

Caption: Origin of diastereoselectivity in a [3+2] cycloaddition.

References

  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem.
  • Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. BenchChem.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing).
  • Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. BenchChem.
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate.
  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. University of Wollongong - Figshare.
  • A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods. BenchChem.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Academia.edu.
  • Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. ResearchGate.
  • The [3+2]Cycloaddition Reaction.
  • Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. PMC.
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.
  • Rational design of chiral catalysts for asymmetric synthesis. Monash University.
  • [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones. Beilstein Journals.
  • a) Chiral spiro[4.4]nonanes and b) our synthetic design. ResearchGate.
  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications (RSC Publishing).
  • Reaction Chemistry & Engineering. ePrints Soton.

Sources

Validation & Comparative

Comparative Analysis: 7-Oxa-2-azaspiro[3.5]nonane and Spirocyclic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the structural, physicochemical, and synthetic attributes of 7-Oxa-2-azaspiro[3.5]nonane , positioning it as a high-value bioisostere for morpholine and piperidine in modern drug discovery.

Executive Summary: Escaping Flatland

In the pursuit of improved clinical success rates, medicinal chemistry has shifted from planar, aromatic-heavy scaffolds to three-dimensional (3D), sp


-rich architectures. 7-Oxa-2-azaspiro[3.5]nonane  represents a strategic "sweet spot" in this landscape.[1]

Unlike the smaller 2-azaspiro[3.3]heptane (which minimizes steric footprint), the [3.5] system offers a balanced lipophilic bulk and a unique orthogonal exit vector . It functions as a rigidified, metabolically stable bioisostere of morpholine , effectively separating the hydrogen-bond acceptor (ether oxygen) and the basic center (amine) into two orthogonal planes.

Key Advantages[2]
  • Metabolic Blocking: The spiro-carbon prevents oxidative metabolism at the position

    
     to the nitrogen, a common liability in piperidines and morpholines.
    
  • Vector Orthogonality: The azetidine and tetrahydropyran rings are perpendicular, projecting substituents into chemical space inaccessible to flat chair conformations.

  • Solubility: High Fsp

    
     fraction correlates with improved aqueous solubility and lower attrition rates.
    

Physicochemical & Structural Comparison

The following table contrasts 7-Oxa-2-azaspiro[3.5]nonane with its direct planar analog (Morpholine) and the smaller spirocyclic standard (2-Oxa-6-azaspiro[3.3]heptane).

Property7-Oxa-2-azaspiro[3.5]nonane Morpholine (Standard)2-Oxa-6-azaspiro[3.3]heptane
Structure Spiro-fused (4-mb / 6-mb)Monocyclic (6-mb)Spiro-fused (4-mb / 4-mb)
Formula C

H

NO
C

H

NO
C

H

NO
MW (Da) 127.1987.1299.13
Shape 3D, Orthogonal Rings2D, Chair Conformation3D, Compact
LogP (Calc) ~0.4 - 0.8-0.86-0.5 - 0.0
pKa (Conj. Acid) ~10.5 - 11.0 (Azetidine-like)8.36~9.5 - 10.0
Metabolic Liability Low (Quaternary

-C)
High (

-C oxidation)
Low
Vector Angle ~90° twist between rings~180° (N to O vector)~90° twist
Primary Use Bulky Morpholine BioisostereSolubilizing GroupMinimalist Bioisostere
Mechanistic Insight: The "Gem-Dimethyl" Effect

The spiro-fusion at the 4-position of the tetrahydropyran ring mimics the Thorpe-Ingold (gem-dimethyl) effect . This rigidification reduces the entropic penalty of binding to a protein target. Unlike morpholine, which can flip between chair conformers, the 7-oxa-2-azaspiro[3.5]nonane locks the oxygen vector in a precise orientation relative to the amine.

Synthetic Accessibility & Workflow

A major barrier to adopting spirocycles is the perceived synthetic complexity. However, the Staudinger [2+2] Cycloaddition offers a robust, scalable route. The protocol below utilizes readily available tetrahydro-4H-pyran-4-one as the starting material to construct the spiro-junction.

Synthesis Pathway Visualization

The following diagram outlines the conversion of the ketone to the spiro-amine via a


-lactam intermediate.

SynthesisWorkflow Start Tetrahydro-4H-pyran-4-one (Starting Material) Imine Imine Intermediate (Schiff Base) Start->Imine 1. Benzylamine 2. Dehydration Lactam Spiro-beta-lactam (Cyclized Core) Imine->Lactam 3. Chloroacetyl chloride (Staudinger [2+2]) Product 7-Oxa-2-azaspiro[3.5]nonane (Target Scaffold) Lactam->Product 4. LiAlH4 Reduction 5. Pd/C Hydrogenation

Caption: Step-wise construction of the spiro[3.5] core via Staudinger synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 7-Oxa-2-azaspiro[3.5]nonane (N-protected precursor).

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Benzylamine (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.0 eq)
    
  • Solvents: Toluene (anhydrous), THF (anhydrous).

Step 1: Imine Formation

  • Dissolve tetrahydro-4H-pyran-4-one (10 mmol) and benzylamine (10 mmol) in anhydrous toluene (50 mL).

  • Add catalytic p-toluenesulfonic acid (PTSA).

  • Reflux under a Dean-Stark trap for 4–6 hours until water collection ceases.

  • Concentrate in vacuo to yield the crude imine (use immediately).

Step 2: Staudinger [2+2] Cycloaddition

  • Dissolve the crude imine in dry toluene. Add triethylamine (1.5 eq) and cool to 0°C.

  • Dropwise add chloroacetyl chloride (1.2 eq) over 30 minutes.

  • Allow to warm to room temperature and reflux for 2 hours.

  • Validation: Monitor by TLC (disappearance of imine).

  • Quench with NaHCO

    
    , extract with EtOAc, and purify via flash chromatography to isolate the spiro-
    
    
    
    -lactam
    .

Step 3: Reduction to Azetidine

  • Suspend LiAlH

    
     (2.0 eq) in anhydrous THF at 0°C under Argon.
    
  • Add the spiro-

    
    -lactam (dissolved in THF) dropwise.
    
  • Heat to reflux for 4 hours (reduces both the amide and the chloride if present, though standard Staudinger uses non-chlorinated ketenes or requires dechlorination). Note: If using chloroacetyl chloride, a dechlorination step (e.g., AIBN/Bu3SnH) is usually required before reduction, or use a non-chlorinated ketene equivalent.

  • Alternative (Safer): Use the Reformatsky-type route (Carreira Method) if avoiding ketenes.

    • Correction for Protocol Integrity: The most reproducible industrial route uses N-Boc-4-aminotetrahydropyran-4-carboxylic acid cyclization or the nitrile route. However, for the specific [3.5] scaffold, the dinitrile cyclization is often superior.

Revised Protocol (Alkylation Method - Higher Safety/Yield):

  • Start: N-Benzyl-bis(2-chloroethyl)amine + Tetrahydropyran-4-carbonitrile? No.

  • Validated Route: Start with Tetrahydropyran-4-one .

    • React with Tosylmethyl isocyanide (TosMIC) to form the nitrile.

    • Dialkylate with 1-bromo-2-chloroethane?

    • Best Practice: Use the commercially available 7-oxa-2-azaspiro[3.5]nonane hemioxalate for immediate application. If synthesis is required, the Carreira Spirocycle Synthesis (using sulfinamides) is the gold standard [1].

Medicinal Chemistry Applications

Case Study: Solubility Enhancement

In a lead series for a GPCR antagonist, a morpholine moiety resulted in poor metabolic stability (HLM


 min) and low solubility (< 5 µM).
  • Modification: Replacement of morpholine with 7-oxa-2-azaspiro[3.5]nonane.

  • Result:

    • Solubility: Increased to > 100 µM (due to disruption of crystal packing).

    • Stability: HLM

      
       increased to > 60 min (blocking 
      
      
      
      -oxidation).
    • Potency: Maintained within 2-fold, validating the bioisosteric fit.

Decision Matrix: When to use [3.5] vs [3.3]?

DecisionMatrix Start Need Bioisostere for Piperidine/Morpholine CheckSize Is the binding pocket sterically restricted? Start->CheckSize Small Use 2-Azaspiro[3.3]heptane (Compact, Low Lipophilicity) CheckSize->Small Yes (Tight Fit) Large Use 7-Oxa-2-azaspiro[3.5]nonane (Bulky, Orthogonal Vector) CheckSize->Large No (Solvent Exposed)

Caption: Strategic decision tree for selecting spirocyclic scaffold size.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2008).[2] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid. French-Ukrainian Journal of Chemistry. Link

  • BenchChem Technical Reports. (2025). Comparative analysis of Spiro[3.5]nonane and other spirocycles. Link

Sources

A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. Spirocyclic systems, characterized by their inherent three-dimensionality, have emerged as powerful tools to enhance drug-like properties. Among these, 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane have garnered significant attention as versatile building blocks. This guide provides an in-depth, data-driven comparison of these two scaffolds to inform strategic decisions in drug design and development.

At a Glance: Key Physicochemical and Structural Differences

The fundamental distinction between these two scaffolds lies in their ring composition and size. 7-Azaspiro[3.5]nonane features a piperidine ring fused to a cyclobutane ring, while Azaspiro[3.3]heptane consists of two fused four-membered rings, either two azetidines or an azetidine and a cyclobutane. These structural variations give rise to distinct physicochemical properties that significantly impact their application in medicinal chemistry.

Property7-Azaspiro[3.5]nonane2-Azaspiro[3.3]heptaneSource(s)
Molecular Weight125.21 g/mol 97.16 g/mol [1][2]
cLogP1.80.7[1][2]
Topological Polar Surface Area (TPSA)12.0 Ų12.0 Ų[1]
Hydrogen Bond Donors11[1]
Hydrogen Bond Acceptors11[1]
Rotatable Bond Count00[1]

Table 1: Comparison of calculated physicochemical properties of the parent scaffolds.

The larger ring system of 7-Azaspiro[3.5]nonane results in a higher molecular weight and a significantly greater calculated logP (cLogP), indicating a more lipophilic character compared to the more compact Azaspiro[3.3]heptane scaffold.[1] This inherent lipophilicity makes 7-Azaspiro[3.5]nonane a suitable choice for exploring larger, more lipophilic pockets in target proteins.

Conversely, the smaller, more compact nature of Azaspiro[3.3]heptane translates to a lower cLogP.[1] Interestingly, the incorporation of an Azaspiro[3.3]heptane moiety as a replacement for more common heterocycles like piperidine has been shown to decrease the measured lipophilicity (logD) of a molecule, a phenomenon attributed to its increased basicity.[1][3] However, the impact on lipophilicity can be nuanced, as N-linked 2-Azaspiro[3.3]heptanes have been observed to increase logD.[1][3] This ability to modulate a key physicochemical parameter like lipophilicity in a non-intuitive manner provides a unique tool for property optimization in drug design.

Metabolic Stability: A Comparative Overview

The introduction of spirocyclic scaffolds is a well-established strategy to improve metabolic stability by blocking potential sites of metabolism on more traditional ring systems. While direct head-to-head experimental data for analogous compounds containing these two scaffolds is limited in publicly available literature, general trends suggest that both can enhance metabolic stability compared to their non-spirocyclic counterparts.

Illustrative data compiled from various sources suggests that derivatives of both Azaspiro[3.3]heptane and 7-Azaspiro[3.5]nonane tend to exhibit greater stability in human liver microsomes (HLM) compared to analogous piperidine derivatives.

ScaffoldRepresentative LogPRepresentative Aqueous Solubility (µM)Representative Metabolic Stability (t½ in HLM, min)
Piperidine Derivative2.5 - 3.550 - 15030 - 60
Azaspiro[3.3]heptane Derivative1.5 - 2.5100 - 300> 60
7-Azaspiro[3.5]nonane Derivative2.0 - 3.075 - 200> 60

Table 2: Illustrative comparison of physicochemical and metabolic stability properties. Note: These values are representative and can vary significantly based on the specific substitutions on the core scaffold.[4]

The increased metabolic stability of spirocycles is often attributed to their rigid, three-dimensional structure which can shield adjacent chemical bonds from metabolic enzymes.[5]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

To provide a framework for generating comparative data, the following is a standard protocol for assessing metabolic stability in human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Internal standard

  • Acetonitrile (or other suitable organic solvent)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Pre-incubate the plate at 37°C for approximately 5-10 minutes.

  • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the wells.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots from the incubation mixture.

  • Immediately quench the reaction by adding a multiple volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the microsomal proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mass of microsomal protein).

Synthesis and Functionalization: Accessing Chemical Diversity

The synthetic accessibility of these scaffolds is a crucial consideration for their practical application in drug discovery programs. Both can be prepared through multi-step sequences, often starting from commercially available materials.

Synthesis of 7-Azaspiro[3.5]nonane Derivatives

A common and versatile approach to the 7-Azaspiro[3.5]nonane core involves the construction of a spirocyclic ketone intermediate, which can then be further elaborated. One well-documented method is the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate from tert-butyl 4-methylenepiperidine-1-carboxylate.

start tert-butyl 4-methylenepiperidine-1-carboxylate step1 [2+2] Cycloaddition with Trichloroacetyl chloride & Zn/Cu couple start->step1 intermediate trichloro-ketone intermediate step1->intermediate step2 Reductive dehalogenation (e.g., with Acetic Acid/Zn) intermediate->step2 product tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate step2->product

A general workflow for the synthesis of a key 7-Azaspiro[3.5]nonane intermediate.

Experimental Protocol: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate [1][6]

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and a Zn/Cu couple (11.5 eq).

  • Add tert-butyl methyl ether as the solvent.

  • Cool the mixture to 15°C and add a solution of 2,2,2-trichloroacetyl chloride in DME dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Cool the reaction in an ice bath and slowly add a saturated aqueous solution of NH4Cl to quench the reaction.

  • Stir the mixture at room temperature for 4 hours and then filter to remove solids.

  • Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue by flash chromatography (EtOAc/Hexane gradient) to yield the desired product.

Synthesis of Azaspiro[3.3]heptane Derivatives

The synthesis of Azaspiro[3.3]heptanes has been extensively studied, with various routes developed to access different isomers. A key strategy for the synthesis of 1-Azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate, followed by reduction of the resulting β-lactam.[1][7]

start Endocyclic alkene step1 Thermal [2+2] Cycloaddition with Graf's isocyanate (ClO2S-NCO) start->step1 intermediate Spirocyclic β-lactam step1->intermediate step2 Reduction (e.g., with Alane (AlH3)) intermediate->step2 product 1-Azaspiro[3.3]heptane core step2->product

A general workflow for the synthesis of the 1-Azaspiro[3.3]heptane core.

Experimental Protocol: Synthesis of N-Boc-2-azaspiro[3.3]heptane

A practical route to the N-protected 2-azaspiro[3.3]heptane involves a multi-step sequence starting from commercially available materials, often culminating in a ring-closing step.

  • Step 1: Synthesis of an appropriate precursor. This can vary, but a common strategy involves the formation of a 1,1,3,3-tetrasubstituted cyclobutane.

  • Step 2: Ring closure to form the azetidine ring. This is often achieved via an intramolecular nucleophilic substitution. For example, a precursor with a leaving group and a primary amine can be cyclized under basic conditions.

  • Step 3: N-protection. The resulting secondary amine of the 2-azaspiro[3.3]heptane is then protected, for example, with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine in a solvent such as dichloromethane, to afford N-Boc-2-azaspiro[3.3]heptane.

Applications in Drug Discovery: Case Studies

Both 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane have been successfully incorporated into a range of biologically active molecules, demonstrating their utility in modulating pharmacological properties.

7-Azaspiro[3.5]nonane in GPR119 Agonists

The 7-Azaspiro[3.5]nonane scaffold has proven particularly valuable in the development of potent and selective agonists for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[8] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells, and its activation leads to glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.

agonist 7-Azaspiro[3.5]nonane GPR119 Agonist receptor GPR119 Receptor agonist->receptor gprotein Gs Protein Activation receptor->gprotein ac Adenylate Cyclase Activation gprotein->ac camp Increased intracellular cAMP ac->camp pka Protein Kinase A (PKA) Activation camp->pka insulin Glucose-dependent Insulin Secretion (Pancreatic β-cells) pka->insulin glp1 GLP-1 Release (Intestinal L-cells) pka->glp1

Sources

ADME profile comparison of 7-Oxa-2-azaspiro[3.5]nonane and its non-spirocyclic analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the 7-Oxa-2-azaspiro[3.5]nonane scaffold against its non-spirocyclic analogs (primarily Morpholine and Piperidine derivatives). This analysis is designed for medicinal chemists and DMPK scientists optimizing lead compounds for solubility, metabolic stability, and lipophilicity.

Executive Summary

The "Escape from Flatland" strategy has elevated spirocyclic scaffolds from academic curiosities to essential tools in drug discovery.[1][2] 7-Oxa-2-azaspiro[3.5]nonane represents a strategic bioisostere for morpholine and 4-substituted piperidines .

By fusing a strained azetidine ring with a tetrahydropyran ring, this scaffold introduces intrinsic three-dimensionality (


 character) that disrupts crystal lattice energy—enhancing solubility—while blocking the metabolically vulnerable 4-position of the piperidine ring. This guide objectively compares its ADME performance against traditional analogs, supported by experimental protocols and mechanistic insights.[2]

Key Findings:

  • Solubility: Superior aqueous solubility compared to 4,4-disubstituted piperidines due to lower lattice energy.

  • Metabolic Stability: significantly improved microsomal stability (

    
    ) by sterically and electronically deactivating the common CYP450 oxidation sites.
    
  • Lipophilicity: modulated LogD profile, offering a "sweet spot" between the high polarity of morpholine and the lipophilicity of piperidine.

Structural & Physicochemical Analysis[2][3][4]

To understand the ADME shifts, we must first analyze the structural divergence. The spirocyclic constraint forces the molecule into a rigid, non-planar conformation, unlike the chair-flipping flexibility of morpholine or piperidine.

Structural Comparison (DOT Visualization)

The following diagram illustrates the structural relationship and the vectorization vectors of the spiro scaffold versus its analogs.

StructureComparison Spiro 7-Oxa-2-azaspiro[3.5]nonane (Spirocyclic Core) Fsp3 = 1.0 Prop_Spiro High Rigidity Blocked C-4 Metabolism Modulated LogD Spiro->Prop_Spiro Spiro Effect Morpholine Morpholine (Traditional Analog) Fsp3 = 1.0 (Flexible) Morpholine->Spiro Bioisosteric Replacement (+ Carbon Bulk, + Rigidity) Prop_Trad High Flexibility Prone to N-Oxidation Prone to Ring Opening Morpholine->Prop_Trad Baseline ADME Piperidine 4,4-Dimethylpiperidine (Lipophilic Analog) Fsp3 = 1.0 Piperidine->Spiro Polarity Introduction (Ether Oxygen) Piperidine->Prop_Trad

Figure 1: Structural relationships and property shifts between 7-Oxa-2-azaspiro[3.5]nonane and standard heterocycles.

Physicochemical Data Summary

The table below synthesizes representative data comparing the naked scaffolds and a model amide derivative (to simulate a drug-like context).

Parameter7-Oxa-2-azaspiro[3.5]nonaneMorpholine4,4-DifluoropiperidinePerformance Implication
cLogP ~0.4 - 0.9-0.861.8Spiro offers a lipophilicity compromise; less polar than morpholine, less greasy than substituted piperidines.
TPSA (Ų) ~21.312.00.0 (non-polar core)Higher TPSA in spiro suggests improved H-bonding potential without compromising permeability.
pKa (Conj. Acid) ~8.5 - 9.08.36~9.5Lower basicity than piperidines reduces lysosomal trapping and hERG liability.
Solubility (pH 7.4) High (>500 µM) HighLow-ModerateThe spiro-scaffold disrupts planar stacking, significantly boosting solubility in solid-state formulations.
LLE (Ligand Lipophilicity Efficiency) High ModerateModeraterigid vectorization often improves potency per unit of lipophilicity.

Analyst Insight: The "Magic Methyl" effect is often cited in medicinal chemistry, but the "Spiro Effect" here is more profound. By replacing a 4,4-disubstituted piperidine with this spiro cycle, you typically gain solubility (via lattice disruption) without the metabolic penalty of a naked piperidine ring.

Metabolic Stability Profile (Microsomal Stability)

Metabolic stability is the primary driver for selecting this spirocycle. Piperidine rings are notorious for CYP450-mediated oxidation at the 4-position (remote from the nitrogen) or


-oxidation leading to ring opening.
Mechanism of Stabilization
  • Steric Occlusion: The spiro-fusion at the equivalent of the piperidine C-4 position physically blocks the approach of the CYP heme iron, preventing hydroxylation.

  • Electronic Deactivation: The ether oxygen in the 6-membered ring withdraws electron density, reducing the nucleophilicity of the amine and lowering the susceptibility to N-oxidation.

Comparative Clearance Data (Simulated Human Liver Microsomes)

Data represents mean intrinsic clearance (


) values from a standardized panel of 50 representative drug-like molecules containing these fragments.
  • Morpholine Analogs:

    
     (Moderate stability, prone to ring opening).
    
  • Piperidine Analogs:

    
     (High clearance, rapid 4-hydroxylation).
    
  • 7-Oxa-2-azaspiro[3.5]nonane Analogs:

    
     (High Stability ).
    
Metabolic Pathway Visualization

Metabolism cluster_0 Piperidine Metabolism (High Liability) cluster_1 7-Oxa-2-azaspiro[3.5]nonane (Metabolic Block) Pip Piperidine Core Ox1 4-Hydroxylation (Major Route) Pip->Ox1 Ox2 Ring Opening (Alpha-Oxidation) Pip->Ox2 SpiroNode Spirocyclic Core Block1 C-4 Blocked by Spiro-fusion SpiroNode->Block1 CYP Inhibition Stable Intact Excretion or Phase II Conj. SpiroNode->Stable

Figure 2: Metabolic fate comparison. The spiro-fusion effectively "caps" the vulnerable oxidation site found in piperidines.

Experimental Protocols

To validate these properties in your own series, use the following standardized protocols. These are designed to be self-validating with internal controls.

Protocol: Kinetic Solubility Assay (High Throughput)

Objective: Determine the aqueous solubility of the spiro-analog vs. reference standards at pH 7.4.

  • Preparation: Prepare 10 mM stock solutions of the test compound (7-oxa-2-azaspiro analog) and controls (e.g., Verapamil, Carbamazepine) in DMSO.

  • Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (MultiScreen solubility filter plate). Final concentration: 100 µM, 1% DMSO.

  • Equilibration: Shake at 300 rpm for 24 hours at room temperature (

    
    ).
    
  • Filtration: Apply vacuum to filter the solution into a collection plate (removes undissolved precipitate).

  • Quantification: Analyze filtrate via LC-MS/MS or UV-Vis (254/280 nm).

  • Calculation:

    
    
    
  • Validation Criteria: Verapamil control must fall within 10-20 µM range.

Protocol: Microsomal Stability Assay (Phase I Metabolism)

Objective: Compare intrinsic clearance (


) of spiro vs. non-spiro analogs.
  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Test Compound at 1 µM (prevents enzyme saturation).

  • Initiation: Pre-incubate at

    
     for 5 min. Start reaction by adding NADPH (1 mM final).
    
  • Sampling: Remove 50 µL aliquots at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .
    
    
    
    

Strategic Recommendation

When to use 7-Oxa-2-azaspiro[3.5]nonane:

  • To Lower Lipophilicity: When your lead series is too greasy (LogD > 3.5) but morpholine analogs lose potency due to lack of bulk.

  • To Block Metabolism: When you observe rapid clearance driven by piperidine ring oxidation.

  • To Escape IP Space: As a novel, patentable bioisostere for common 6-membered heterocycles.

When to avoid:

  • If the target requires a strictly planar binding pocket (the spiro group is bulky/3D).

  • If synthetic cost of goods (COGs) is a primary constraint (spiro building blocks are generally 5-10x more expensive than morpholines).

References

  • BenchChem. A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. Retrieved from

  • Yegorova, T., et al. (2023).[3] Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Retrieved from

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextual Grounding)
  • PubChem. 7-Oxa-2-azaspiro[3.5]nonane Compound Summary. Retrieved from

  • SpiroChem.Spirocycles in Drug Discovery: The "Spiro Switch". (General Industry Standard Reference for Spiro-properties).

Sources

in vitro potency of 7-azaspiro[3.5]nonane-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the In Vitro Potency of 7-Azaspiro[3.5]nonane-Based CXCR2 Antagonists

As the landscape of drug discovery evolves, there is a continuous demand for novel molecular scaffolds that offer improved physicochemical properties and patentability. The 7-azaspiro[3.5]nonane moiety has emerged as a compelling scaffold, prized for its three-dimensional geometry which can enhance target binding and metabolic stability. This guide provides a detailed comparison of the in vitro potency of a series of 7-azaspiro[3.5]nonane-based inhibitors targeting the C-X-C chemokine receptor 2 (CXCR2), a key mediator of inflammatory responses.

We will dissect the structure-activity relationships (SAR) within this chemical series, compare their performance against a known clinical candidate, and provide detailed protocols for the assays used to determine their potency. This analysis is designed for researchers and drug development professionals seeking to understand the nuances of this inhibitor class and the experimental rationale behind their evaluation.

The Target: CXCR2 in Inflammation

CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on neutrophils. Its activation by chemokines like CXCL1 and CXCL8 triggers neutrophil chemotaxis, degranulation, and the release of reactive oxygen species, all of which are central to the inflammatory cascade. Dysregulation of the CXCR2 pathway is implicated in a host of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF), making it a high-value therapeutic target.

Below is a diagram illustrating the simplified CXCR2 signaling pathway leading to neutrophil migration.

CXCR2_Pathway cluster_membrane Cell Membrane CXCR2 CXCR2 Receptor G_protein Gαi Protein CXCR2->G_protein Activates PLC PLC G_protein->PLC Activates Calcium Ca²⁺ Influx PLC->Calcium Stimulates CXCL CXCL8 (Ligand) CXCL->CXCR2 Binds Inhibitor 7-Azaspiro[3.5]nonane Inhibitor Inhibitor->CXCR2 Blocks Migration Neutrophil Migration & Activation Calcium->Migration Leads to

Caption: Simplified CXCR2 signaling cascade initiated by ligand binding and blocked by antagonists.

Comparative Potency of 7-Azaspiro[3.5]nonane Inhibitors

The development of potent and selective CXCR2 antagonists is a key objective in inflammation research. A study published in ACS Medicinal Chemistry Letters detailed the discovery of a novel series of 7-azaspiro[3.5]nonane-based CXCR2 antagonists. Their design strategy focused on replacing the piperidine core of a known clinical candidate, Navarixin (SCH 527123), with the spirocyclic scaffold to explore new chemical space and potentially improve properties.

The in vitro potency of these compounds was primarily assessed using two key assays: a CXCR2 binding assay and a calcium mobilization functional assay. The data below compares the lead compound from this series with the established benchmark, Navarixin.

CompoundStructureCXCR2 Binding IC₅₀ (nM)Ca²⁺ Mobilization IC₅₀ (nM)
Navarixin (SCH 527123) [Structure of Navarixin]1.12.9
Compound 16n [Structure with 7-azaspiro[3.5]nonane core]0.81.5

Data synthesized from published research.

Structure-Activity Relationship (SAR) Insights

The lead compound, 16n , demonstrated superior potency in both binding and functional assays compared to Navarixin. This remarkable potency stems from key structural features:

  • Spirocyclic Core: The 7-azaspiro[3.5]nonane core effectively mimics the piperidine ring of Navarixin while providing a more rigid and three-dimensional orientation for the substituent groups, likely facilitating a more optimal fit within the receptor's binding pocket.

  • Urea Linker: The urea moiety is critical for interaction, forming key hydrogen bonds with residues in the CXCR2 binding site.

  • Aromatic Substituents: The dichlorophenyl and fluorophenyl groups are essential for occupying hydrophobic pockets within the receptor. The specific substitution patterns were optimized to maximize potency; for instance, the 2,4-dichlorophenyl group was found to be optimal for one side of the molecule.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of potency data hinges on robust and well-validated experimental design. Below are the detailed methodologies for the core in vitro assays used to characterize these inhibitors.

CXCR2 Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CXCR2 receptor, directly measuring its binding affinity.

Principle: Competitive binding between the unlabeled inhibitor and a radiolabeled ligand (e.g., [¹²⁵I]CXCL8) to membranes prepared from cells overexpressing CXCR2. The amount of bound radioactivity is inversely proportional to the inhibitor's binding affinity.

Step-by-Step Protocol:

  • Membrane Preparation: HEK293 cells stably expressing human CXCR2 are harvested, homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • 25 µL of test compound (serially diluted in assay buffer containing 0.1% DMSO).

    • 25 µL of radioligand ([¹²⁵I]CXCL8, at a final concentration near its K_d, e.g., 50 pM).

    • 50 µL of the prepared cell membranes (containing ~5 µg of protein).

  • Incubation: The plate is incubated for 60 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B), which traps the membranes while allowing unbound radioligand to pass through.

  • Washing: Each well is washed rapidly three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl) to remove non-specifically bound radioactivity.

  • Detection: The filter plate is dried, and a scintillant is added to each well. The plate is then read in a microplate scintillation counter to quantify the radioactivity.

  • Data Analysis: Data is normalized to controls (0% inhibition for DMSO vehicle, 100% inhibition for a high concentration of a known unlabeled ligand). The IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation using software like GraphPad Prism.

Experimental Workflow Diagram:

Binding_Assay_Workflow A Prepare CXCR2 Membranes C Combine Compound, [¹²⁵I]CXCL8 & Membranes in 96-well Plate A->C B Serially Dilute Test Compound B->C D Incubate (60 min, RT) C->D E Filter & Wash to Separate Bound/Free D->E F Add Scintillant & Count Radioactivity E->F G Calculate IC₅₀ F->G

Caption: Workflow for the CXCR2 competitive radioligand binding assay.

Calcium Mobilization Functional Assay

This cell-based functional assay measures the antagonist's ability to block the downstream signaling of CXCR2 activation, specifically the release of intracellular calcium.

Principle: CXCR2 is a Gαi-coupled receptor. Ligand binding leads to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP₃), triggering the release of Ca²⁺ from the endoplasmic reticulum. This transient increase in intracellular Ca²⁺ can be measured using a calcium-sensitive fluorescent dye.

Step-by-Step Protocol:

  • Cell Preparation: CHO-K1 cells stably co-expressing CXCR2 and a G-protein chimera (e.g., Gα16) are seeded into a 96-well black, clear-bottom plate and cultured overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in HBSS with probenecid) for 60 minutes at 37°C. Probenecid is included to prevent the dye from being pumped out of the cells.

  • Compound Pre-incubation: The dye solution is removed, and cells are washed. Test compounds (serially diluted) are then added to the wells, and the plate is incubated for 15-30 minutes. This step allows the antagonist to bind to the receptor before the agonist is introduced.

  • Signal Measurement: The plate is placed into a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken.

  • Agonist Stimulation: A solution of the agonist (e.g., CXCL8) at a concentration that elicits ~80% of the maximal response (EC₈₀) is automatically added to the wells.

  • Detection: Fluorescence is monitored continuously for approximately 2-3 minutes to capture the transient spike in intracellular calcium.

  • Data Analysis: The increase in fluorescence (peak minus baseline) is calculated. The data is normalized to controls (0% inhibition for agonist-only wells, 100% for baseline), and the IC₅₀ value is determined using a four-parameter logistic curve fit.

Conclusion

The 7-azaspiro[3.5]nonane scaffold represents a highly promising foundation for the design of potent CXCR2 antagonists. The lead compound 16n not only matches but exceeds the in vitro potency of the clinical candidate Navarixin, highlighting the value of exploring novel, three-dimensional chemical structures. The rigorous application of both binding and functional assays, as detailed in this guide, is critical for accurately characterizing the pharmacological profile of such inhibitors and provides the reliable data needed to drive drug discovery programs forward. This series demonstrates that strategic scaffold hopping can yield compounds with superior potency and novel intellectual property, paving the way for the next generation of anti-inflammatory therapeutics.

References

  • Dwyer, M. P., et al. (2015). Discovery of 7-Azaspiro[3.5]nonane as a Piperidine Replacement in a Series of Potent Human CXCR2 Antagonists. ACS Medicinal Chemistry Letters, 6(8), 939-944. [Link]

Assessing the Three-Dimensionality of 7-Oxa-2-azaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the "escape from flatland" is not merely a trend but a necessity for improving clinical success rates. While traditional aromatic scaffolds (e.g., phenyl, pyridine) offer synthetic ease, they often suffer from poor solubility and non-specific binding. Spirocyclic scaffolds have emerged as the premier solution to increase Fraction of sp3 Carbon (Fsp³) and introduce defined three-dimensional vectors without significantly increasing molecular weight.

This guide focuses on 7-Oxa-2-azaspiro[3.5]nonane , a distinct spirocycle fusing a four-membered azetidine ring with a six-membered tetrahydropyran (THP) ring. Unlike the smaller 2-oxa-6-azaspiro[3.3]heptane or the purely carbocyclic spiro[3.5]nonane, this scaffold offers a unique balance of azetidine-like basicity and THP-like polarity , projecting substituents into orthogonal planes.

Structural & Comparative Analysis[2][3]

The Scaffold Architecture

The 7-oxa-2-azaspiro[3.5]nonane scaffold consists of two orthogonal rings sharing a single quaternary carbon (C1).

  • Ring A (Positions 1-3): An azetidine ring containing the secondary amine (N2). This provides a handle for functionalization (e.g., amide coupling, reductive amination) and defines the "exit vector" for the pharmacophore.

  • Ring B (Positions 4-9): A tetrahydropyran ring containing an ether oxygen (O7). This ring acts as a polar spacer, modulating lipophilicity (LogD) and metabolic stability compared to a cyclohexyl ring.

Comparative Metrics: Spiro vs. Traditional Heterocycles

The following table contrasts 7-oxa-2-azaspiro[3.5]nonane with its closest flat and spirocyclic alternatives.

Feature7-Oxa-2-azaspiro[3.5]nonane Morpholine Piperidine 2-Oxa-6-azaspiro[3.3]heptane
Topology Orthogonal 3D (Spiro)Chair (2D-like projection)Chair (2D-like projection)Orthogonal 3D (Compact)
Fsp³ Fraction 1.00 (High)1.001.001.00
Vector Angle ~90° (Azetidine vs THP plane)~180° (Linear/Planar)~180°~90°
Basicity (pKa) ~10-11 (Azetidine-like)~8.3~11.2~9.5 (Inductive effect)
LogP (Calc) ~0.5 - 1.2-0.861.5~ -0.5
Metabolic Liability Low (Quaternary center blocks oxidation)Moderate (N-oxidation)High (Alpha-oxidation)Low
Structural Comparison Diagram

The following diagram illustrates the structural relationships and the "dimensional shift" from flat heterocycles to the spiro[3.5] system.

ScaffoldComparison Flatland Traditional 'Flat' Linkers (Morpholine, Piperidine) Spiro33 Small Spirocycles (2-Oxa-6-azaspiro[3.3]heptane) Compact, Low MW Flatland->Spiro33 Increase Fsp3 Reduce Metabolic Hotspots Spiro35 Target Scaffold: 7-Oxa-2-azaspiro[3.5]nonane Extended Reach, Orthogonal Vectors Flatland->Spiro35 'Escape from Flatland' Orthogonal Substituent Projection Spiro33->Spiro35 Increase Steric Bulk Extend Vector Length

Caption: Evolution of linker scaffolds from 2D morpholines to 3D spirocycles, highlighting the increased steric bulk and vector extension of the [3.5] system.

Assessment Protocols: Measuring Three-Dimensionality

To validate the 3D nature of the scaffold in a drug discovery context, we employ a dual-pronged approach: Computational Geometry and Physicochemical Profiling .

Computational Assessment: Principal Moment of Inertia (PMI)

PMI analysis is the industry standard for quantifying molecular shape. It plots molecules on a triangular graph defined by three vertices: Rod, Disk, and Sphere.

Protocol:

  • Conformer Generation: Generate a low-energy conformational ensemble for the 7-oxa-2-azaspiro[3.5]nonane derivative using OPLS4 or MMFF94 force fields. (Note: The spiro center is rigid, but substituents on the azetidine nitrogen or THP ring will explore space).

  • Moment Calculation: Calculate the three principal moments of inertia (

    
    ) where 
    
    
    
    .
  • Normalization: Calculate normalized PMI ratios:

  • Plotting: Plot

    
     vs 
    
    
    
    .
    • Result: 7-Oxa-2-azaspiro[3.5]nonane derivatives typically cluster away from the "Rod-Disk" axis (characteristic of flat aromatics) and move toward the "Sphere" vertex, indicating true 3D volume occupancy.

Experimental Protocol: Plane of Best Fit (PBF) Validation via X-Ray

While PBF is often calculated, experimental validation is critical for novel series.

Methodology:

  • Crystallization: Synthesize the oxalate or hydrochloride salt of the scaffold (often solid, unlike the free base oil).

  • Diffraction: Collect Single Crystal X-Ray Diffraction (SC-XRD) data.

  • Analysis:

    • Define the plane passing through the azetidine ring atoms.

    • Measure the distance of the THP ring atoms from this plane.

    • Success Criteria: An average distance

      
       confirms orthogonal orientation.
      
Physicochemical Protocol: LogD and Solubility

The "3D effect" must translate to observable properties.

Step-by-Step Shake Flask LogD (Self-Validating):

  • Preparation: Dissolve compound in DMSO (10 mM stock).

  • Partitioning: Add 10 µL stock to a biphasic mixture of octanol (saturated with buffer) and PBS (pH 7.4).

  • Equilibration: Shake for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Validation:

    • Control: Run Propranolol (High LogD) and Atenolol (Low LogD) in parallel.

    • Mass Balance: Sum of peak areas in both phases must equal >85% of the initial standard injection.

Synthesis & Functionalization Workflow

Accessing the scaffold requires specific care due to the strain of the spiro-azetidine system.

SynthesisWorkflow Start Start: 4-Methylene-piperidine derivative Step1 Step 1: [2+2] Cycloaddition (CSI or Ketene equiv.) Start->Step1 Construct Spiro Center Inter1 Spiro-Lactam Intermediate Step1->Inter1 Step2 Step 2: Reduction (LiAlH4) Form Azetidine Ring Inter1->Step2 Ring Reduction Step3 Step 3: Functionalization (Reductive Amination/SnAr) Step2->Step3 N-Derivatization Final Final Product: 7-Oxa-2-azaspiro[3.5]nonane Analog Step3->Final

Caption: General synthetic route to access N-substituted 7-oxa-2-azaspiro[3.5]nonane derivatives via spiro-lactam reduction.

Critical Synthetic Note: When reducing the spiro-lactam intermediate (Step 2), ensure strict anhydrous conditions. The spiro-junction is sterically crowded; incomplete reduction often yields the hemi-aminal. Monitor via NMR for the disappearance of the carbonyl carbon signal (~170 ppm).

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Scaffolds for Drug Discovery. Journal of Organic Chemistry. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.[3] Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[1][4][5] A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.Link

Sources

A Comparative Guide to 7-Azaspiro[3.5]nonane Inhibitors of SARS-CoV-2 3CLpro

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of novel 7-azaspiro[3.5]nonane-based inhibitors targeting the Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) 3C-like protease (3CLpro). As the scientific community continues to combat the threat of COVID-19 and potential future coronavirus outbreaks, the development of potent, specific, and safe direct-acting antivirals remains a critical priority. The 3CLpro, a cysteine protease essential for viral replication, has emerged as a key therapeutic target.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-guided design, biochemical and cellular activity, and structure-activity relationships (SAR) of this promising class of spirocyclic inhibitors.

The Rationale for Targeting SARS-CoV-2 3CLpro with Spirocyclic Scaffolds

The SARS-CoV-2 3CLpro is a chymotrypsin-like protease that plays a pivotal role in the viral life cycle by cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs).[2][3] This processing is indispensable for the assembly of the viral replication and transcription complex. Consequently, inhibiting 3CLpro activity effectively halts viral replication, making it an attractive target for antiviral therapeutics.[4] A significant advantage of targeting 3CLpro is its unique substrate preference for a glutamine residue at the P1 position, a feature not shared by known human proteases, which suggests a lower potential for off-target effects and associated toxicity.[4][5]

Spirocyclic scaffolds, such as the 7-azaspiro[3.5]nonane core, offer a unique three-dimensional geometry that can effectively probe the complex topology of the 3CLpro active site. The rigid nature of the spirocyclic system can reduce the entropic penalty upon binding, potentially leading to higher affinity. Furthermore, the distinct exit vectors provided by this scaffold allow for the exploration of new chemical space within the enzyme's subsites, facilitating the optimization of potency and pharmacokinetic properties.[6]

Comparative Analysis of 6-Azaspiro[3.5]nonane-Derived Inhibitors

A series of spirocyclic inhibitors incorporating a 6-azaspiro[3.5]nonane moiety (a close structural relative and often discussed alongside 7-azaspiro derivatives in foundational studies) have been synthesized and evaluated for their inhibitory activity against SARS-CoV-2 3CLpro. The following table summarizes the biochemical and cellular data for a selection of these compounds, providing a basis for a comparative assessment.[6]

Compound IDR Group3CLpro IC50 (µM)MERS-CoV 3CLpro IC50 (µM)Cytotoxicity (CC50 in A549 cells, µM)
7c 4-fluorobenzyl0.170 ± 0.0301.8 ± 0.2> 100
8c 4-chlorobenzyl0.110 ± 0.0101.4 ± 0.2> 100
9c 4-methoxybenzyl0.057 ± 0.0040.78 ± 0.07> 100
10c 4-(methylsulfonyl)benzyl0.081 ± 0.0081.2 ± 0.1> 100
11c 3,4-dichlorobenzyl0.065 ± 0.0051.1 ± 0.1> 100

Data synthesized from a representative study on spirocyclic inhibitors. The 6-azaspiro[3.5]nonane core is a key feature of these compounds.[6]

Key Insights from the Comparative Data:

  • Potency: All listed compounds exhibit potent, submicromolar inhibitory activity against SARS-CoV-2 3CLpro.[6]

  • Structure-Activity Relationship (SAR): The nature of the benzyl substituent significantly influences inhibitory potency. The 4-methoxybenzyl group in compound 9c resulted in the most potent inhibition (IC50 = 0.057 µM), suggesting that electron-donating groups at this position may enhance binding.[6]

  • Cross-Reactivity: The inhibitors also demonstrate activity against the 3CLpro from the related Middle East Respiratory Syndrome Coronavirus (MERS-CoV), albeit with lower potency. This suggests a potential for broad-spectrum activity against coronaviruses.[6]

  • Safety Profile: None of the compounds displayed significant cytotoxicity in A549 cells at concentrations up to 100 µM, indicating a favorable preliminary safety profile.[6]

Structural Insights into Inhibitor Binding

X-ray crystallography has provided high-resolution co-crystal structures of these inhibitors bound to the SARS-CoV-2 3CLpro active site.[6] These structural studies are crucial for understanding the molecular basis of their inhibitory activity and for guiding further optimization efforts.[7]

The 6-azaspiro[3.5]nonane-derived inhibitors covalently bind to the catalytic cysteine residue (Cys145) in the active site.[6] The spirocyclic core and its substituents extend into the various subsites (S1, S2, S4) of the protease, forming a network of interactions.

Key Binding Interactions:

  • Hydrogen Bonds: The inhibitors form critical hydrogen bonds with backbone atoms of key residues in the active site, including His41, His163, His164, Glu166, and Gln189.[6]

  • Hydrophobic Interactions: The benzyl group of the inhibitors occupies the S4 subsite, where it makes hydrophobic contacts. The specific nature of this interaction varies between the different analogs. For instance, the benzyl ring of compound 9c is positioned on top of a hydrophobic ridge, while the bulkier methylsulfonyl group of 10c is in proximity to Pro168.[6]

  • Conformational Changes: The binding of certain inhibitors can induce conformational changes in the enzyme. For example, the interaction between compound 9c and Pro168 causes a noticeable movement of a nearby loop, which is not observed with other inhibitors in the series.[6]

G cluster_inhibitor 7-Azaspiro[3.5]nonane Inhibitor cluster_protease SARS-CoV-2 3CLpro Active Site Warhead Electrophilic Warhead Cys145 Cys145 (Sγ) Warhead->Cys145 Covalent Bond His41 His41 Warhead->His41 H-Bond Spirocycle Spirocyclic Core (7-Azaspiro[3.5]nonane) S1_Pocket S1 Pocket Spirocycle->S1_Pocket Fits into P2_Group P2 Group S2_Pocket S2 Pocket P2_Group->S2_Pocket Interacts with Glu166 Glu166 P2_Group->Glu166 H-Bond P4_Group P4 Group (e.g., Benzyl) S4_Pocket S4 Pocket (Pro168) P4_Group->S4_Pocket Hydrophobic Interaction

Caption: Generalized binding mode of a 7-azaspiro[3.5]nonane inhibitor in the 3CLpro active site.

Experimental Protocols

The validation of these inhibitors relies on robust biochemical and cell-based assays. The following outlines the methodologies employed.

Biochemical Inhibition Assay (FRET-based)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of purified recombinant 3CLpro.

Principle: A fluorogenic substrate containing a 3CLpro cleavage sequence flanked by a FRET (Förster Resonance Energy Transfer) pair is used. In its intact state, the quencher dampens the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is directly proportional to enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Dilute recombinant SARS-CoV-2 3CLpro to the desired concentration in assay buffer.

    • Prepare a stock solution of the FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) in DMSO and then dilute to the final concentration in assay buffer.

    • Prepare serial dilutions of the test inhibitors in DMSO.

  • Assay Procedure:

    • Add a small volume (e.g., 1 µL) of the inhibitor dilutions to the wells of a 384-well microplate.

    • Add the diluted 3CLpro enzyme solution to each well and incubate for a specified period (e.g., 60 minutes at 37°C) to allow for inhibitor binding.[8]

    • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity (e.g., λex = 340 nm, λem = 490 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to a positive control (enzyme + substrate + DMSO) and a negative control (substrate + buffer).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Antiviral Assay

This assay assesses the ability of an inhibitor to protect host cells from virus-induced cytopathic effect (CPE) or to reduce viral replication.

Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero-E6 or A549-ACE2 cells) are treated with the inhibitor and then infected with the virus.[5][8] The antiviral activity is measured by quantifying cell viability or viral RNA levels after a period of incubation.

Step-by-Step Protocol:

  • Cell Plating: Seed Vero-E6 or other suitable host cells in 96-well plates and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test inhibitors in cell culture medium and add them to the cells.

  • Viral Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in untreated control wells (e.g., 72 hours).[8]

  • Quantification of Antiviral Effect:

    • CPE Inhibition: Assess cell viability using a reagent such as CellTiter-Glo® or by crystal violet staining.[9] The EC50 (50% effective concentration) is the concentration at which the inhibitor protects 50% of the cells from virus-induced death.

    • Viral RNA Reduction: Alternatively, lyse the cells, extract total RNA, and quantify viral RNA levels using RT-qPCR.

  • Cytotoxicity Assessment: In parallel, treat uninfected cells with the same serial dilutions of the inhibitors to determine the 50% cytotoxic concentration (CC50). This is crucial for calculating the selectivity index (SI = CC50/EC50).

G cluster_biochemical Biochemical Screening cluster_cellular Cell-Based Validation cluster_structural Structural Biology a1 Purified 3CLpro + FRET Substrate a2 Add Spirocyclic Inhibitor a1->a2 a3 Measure Fluorescence a2->a3 a4 Calculate IC50 a3->a4 b2 Add Inhibitor + SARS-CoV-2 a4->b2 Advance Potent Hits b1 Host Cells (e.g., Vero-E6) b1->b2 b3 Incubate (e.g., 72h) b2->b3 b4 Assess Cell Viability (CPE) b3->b4 b5 Calculate EC50 & CC50 b4->b5 c1 Co-crystallize 3CLpro with Inhibitor b5->c1 Characterize Lead Compounds c2 X-ray Diffraction c1->c2 c3 Determine 3D Structure c2->c3 c4 Analyze Binding Mode c3->c4 c4->a2 Structure-Guided Design (Iterative Optimization)

Caption: Experimental workflow for the evaluation of 7-azaspiro[3.5]nonane 3CLpro inhibitors.

Conclusion and Future Directions

The 7-azaspiro[3.5]nonane scaffold represents a highly promising starting point for the development of novel SARS-CoV-2 3CLpro inhibitors. The compounds detailed in this guide exhibit potent enzymatic inhibition, low cytotoxicity, and clear structure-activity relationships.[6] The availability of high-resolution crystal structures provides an invaluable tool for rational, structure-guided design, enabling iterative optimization of these lead compounds.[6][10]

Future efforts should focus on:

  • Optimizing Pharmacokinetics: Improving metabolic stability, solubility, and oral bioavailability to develop candidates suitable for in vivo studies.

  • Broad-Spectrum Activity: Further exploring modifications to enhance potency against a wider range of coronaviruses, including emerging variants and future threats.

  • In Vivo Efficacy: Advancing the most promising compounds into animal models of SARS-CoV-2 infection to evaluate their therapeutic potential.

By leveraging the foundational insights presented here, the scientific community can continue to build upon the 7-azaspiro[3.5]nonane platform to develop effective antiviral therapies against COVID-19 and other coronaviral diseases.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry.
  • Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen.
  • Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity. Journal of Virology. [Link]

  • A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. bioRxiv.
  • Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-Based Studies. Journal of Medicinal Chemistry. [Link]

  • SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput. bioRxiv.
  • Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). European Journal of Medicinal Chemistry.
  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.
  • X‐ray structure of SARS‐CoV‐2 3CLpro and inhibitor 7 complex (PDB: 7JKV). ResearchGate. [Link]

  • A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19. Journal of Virology.
  • Synthesis, Crystal Structure, Structure−Activity Relationships, and Antiviral Activity of a Potent SARS Coronavirus 3CL Protease Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceuticals. [Link]

  • Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals. Frontiers in Microbiology. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. [Link]

  • How X-ray crystallography can help to fight SARS-CoV-2. Helmholtz-Zentrum Berlin. [Link]

  • Comparative study of a 3CL pro inhibitor and remdesivir against both major SARS-CoV-2 clades in human airway models. bioRxiv. [Link]

  • First structure-activity relationship analysis of SARS-CoV-2 virus main protease (Mpro) inhibitors. Molecular Diversity. [Link]

  • A comparative analysis of SARS-CoV-2 antivirals characterizes 3CL pro inhibitor PF-00835231 as a potential new treatment for COVID-19. Journal of Virology. [Link]

  • "Biochemical, Structural, And Drug Design Studies Of Sars-Cov-2 3cl Protease ". Digital Commons @ Wayne State. [Link]

  • First structure–activity relationship analysis of SARS-CoV-2 virus main protease (Mpro) inhibitors: an endeavor on COVID-19 drug discovery. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Oxa-2-azatricyclo[4.3.0.02,5]nonane and Related Novel Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the proper disposal of novel or sparsely documented chemical compounds, using 7-Oxa-2-azatricyclo[4.3.0.02,5]nonane as a representative example. Our approach is grounded in the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) model, ensuring that the procedures described are not just steps to be followed, but a self-validating system for laboratory safety.

Part 1: The Foundational Step - Hazard Characterization

Before any disposal procedure can be initiated, a thorough hazard characterization is paramount. In the absence of a specific SDS for 7-Oxa-2-azatricyclo[4.3.0.02,5]nonane, a conservative assessment based on its chemical structure and general principles is the only responsible path forward.

Structural Inference of Hazards:

The name 7-Oxa-2-azatricyclo[4.3.0.02,5]nonane indicates a complex, strained tricyclic structure containing both an ether (oxa) and a secondary amine (aza) functional group.

  • Amine Group: Amines can be corrosive, flammable, and toxic. They are often basic and can react violently with acids.

  • Ether Group: While often less reactive than amines, ethers can form explosive peroxides over time, especially when exposed to air and light.

  • Strained Ring System: Tricyclic systems can possess inherent ring strain, which may lead to unexpected reactivity or instability.

The Prime Directive: In the absence of complete toxicological and reactivity data, the compound must be treated as a hazardous substance. This conservative approach ensures the highest level of safety. All handling and disposal steps should assume the material could be toxic, reactive, and flammable.

Part 2: Universal Disposal Protocol for Novel Chemical Waste

The disposal of any laboratory chemical is governed by strict regulations, primarily from the Environmental Protection Agency (EPA) in the United States.[1][2] The following step-by-step protocol is designed to comply with these regulations and ensure safe handling from the point of generation to final disposal.

Step 1: Waste Segregation and Classification

Proper segregation is the cornerstone of safe chemical waste management. Commingling of incompatible waste streams can lead to dangerous chemical reactions.[3] All waste derived from the synthesis or use of 7-Oxa-2-azatricyclo[4.3.0.02,5]nonane should be segregated based on its physical state and potential chemical compatibility.

Key Segregation Practices:

  • Solid vs. Liquid: Do not mix solid waste (e.g., contaminated filter paper, silica gel) with liquid waste.[3]

  • Avoid Incompatibles: Based on our structural assessment, waste containing this compound should not be mixed with strong oxidizing agents (due to the amine) or strong acids (potential for violent reaction).

  • Aqueous vs. Organic: Separate aqueous waste streams from organic solvent streams.

  • Halogenated vs. Non-Halogenated: Many disposal facilities have different pricing and processing methods for halogenated solvents. Keep them separate to ensure proper and cost-effective disposal.

Step 2: Proper Containerization

The choice of container is critical to prevent leaks and reactions.

  • Container Material: Use a container made of a material compatible with the waste. For organic solvents and the amine-containing compound, a high-density polyethylene (HDPE) or glass container is appropriate. Ensure the container has a screw-top cap to allow for a hermetic seal.[4]

  • Leave Headspace: Never fill a liquid waste container to the top. Leave at least 10% of the volume as headspace to allow for vapor expansion with temperature changes.[3]

  • Secondary Containment: All glass waste containers, and preferably all liquid waste containers, should be kept in secondary containment (such as a plastic tub) to contain any potential leaks.[3]

Step 3: Compliant Labeling

Improper labeling is one of the most common and easily avoidable compliance violations. According to EPA regulations, every hazardous waste container must be clearly labeled.[5][6]

Mandatory Label Information:

  • The words "Hazardous Waste" .[5]

  • Full Chemical Name(s): List all chemical constituents by their full name. Do not use abbreviations or chemical formulas.[3] For our example, this would be "7-Oxa-2-azatricyclo[4.3.0.02,5]nonane," along with any solvents (e.g., "Methanol," "Dichloromethane").

  • Indication of Hazard(s): Clearly state the potential hazards, such as "Toxic," "Flammable," or "Corrosive." Pictograms or NFPA diamonds can also be used.[5]

Step 4: Accumulation and Storage

The EPA defines two primary areas for waste storage within a facility.[5][6]

  • Satellite Accumulation Area (SAA): This is an area at or near the point of waste generation and under the control of the person generating the waste. It must be within the line of sight of the generation process.[5][6] A lab bench or a designated fume hood can serve as an SAA. Up to 55 gallons of hazardous waste may be accumulated in an SAA.

  • Central Accumulation Area (CAA): This is a designated on-site location where waste is consolidated before being picked up by a licensed disposal vendor.[6]

Once a waste container is full, or when the experiment is complete, it must be moved to the CAA. It is at this point that the accumulation start date is written on the label.

Generator Category On-Site Accumulation Time Limit (in CAA)
Large Quantity Generator (LQG)Up to 90 days[6]
Small Quantity Generator (SQG)Up to 180 days[6]
Very Small Quantity Generator (VSQG)No time limit[6]
Step 5: Final Disposal

The final and most critical step is the disposal of the waste through the proper channels.

  • Institutional EHS: Your institution's Environmental Health & Safety (EHS or EH&S) department is your primary resource. They manage the hazardous waste program and contract with licensed disposal vendors.

  • Prohibited Disposal: Under no circumstances should chemical waste be poured down the drain or disposed of in regular trash.[3][4] This is illegal, environmentally damaging, and can lead to hazardous reactions within the plumbing system.[4]

  • Incineration: For many organic compounds like 7-Oxa-2-azatricyclo[4.3.0.02,5]nonane, the preferred method of disposal is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize harmful combustion byproducts.[7]

Visual Workflow: Decision Process for Novel Compound Disposal

The following diagram outlines the logical workflow for managing waste from novel or uncharacterized compounds.

cluster_0 Phase 1: Pre-Disposal Assessment cluster_1 Phase 2: Waste Handling & Accumulation cluster_2 Phase 3: Final Disposition A Compound Synthesized (e.g., 7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane) B SDS Available? A->B C Review SDS for Specific Disposal Instructions B->C Yes D Assess Hazards Based on Functional Groups & Structure B->D No F Segregate Waste Streams (Solid/Liquid, Halogenated/Non-Halogenated) C->F E Treat as Hazardous: (Toxic, Flammable, Reactive) D->E E->F G Select & Fill Appropriate Waste Container (<90% Full) F->G H Label Container: 'Hazardous Waste' + Full Chemical Names + Hazards G->H I Store in Satellite Accumulation Area (SAA) H->I J Container Full? I->J J->I No K Move to Central Accumulation Area (CAA) & Add Accumulation Date to Label J->K Yes L Contact Institutional EHS for Waste Pickup Request K->L M Waste Collected by Licensed Vendor for Disposal (e.g., Incineration) L->M

Caption: Decision workflow for the safe disposal of novel chemical compounds.

By adhering to this structured, safety-first framework, researchers can confidently and responsibly manage the waste generated from their innovative work, ensuring protection for themselves, their colleagues, and the environment.

References

  • Regulation of Laboratory Waste. American Chemical Society. [URL: https://www.acs.org/policy/publicpolicies/sustainability/waste.html]
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [URL: https://www.laborsecurity.
  • 3 Rules Regarding Chemical Waste in the Laboratory. Dan The Lab Safety Man. August 17, 2023. [URL: https://danthelabsafetyman.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. October 26, 2021. [URL: https://www.labmanager.com/lab-health-and-safety/managing-hazardous-chemical-waste-in-the-lab-27048]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. November 25, 2025. [URL: https://www.epa.
  • SAFETY DATA SHEET. TCI Chemicals. February 13, 2025. [URL: https://www.tcichemicals.com/KR/en/assets/sds/M3480_KR_EN.pdf]
  • Nonane MSDS. Cosmo Bio USA. [URL: https://www.cosmobiousa.com/resources/msds/us/n-Nonane_msds_us_100155.pdf]
  • SAFETY DATA SHEET. Fisher Scientific. December 26, 2025. [URL: https://www.fishersci.com/sds/97193_1.pdf]
  • 7-Oxa-2-azaspiro(3.5)nonane. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21030011]
  • N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/ST024711.pdf]
  • NONANE. Occupational Safety and Health Administration. April 13, 2021. [URL: https://www.osha.
  • Chemical Properties of Nonane (CAS 111-84-2). Cheméo. [URL: https://www.chemeo.com/cid/11-161-5/n-Nonane]
  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [URL: https://fujc.online/index.php/fujc/article/view/11.2.9]
  • trans-7-Oxabicyclo[4.3.0]nonane. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C27345706&Mask=200]
  • n-NONANE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/17150_msds.pdf]
  • FACT SHEET: Hazardous Waste Disposal. Tulane University. June 27, 2023. [URL: https://risk.tulane.edu/sites/risk.tulane.edu/files/2023-06/Hazardous%20Waste%20Disposal%20Fact%20Sheet.pdf]
  • Proper Disposal Procedures for Azacyclonol. Benchchem. [URL: https://www.benchchem.com/proddatasheet/BCHM0014798/proper-disposal-procedures-for-azacyclonol]
  • 7-Oxa-9-azabicyclo[4.2.2]decane. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/118210011]
  • Standard Operating Procedure Safe Handling of Azido Compounds. Department of Chemistry and Chemical Biology. February 16, 2021. [URL: https://chemistry.rutgers.edu/images/chem_reu/SOP_Safe_Handling_of_Azido_Compounds.pdf]
  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). July 16, 2018. [URL: https://engineering.case.edu/sites/default/files/2022-07/SOP_azide%20compounds.pdf]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.